molecular formula C21H38O2 B15546770 Ethyl 10(Z),13(Z)-nonadecadienoate

Ethyl 10(Z),13(Z)-nonadecadienoate

カタログ番号: B15546770
分子量: 322.5 g/mol
InChIキー: PTMJVXJMTZYBBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 10(Z),13(Z)-nonadecadienoate is a useful research compound. Its molecular formula is C21H38O2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H38O2

分子量

322.5 g/mol

IUPAC名

ethyl nonadeca-10,13-dienoate

InChI

InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h8-9,11-12H,3-7,10,13-20H2,1-2H3

InChIキー

PTMJVXJMTZYBBX-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Ethyl 10(Z),13(Z)-nonadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Ethyl 10(Z),13(Z)-nonadecadienoate. Due to the limited availability of experimental data for this specific compound, this guide also furnishes comprehensive, generalized experimental protocols for the determination of key physical characteristics typical for fatty acid ethyl esters.

Core Physical Properties

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₁H₃₈O₂[1][2]
Molecular Weight 322.53 g/mol [1][2]
CAS Number 877124-17-9[1][2]
Purity >99%
Storage Conditions Freezer[1]
Density Data not available
Boiling Point Data not available
Melting Point Data not available
Refractive Index Data not available
Solubility Aqueous solubility data is unavailable; predicted to be hydrophobic.[3]

Experimental Protocols for Physical Property Determination

Given the absence of specific experimental data for several key physical properties of this compound, the following section details generalized methodologies for their determination, applicable to long-chain unsaturated fatty acid ethyl esters.

2.1. Determination of Density

The density of a liquid fatty acid ethyl ester can be determined using a calibrated pycnometer or a digital density meter.

  • Principle: This method is based on the determination of the mass of a precisely known volume of the substance.

  • Apparatus:

    • Pycnometer (Gay-Lussac type, 10 mL or 25 mL)

    • Analytical balance (accuracy ±0.1 mg)

    • Thermostatic water bath

    • Thermometer

  • Procedure:

    • Clean and dry the pycnometer thoroughly.

    • Determine and record the mass of the empty pycnometer.

    • Calibrate the pycnometer by filling it with distilled water of a known temperature and density. Record the mass.

    • Empty and dry the pycnometer.

    • Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

    • Place the filled pycnometer in the thermostatic water bath to bring the sample to the desired temperature (e.g., 20°C).

    • Adjust the liquid level to the calibration mark.

    • Wipe the outside of the pycnometer dry and weigh it.

    • Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).

2.2. Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus:

    • Thiele tube or a similar micro-boiling point apparatus

    • Capillary tubes (sealed at one end)

    • Thermometer

    • Heating mantle or oil bath

  • Procedure:

    • Add a small amount of the sample into a small test tube.

    • Place a capillary tube, sealed end up, into the test tube.

    • Attach the test tube to a thermometer.

    • Heat the apparatus slowly in an oil bath or Thiele tube.

    • Observe the capillary tube. A steady stream of bubbles will emerge as the liquid boils.

    • Remove the heat and note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.

2.3. Determination of Melting Point

For a fatty acid ethyl ester that is solid at room temperature, the melting point can be determined using a melting point apparatus.

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. A narrow melting point range is indicative of high purity.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp)

    • Capillary tubes (sealed at one end)

  • Procedure:

    • Ensure the sample is solid by cooling if necessary.

    • Pack a small amount of the finely powdered solid into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

2.4. Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the substance and is a characteristic property.

  • Principle: This method measures the extent to which a light ray is refracted when it passes from air into the sample.

  • Apparatus:

    • Abbe refractometer

    • Constant temperature water bath

    • Light source (sodium lamp)

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of the this compound sample onto the lower prism.

    • Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

    • Read the refractive index from the scale.

2.5. Determination of Solubility

The solubility can be determined in various solvents to establish a solubility profile.

  • Principle: This involves determining the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature.

  • Apparatus:

    • Vials or test tubes with closures

    • Analytical balance

    • Vortex mixer or shaker

    • Temperature-controlled environment

  • Procedure:

    • Add a known volume of a selected solvent to a series of vials.

    • Add incrementally increasing amounts of this compound to each vial.

    • Agitate the vials at a constant temperature until equilibrium is reached.

    • Visually inspect the vials for the presence of undissolved solute.

    • The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the systematic determination of the physical properties of a fatty acid ethyl ester like this compound.

G start Start: Obtain Pure Sample of This compound density Density Determination start->density Pycnometry or Digital Densitometry boiling_point Boiling Point Determination start->boiling_point Micro-Boiling Point Apparatus melting_point Melting Point Determination start->melting_point Melting Point Apparatus refractive_index Refractive Index Determination start->refractive_index Abbe Refractometer solubility Solubility Profile start->solubility Solvent Titration data_compilation Data Compilation and Analysis density->data_compilation boiling_point->data_compilation melting_point->data_compilation refractive_index->data_compilation solubility->data_compilation end End: Complete Physical Property Profile data_compilation->end

Caption: General workflow for determining physical properties.

References

An In-depth Technical Guide to the Natural Sources of Ethyl 10(Z),13(Z)-nonadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 10(Z),13(Z)-nonadecadienoate is a polyunsaturated fatty acid ethyl ester that has been identified as a secondary metabolite from fungal sources. This technical guide provides a comprehensive overview of its known natural origins, with a primary focus on the marine-derived fungus Aspergillus sp. SCAU150. The guide details plausible biosynthetic pathways, presents detailed experimental protocols for extraction and quantification, and illustrates the complex signaling networks that regulate secondary metabolism in Aspergillus. This document is intended to serve as a foundational resource for researchers investigating the therapeutic or industrial potential of this molecule.

Introduction

This compound is an esterified form of 10(Z),13(Z)-nonadecadienoic acid, a C19 polyunsaturated fatty acid. As a secondary metabolite, its production is often linked to specific developmental stages and environmental conditions of the producing organism. The interest in such lipid molecules stems from their potential bioactivities and their role in the chemical ecology of the source organism. This guide synthesizes the current knowledge on the natural occurrence of this specific ethyl ester.

Known Natural Sources

The primary and currently sole confirmed natural source of this compound is the marine-derived fungus Aspergillus sp. SCAU150 . This strain was isolated from the stony coral Acropora digitifera in the South China Sea. While this is the only direct identification found in the reviewed literature, the precursor acid, 10(Z),13(Z)-nonadecadienoic acid, is a known polyunsaturated fatty acid, suggesting that its ethyl ester could potentially be found in other organisms capable of both synthesizing the acid and performing esterification with ethanol, particularly other fungi.

Quantitative Data

Specific quantitative data regarding the yield or concentration of this compound from the fermentation of Aspergillus sp. SCAU150 is not extensively reported in the available scientific literature. However, analysis of fatty acid profiles in various Aspergillus species provides context on the relative abundance of different long-chain fatty acids. The following table summarizes the fatty acid methyl ester (FAME) profiles from various isolates of Aspergillus fumigatus, a closely related species, to illustrate the typical composition of fatty acids in this genus.

Fatty Acid Methyl EsterChain NotationRelative Abundance (%) in A. fumigatus Isolate O1Relative Abundance (%) in A. fumigatus Isolate O2
Pentadecanoic acidC15:017.37-
Hexadecenoic acidC16:1-16.23
4,7-Octadecadienoic acidC18:212.68-
5,9-Octadecadienoic acidC18:2-13.29
8,11-Octadecadienoic acidC18:232.2530.68

Data adapted from a study on A. fumigatus isolated from fruit pulps, showing the diversity and relative percentages of long-chain fatty acids. Absolute concentrations were in the range of 21.0 to 29.4 mg/100 ml of total lipids from the culture.[1][2]

Biosynthesis

The biosynthesis of this compound is a two-part process: the synthesis of the fatty acid precursor, 10(Z),13(Z)-nonadecadienoic acid, followed by its esterification.

Biosynthesis of 10(Z),13(Z)-nonadecadienoic Acid

The formation of an odd-chain fatty acid like the C19 precursor is proposed to start with a propionyl-CoA primer instead of the usual acetyl-CoA. The subsequent chain elongation would proceed via the fatty acid synthase (FAS) complex, adding two-carbon units from malonyl-CoA in each cycle. The introduction of the two cis-double bonds at the Δ10 and Δ13 positions is catalyzed by specific fatty acid desaturase enzymes.

Biosynthesis_FA cluster_0 Fatty Acid Synthesis Initiation cluster_1 Chain Elongation via Fatty Acid Synthase (FAS) cluster_2 Desaturation Propionyl_CoA Propionyl-CoA (C3) Elongation 8 cycles of elongation Propionyl_CoA->Elongation Malonyl_CoA Malonyl-CoA (C2 units) Malonyl_CoA->Elongation C19_Saturated Nonadecanoic Acid (C19:0) Elongation->C19_Saturated C19_Monoenoic 10(Z)-Nonadecenoic Acid C19_Saturated->C19_Monoenoic Introduction of first double bond Desaturase1 Δ10-Desaturase C19_Dienoic 10(Z),13(Z)-Nonadecadienoic Acid C19_Monoenoic->C19_Dienoic Introduction of second double bond Desaturase2 Δ13-Desaturase Esterification FA 10(Z),13(Z)-Nonadecadienoic Acid FA_CoA 10(Z),13(Z)-Nonadecadienoyl-CoA FA->FA_CoA Activation Acyl_CoA_Synthetase Acyl-CoA Synthetase AMP_PPi AMP + PPi CoA CoA-SH ATP ATP Final_Product Ethyl 10(Z),13(Z)- nonadecadienoate FA_CoA->Final_Product Esterification Ethanol Ethanol Acyltransferase Acyl-CoA:Ethanol O-Acyltransferase CoA_out CoA-SH GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., GprC/D) G_protein Heterotrimeric G-protein (Gαβγ) GPCR->G_protein activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA_inactive PKA (inactive) cAMP->PKA_inactive binds to PKA_active PKA (active) PKA_inactive->PKA_active activates Transcription_Factor_inactive Transcription Factor (inactive) PKA_active->Transcription_Factor_inactive phosphorylates Transcription_Factor_active Transcription Factor (active) Transcription_Factor_inactive->Transcription_Factor_active DNA DNA Transcription_Factor_active->DNA binds to Gene_Expression Secondary Metabolism Gene Expression DNA->Gene_Expression regulates Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR VeA_LaeA_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VeA_cyto VeA VeA_VelB_nuclear VeA-VelB Dimer VeA_cyto->VeA_VelB_nuclear Nuclear Import VelB_cyto VelB VelB_cyto->VeA_VelB_nuclear Velvet_Complex VeA-VelB-LaeA Complex VeA_VelB_nuclear->Velvet_Complex LaeA LaeA LaeA->Velvet_Complex Chromatin Chromatin Velvet_Complex->Chromatin modifies Gene_Activation Activation of Secondary Metabolism Gene Clusters Chromatin->Gene_Activation Light Light Light->VeA_cyto retains in cytoplasm Dark Dark Dark->VeA_cyto promotes nuclear import

References

Putative Biosynthesis of Ethyl 10(Z),13(Z)-nonadecadienoate in Marine Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a putative biosynthetic pathway for Ethyl 10(Z),13(Z)-nonadecadienoate, a rare C19:2 polyunsaturated fatty acid ethyl ester, in marine fungi. Due to the limited direct research on this specific molecule, this document synthesizes information from established fungal fatty acid biosynthesis pathways to propose a scientifically plausible route. It also provides a framework of experimental protocols for the investigation and validation of this proposed pathway.

Introduction to Fatty Acid Biosynthesis in Marine Fungi

Marine fungi are a prolific source of diverse secondary metabolites, including a wide array of fatty acids. The biosynthesis of fatty acids in these organisms primarily follows two well-established routes: the Fatty Acid Synthase (FAS) pathway and the Polyketide Synthase (PKS) pathway.[1][2] The FAS system is responsible for the de novo synthesis of saturated fatty acids, which can then be modified by elongases and desaturases to produce long-chain and polyunsaturated fatty acids (PUFAs).[2][3][4]

The molecule of interest, this compound, is an unusual fatty acid due to its odd-numbered carbon chain (C19) and its esterification with ethanol. Standard fatty acid synthesis typically produces even-numbered carbon chains. The presence of a C19 backbone suggests a deviation from the standard use of acetyl-CoA as a starter unit, possibly involving a propionyl-CoA starter or a subsequent alpha-oxidation of a C20 fatty acid.

Proposed Biosynthetic Pathway

The proposed pathway for this compound is detailed below, starting from a C17 precursor, which is then elongated and desaturated, followed by ethyl esterification. The formation of the initial odd-chain fatty acid is a critical and less common step.

De Novo Synthesis of Heptadecanoic Acid (C17:0)

The biosynthesis of the C17:0 backbone likely initiates with a propionyl-CoA starter unit instead of the usual acetyl-CoA. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which then enters the fatty acid synthase cycle. Seven subsequent cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA, would result in the formation of heptadecanoic acid (margaric acid, C17:0).

Elongation to Nonadecanoic Acid (C19:0)

The C17:0 fatty acid is then elongated by one molecule of acetyl-CoA through the action of a fatty acid elongase enzyme system, resulting in the formation of nonadecanoic acid (C19:0). This process occurs in the endoplasmic reticulum.[5]

Desaturation to 10(Z),13(Z)-nonadecadienoic acid

The saturated C19:0 fatty acid undergoes two sequential desaturation steps, catalyzed by specific fatty acid desaturases, to introduce two cis-double bonds.

  • First Desaturation: A Δ10-desaturase acts on nonadecanoic acid to introduce a double bond at the 10th position, forming 10(Z)-nonadecenoic acid.

  • Second Desaturation: A Δ13-desaturase then introduces a second double bond at the 13th position of 10(Z)-nonadecenoic acid, yielding 10(Z),13(Z)-nonadecadienoic acid.[6]

Ethyl Esterification

The final step is the esterification of the free fatty acid with ethanol to form this compound. This reaction is likely catalyzed by a fatty acid ethyl ester (FAEE) synthase or a non-specific lipase/esterase. The availability of ethanol within the fungal cell is a prerequisite for this reaction. The biosynthesis of FAEEs can be limited by the availability of the precursor lipids and acetyl-CoA.[7][8]

Visualization of the Proposed Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for its investigation.

Biosynthesis of this compound propionyl_coa Propionyl-CoA fas Fatty Acid Synthase (FAS) propionyl_coa->fas malonyl_coa Malonyl-CoA (7x) malonyl_coa->fas c17_0 Heptadecanoic Acid (C17:0) fas->c17_0 elongase Elongase c17_0->elongase acetyl_coa Acetyl-CoA acetyl_coa->elongase c19_0 Nonadecanoic Acid (C19:0) elongase->c19_0 desaturase1 Δ10-Desaturase c19_0->desaturase1 c19_1 10(Z)-Nonadecenoic Acid desaturase1->c19_1 desaturase2 Δ13-Desaturase c19_1->desaturase2 c19_2 10(Z),13(Z)-Nonadecadienoic Acid desaturase2->c19_2 esterase FAEE Synthase / Esterase c19_2->esterase ethanol Ethanol ethanol->esterase final_product Ethyl 10(Z),13(Z)- nonadecadienoate esterase->final_product

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The following are generalized protocols for the investigation of the proposed pathway. Researchers should adapt these methods based on the specific fungal species and available equipment.

Fungal Cultivation and Lipid Induction
  • Strain Selection: Obtain a marine fungal strain of interest.

  • Pre-culture: Inoculate the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth with sea salt) and incubate at an appropriate temperature (e.g., 25°C) with shaking for 3-5 days to generate sufficient biomass.

  • Lipid Production Culture: Transfer the mycelial biomass to a nitrogen-limited medium to induce lipid accumulation. The medium should contain a high carbon-to-nitrogen ratio.

  • Incubation: Incubate the production culture for 7-14 days under the same temperature and agitation conditions.

  • Harvesting: Harvest the mycelia by filtration or centrifugation, wash with sterile distilled water, and lyophilize.

Lipid Extraction
  • Cell Disruption: Grind the lyophilized mycelia into a fine powder.

  • Solvent Extraction: Extract the total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.

  • Phase Separation: Add chloroform and water to the extract to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water) to separate the phases.

  • Lipid Recovery: Collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Fatty Acid Analysis (as Fatty Acid Methyl Esters - FAMEs)
  • Transesterification: Convert the fatty acids in the lipid extract to their methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Analysis: Analyze the FAMEs using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Column: Use a polar capillary column (e.g., DB-23 or equivalent).

    • Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 240°C).

    • Identification: Identify the peaks by comparing their retention times and mass spectra with authentic standards and a mass spectral library (e.g., NIST).

  • Quantification: Quantify the individual FAMEs by using an internal standard (e.g., C17:0 methyl ester if not naturally present in high amounts) and generating a standard curve.

Experimental Workflow Visualization

Experimental Workflow start Marine Fungus Isolate cultivation Cultivation & Lipid Induction start->cultivation harvest Biomass Harvesting & Lyophilization cultivation->harvest extraction Total Lipid Extraction harvest->extraction transesterification Transesterification to FAMEs extraction->transesterification gcms GC-MS Analysis transesterification->gcms identification Peak Identification & Quantification gcms->identification pathway Pathway Elucidation (e.g., Isotope Labeling, Gene Knockouts) identification->pathway end Validated Biosynthetic Pathway pathway->end

References

Potential Biological Activity of Ethyl 10(Z),13(Z)-nonadecadienoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential biological activities of Ethyl 10(Z),13(Z)-nonadecadienoate. As of the date of this publication, direct experimental evidence on the biological effects of this specific compound is limited. The information presented herein is extrapolated from studies on structurally similar long-chain polyunsaturated fatty acid (PUFA) ethyl esters, such as ethyl linoleate. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.

Introduction

This compound is a long-chain fatty acid ethyl ester. Its structure, characterized by a 19-carbon chain with two cis double bonds, suggests its classification as an omega-6 fatty acid derivative. The biological activities of PUFA ethyl esters are of significant interest in drug discovery due to their diverse physiological roles, including the modulation of inflammation, cell proliferation, and metabolic signaling. This whitepaper will explore the inferred biological activities of this compound based on the known effects of its structural analogs, detail potential mechanisms of action, and provide established experimental protocols to facilitate future research.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related PUFA ethyl esters, this compound is predicted to exhibit anti-inflammatory, cytotoxic, antioxidant, and signaling-modulatory properties.

Anti-Inflammatory Activity

PUFA ethyl esters are known to modulate inflammatory responses. Omega-3 and some omega-6 fatty acid derivatives have demonstrated anti-inflammatory effects. For instance, omega-3 fatty acid emulsions have been shown to inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) production in macrophages. This effect is partly mediated through the inhibition of the NF-κB signaling pathway.[1] The mechanism involves the prevention of IκB phosphorylation, which is a key step in the activation of NF-κB.[1]

Cytotoxic Activity in Cancer Cells

Long-chain fatty acid esters have been investigated for their potential as anti-cancer agents. Studies on resveratrol esters with long-chain fatty acids, including oleic and conjugated linoleic acid, have shown that these compounds can inhibit the growth of human colorectal cancer cells in a dose-dependent manner.[2] The cytotoxic effects of some fatty acid esters are attributed to the induction of apoptosis.[2] For example, hexadecanoic acid ethyl ester has been shown to exhibit cytotoxic activity against MCF-7 breast cancer cells.[3]

Antioxidant Potential

Polyunsaturated fatty acids and their esters can possess antioxidant properties. They may act as free radical scavengers.[4] For instance, omega-3 PUFAs have been shown to reduce the formation of reactive oxygen species (ROS) in human aortic endothelial cells.[4] This antioxidant activity could contribute to the overall protective effects of these molecules in various pathological conditions.

Modulation of Cellular Signaling Pathways

PUFA ethyl esters are likely to influence key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.

  • MAPK Signaling: The MAPK family, including ERK and p38, is crucial in regulating cellular processes like proliferation and apoptosis. Long-chain PUFAs have been shown to protect cardiac myocytes from ischemia/reperfusion-induced apoptosis through the activation of ERK and the dephosphorylation of the pro-apoptotic kinase p38.

  • PPAR Activation: PPARs are nuclear receptors that play a vital role in lipid metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs.[5] Activation of PPARα by fatty acids leads to the regulation of genes involved in fatty acid oxidation.[3][6]

Quantitative Data from Structurally Similar Compounds

The following table summarizes quantitative data from studies on the biological activities of various long-chain fatty acid esters. This data can serve as a reference for designing experiments to evaluate this compound.

CompoundBiological ActivityCell Line/ModelIC50 / EC50 / EffectReference
Resveratrol-oleic acid mono-esterCytotoxicityHT-29 (colorectal cancer)Reduced cell viability to ~48% at 25 µg/mL[2]
Resveratrol-conjugated linoleic acid mono-esterCytotoxicityHT-29 (colorectal cancer)Reduced cell viability to ~70.4% at 10 µg/mL[2]
Resveratrol-palmitic acid tri-esterCytotoxicityHT-29 (colorectal cancer)Reduced cell viability to ~61.3% at 50 µg/mL[2]
Hexadecanoic acid ethyl esterCytotoxicityMCF-7 (breast cancer)IC50 of 25 µM after 48h[3]
Docosanoic acid methyl esterCytotoxicityMCF-7 (breast cancer)IC50 of 25 µM after 48h[3]
Ethyl linoleateAnti-inflammatoryRAW 264.7 macrophagesInhibited LPS-induced pro-inflammatory cytokine production[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the potential biological activities of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is used to determine the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[9]

  • Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of this compound to 200 µL of the DPPH working solution.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[10][12]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[12]

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Upon activation, NF-κB binds to these elements and drives the expression of luciferase, which can be quantified by measuring luminescence.[13][14]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound for a specified time (e.g., 6-8 hours).[2]

  • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.[2]

  • Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate to the same well and measure the luminescence for normalization.[2]

  • Data Analysis: The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.

Western Blot for MAPK Phosphorylation

This technique is used to detect the phosphorylation (activation) of MAPK proteins like ERK and p38.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the target proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various times. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against phospho-ERK, total ERK, phospho-p38, and total p38.[1]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

PPAR Activation Reporter Gene Assay

This assay measures the ability of a compound to activate PPARs.

Principle: Similar to the NF-κB assay, this method uses a reporter gene (e.g., luciferase) linked to a PPAR-responsive promoter.

Protocol:

  • Cell Transfection: Co-transfect cells with a PPAR expression plasmid (e.g., PPARα or PPARγ) and a reporter plasmid containing PPAR response elements upstream of the luciferase gene.

  • Treatment: Treat the transfected cells with various concentrations of this compound for 22-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described in the NF-κB assay protocol.

  • Data Analysis: The fold activation is calculated relative to a vehicle-treated control.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways and a general experimental workflow for assessing the biological activity of this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ethyl_10_13_nonadecadienoate Ethyl 10(Z),13(Z)- nonadecadienoate Receptor Cell Surface Receptor Ethyl_10_13_nonadecadienoate->Receptor MEK MEK Receptor->MEK p38 p38 Receptor->p38 ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response PPAR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethyl_10_13_nonadecadienoate Ethyl 10(Z),13(Z)- nonadecadienoate PPAR PPAR Ethyl_10_13_nonadecadienoate->PPAR PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Experimental_Workflow Compound Ethyl 10(Z),13(Z)- nonadecadienoate In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro_Assays->Cytotoxicity Anti_inflammatory Anti-inflammatory (NF-κB Assay) In_Vitro_Assays->Anti_inflammatory Antioxidant Antioxidant (DPPH Assay) In_Vitro_Assays->Antioxidant Signaling Signaling Pathway (Western Blot, Reporter Assays) In_Vitro_Assays->Signaling Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Signaling->Data_Analysis

References

A Technical Guide to the Investigation of Ethyl 10(Z),13(Z)-nonadecadienoate as a Putative Insect Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific evidence identifying Ethyl 10(Z),13(Z)-nonadecadienoate as a characterized insect pheromone. This technical guide, therefore, outlines a comprehensive framework for its potential investigation based on established principles and methodologies applied to structurally similar long-chain unsaturated esters that are known to function as insect pheromones. This document is intended for researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.

Introduction to Insect Pheromones

Insect pheromones are chemical signals used for intraspecific communication, mediating a range of behaviors crucial for survival and reproduction, such as mating, aggregation, and alarm signaling.[1][2] They are typically organic molecules, often with a high degree of specificity.[1] The chemical structure of a pheromone, including chain length, position and geometry of double bonds, and the presence of functional groups, determines its biological activity.[1] Pheromones are detected by specialized olfactory receptor neurons, usually located on the antennae of the receiving insect.[3]

Long-chain unsaturated esters, alcohols, aldehydes, and hydrocarbons are common classes of insect sex pheromones.[2] For instance, ethyl (E,Z)-2,4-decadienoate is a known kairomonal attractant for the codling moth, Cydia pomonella, and other tortricid species.[2][4][5] Similarly, ethyl (Z,Z)-11,13-hexadecadienoate has been identified as a component in a synthetic pheromone composition for attracting insect pests from the Pyralidae family. Given its structural similarity—a C19 fatty acid ethyl ester with two Z-configured double bonds—this compound represents a candidate for investigation as a potential, yet undiscovered, insect pheromone.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a candidate pheromone is essential for its synthesis, purification, and formulation for bioassays.

PropertyValueSource
IUPAC Name ethyl (10Z,13Z)-nonadeca-10,13-dienoate
CAS Number 877124-17-9[6]
Molecular Formula C21H38O2
Molecular Weight 322.5 g/mol
Boiling Point (Predicted) 401.5±12.0 °C at 760 mmHg
Density (Predicted) 0.881±0.06 g/cm3
LogP (Predicted) 7.29

Hypothetical Biosynthesis and Signaling Pathway

While the specific biosynthetic pathway for this compound in an insect is unknown, it can be hypothesized based on known pathways for similar lepidopteran pheromones.[7] This typically involves the modification of fatty acid metabolism.

Proposed Biosynthetic Pathway

The biosynthesis would likely start from a saturated fatty acid precursor, such as stearic acid (C18:0) or arachidic acid (C20:0), which undergoes a series of desaturation and chain-shortening or elongation steps, followed by esterification.

Biosynthesis Fatty Acid Precursor (e.g., C18:0 or C20:0) Fatty Acid Precursor (e.g., C18:0 or C20:0) Chain Modification Chain Modification Fatty Acid Precursor (e.g., C18:0 or C20:0)->Chain Modification Elongases/ Shortenases C19:0 Acyl-CoA C19:0 Acyl-CoA Chain Modification->C19:0 Acyl-CoA Δ13-Desaturase Δ13-Desaturase C19:0 Acyl-CoA->Δ13-Desaturase Introduction of first double bond (Z)-13-Nonadecenoic Acyl-CoA (Z)-13-Nonadecenoic Acyl-CoA Δ13-Desaturase->(Z)-13-Nonadecenoic Acyl-CoA Δ10-Desaturase Δ10-Desaturase (Z)-13-Nonadecenoic Acyl-CoA->Δ10-Desaturase Introduction of second double bond 10(Z),13(Z)-Nonadecadienoic Acyl-CoA 10(Z),13(Z)-Nonadecadienoic Acyl-CoA Δ10-Desaturase->10(Z),13(Z)-Nonadecadienoic Acyl-CoA Fatty Acyl-CoA Reductase Fatty Acyl-CoA Reductase 10(Z),13(Z)-Nonadecadienoic Acyl-CoA->Fatty Acyl-CoA Reductase Reduction 10(Z),13(Z)-Nonadecadien-1-ol 10(Z),13(Z)-Nonadecadien-1-ol Fatty Acyl-CoA Reductase->10(Z),13(Z)-Nonadecadien-1-ol Esterase/Acyltransferase Esterase/Acyltransferase 10(Z),13(Z)-Nonadecadien-1-ol->Esterase/Acyltransferase Esterification with Ethanol This compound This compound Esterase/Acyltransferase->this compound

Caption: Proposed biosynthetic pathway for this compound.

Pheromone Perception and Signal Transduction

The perception of pheromones in insects is a complex process initiated by the binding of the pheromone molecule to an Odorant Binding Protein (OBP) within the sensillar lymph of the antenna. This complex then interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This interaction triggers a signal transduction cascade, leading to the generation of an action potential.

SignalingPathway cluster_sensillum Antennal Sensillum Pheromone Molecule Pheromone Molecule Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) Pheromone Molecule->Odorant Binding Protein (OBP) Binding Pheromone-OBP Complex Pheromone-OBP Complex Odorant Binding Protein (OBP)->Pheromone-OBP Complex Olfactory Receptor (OR) Olfactory Receptor (OR) Pheromone-OBP Complex->Olfactory Receptor (OR) Interaction Ion Channel Ion Channel Olfactory Receptor (OR)->Ion Channel Activation Olfactory Receptor Neuron (ORN) Olfactory Receptor Neuron (ORN) Ion Channel->Olfactory Receptor Neuron (ORN) Depolarization Antennal Lobe Antennal Lobe Olfactory Receptor Neuron (ORN)->Antennal Lobe Action Potential Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Signal Processing Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response ExperimentalWorkflow Rearing of Insects Rearing of Insects Pheromone Gland Excision Pheromone Gland Excision Rearing of Insects->Pheromone Gland Excision Virgin females Solvent Extraction (e.g., Hexane) Solvent Extraction (e.g., Hexane) Pheromone Gland Excision->Solvent Extraction (e.g., Hexane) Gas Chromatography-Electroantennography (GC-EAD) Gas Chromatography-Electroantennography (GC-EAD) Solvent Extraction (e.g., Hexane)->Gas Chromatography-Electroantennography (GC-EAD) Identification of EAD-active peaks Identification of EAD-active peaks Gas Chromatography-Electroantennography (GC-EAD)->Identification of EAD-active peaks Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) Identification of EAD-active peaks->Gas Chromatography-Mass Spectrometry (GC-MS) Tentative Structure Elucidation Tentative Structure Elucidation Gas Chromatography-Mass Spectrometry (GC-MS)->Tentative Structure Elucidation Chemical Synthesis of Standards Chemical Synthesis of Standards Tentative Structure Elucidation->Chemical Synthesis of Standards Comparative Analysis (GC, GC-MS) Comparative Analysis (GC, GC-MS) Chemical Synthesis of Standards->Comparative Analysis (GC, GC-MS) Structure Confirmation Structure Confirmation Comparative Analysis (GC, GC-MS)->Structure Confirmation

References

The Ecological Significance of Fungal-Derived Fatty Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungi produce a diverse array of secondary metabolites, among which fatty acid esters are emerging as significant players in a variety of ecological interactions. These compounds, derived from the esterification of fatty acids, are not merely metabolic byproducts but serve as crucial signaling molecules, defense compounds, and mediators of symbiotic and pathogenic relationships. This technical guide provides an in-depth exploration of the ecological roles of fungal-derived fatty acid esters, with a focus on their antimicrobial properties, their involvement in plant-fungus and insect-fungus interactions, and the underlying biochemical pathways. Detailed experimental protocols for the extraction, identification, and functional analysis of these compounds are provided, alongside quantitative data on their biological activities. Visualizations of key metabolic and signaling pathways are rendered using the DOT language to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction: The Multifaceted Roles of Fungal Fatty Acid Esters

Fatty acid esters are a class of lipids formed by the reaction of a fatty acid with an alcohol. In fungi, these molecules are synthesized through various metabolic pathways and are increasingly recognized for their significant ecological roles. They function as potent antimicrobial agents, contributing to the competitive success of fungi in diverse environments. Furthermore, they act as semiochemicals, mediating complex interactions with other organisms, including plants and insects. Understanding the ecological significance of these compounds opens avenues for the development of novel pharmaceuticals, agrochemicals, and biotechnological tools.

Antimicrobial Activities of Fungal-Derived Fatty Acid Esters

Fungal fatty acid esters exhibit a broad spectrum of antimicrobial activities, targeting both bacteria and other fungi. This antagonistic capability is a key factor in niche competition and defense against pathogens. The mechanism of action often involves the disruption of cell membrane integrity, leading to increased permeability and eventual cell lysis.

Antifungal Properties

Fatty acid methyl esters (FAMEs) derived from various fungal sources have demonstrated significant antifungal activity against a range of pathogenic fungi. The efficacy of these compounds is often dependent on the chain length and degree of saturation of the fatty acid moiety.

Table 1: Antifungal Activity of Fatty Acid Methyl Esters (FAMEs)

Fatty Acid Methyl EsterTarget FungusMinimum Inhibitory Concentration (MIC)Reference(s)
Methyl LinoleateParacoccidioides brasiliensis62.5 µg/mL[1]
FAMEs from Linum usitatissimumAspergillus flavusInhibition Index: 54.19% (at 10 µL)[2]
FAMEs from Linum usitatissimumAspergillus ochraceusInhibition Index: 40.48% (at 10 µL)[2]
FAMEs from A. cornifolia seedsParacoccidioides brasiliensis3.4 - 55.5 µg/mL[3]
Sunflower FAMEsCandida glabrata15.6 µg/mL[3][4]
Sunflower FAMEsCandida krusei15.6 µg/mL[3][4]
Sunflower FAMEsCandida parapsilosis31.2 µg/mL[3][4]
Antibacterial Properties

In addition to their antifungal effects, fungal fatty acid esters also possess antibacterial activity, particularly against Gram-positive bacteria. The hydrophobic nature of these esters facilitates their interaction with the bacterial cell membrane.

Table 2: Antibacterial Activity of Fatty Acid Methyl Esters (FAMEs)

Fatty Acid Methyl Ester SourceTarget BacteriumMinimum Inhibitory Concentration (MIC)Reference(s)
Excoecaria agallocha FAME extractBacillus subtilis0.125 mg/mL[2]
Excoecaria agallocha FAME extractStaphylococcus aureus0.125 mg/mL[2]
Excoecaria agallocha FAME extractBacillus pumilus0.5 mg/mL[2]
Excoecaria agallocha FAME extractMicrococcus luteus0.5 mg/mL[2]
Excoecaria agallocha FAME extractPseudomonas aeruginosa0.5 mg/mL[2]
Excoecaria agallocha FAME extractKlebsiella pneumoniae0.5 mg/mL[2]
Excoecaria agallocha FAME extractEscherichia coli1.0 mg/mL[2]
FAMEs from ChenopodiaceaeGram-positive bacteriaPotent activity reported[5]
FAMEs from ChenopodiaceaeGram-negative bacteriaModerate activity reported[5]

Role in Plant-Fungus Interactions

Fatty acid derivatives, particularly oxylipins, are key signaling molecules in the intricate communication between fungi and plants. These interactions can be pathogenic, symbiotic, or saprophytic, and fatty acid esters play a crucial role in modulating the plant's defense responses and facilitating fungal colonization.

Oxylipin Signaling in Pathogenesis

Pathogenic fungi can produce and secrete oxylipins, which are oxygenated fatty acids, to manipulate the host plant's defense signaling pathways. For instance, some fungal oxylipins can mimic or interfere with the plant's jasmonic acid (JA) signaling, a key pathway in defense against necrotrophic pathogens.

Oxylipin_Signaling cluster_fungus Fungal Pathogen cluster_plant Host Plant Cell Fungal_PUFA Polyunsaturated Fatty Acids (PUFAs) Fungal_LOX Lipoxygenase (LOX) Fungal_PUFA->Fungal_LOX Oxidation Fungal_Oxylipins Fungal Oxylipins (e.g., JA analogs) Fungal_LOX->Fungal_Oxylipins Plant_Receptor Plant Receptor Fungal_Oxylipins->Plant_Receptor Interference/ Mimicry JA_Signaling Jasmonic Acid (JA) Signaling Pathway Plant_Receptor->JA_Signaling Modulates Defense_Response Suppressed Plant Defense Response JA_Signaling->Defense_Response Leads to

Fungal oxylipins can interfere with the plant's jasmonic acid signaling pathway.

Role in Insect-Fungus Interactions

Fungal-derived fatty acid esters can also function as semiochemicals in interactions with insects. These can act as attractants, repellents, or even mimic insect pheromones, thereby influencing insect behavior for the fungus's benefit, such as for spore dispersal.

Pheromone Mimicry

Some fungi produce volatile fatty acid esters that are identical or structurally similar to insect pheromones. This chemical mimicry can be a sophisticated strategy for fungi to attract specific insect vectors for spore dissemination. While direct quantitative data for fungal-derived ester pheromones is an active area of research, the biosynthesis of common insect pheromone components from fatty acid precursors is well-established in fungi.

Biosynthesis of Fatty Acid Esters in Fungi

The biosynthesis of fatty acid esters in fungi begins with the de novo synthesis of fatty acids, followed by an esterification step. The core pathway involves the sequential addition of two-carbon units from acetyl-CoA.

Fatty_Acid_Ester_Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC (Acetyl-CoA Carboxylase) Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Complex Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA->Fatty_Acid_Synthase Fatty_Acids Fatty Acids (e.g., Palmitic acid, Oleic acid) Fatty_Acid_Synthase->Fatty_Acids Chain Elongation Ester_Synthase Ester Synthase/ Acyltransferase Fatty_Acids->Ester_Synthase Alcohol Alcohol (e.g., Ethanol, Methanol) Alcohol->Ester_Synthase Fatty_Acid_Esters Fatty Acid Esters (e.g., Ethyl Oleate) Ester_Synthase->Fatty_Acid_Esters Esterification

Simplified overview of the fatty acid ester biosynthesis pathway in fungi.

Experimental Protocols

Extraction of Fungal Fatty Acid Esters

This protocol describes a general method for the solvent extraction of fatty acid esters from fungal cultures.

Materials:

  • Fungal mycelium (liquid or solid culture)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass vials

Procedure:

  • Harvest fungal mycelium by filtration or scraping from solid media.

  • Lyophilize or oven-dry the mycelium to remove water.

  • Grind the dried mycelium to a fine powder.

  • Suspend the powdered mycelium in ethyl acetate (e.g., 1:10 w/v).

  • Sonciate the suspension for 30 minutes in an ultrasonic bath.

  • Filter the mixture to separate the solvent from the mycelial debris.

  • Repeat the extraction of the mycelial debris twice more with fresh ethyl acetate.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract containing fatty acid esters.

  • Store the extract at -20°C for further analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of fatty acid esters, often after conversion to fatty acid methyl esters (FAMEs) for improved volatility and separation.

Materials:

  • Crude lipid extract

  • Methanolic HCl (or BF3-methanol)

  • Hexane

  • Saturated NaCl solution

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure (Transesterification to FAMEs):

  • Dissolve a known amount of the crude lipid extract in a small volume of toluene.

  • Add methanolic HCl (e.g., 2 mL of 1.25 M).

  • Heat the mixture at 80°C for 2 hours in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • Add hexane and a saturated NaCl solution to partition the FAMEs into the hexane layer.

  • Vortex and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis:

  • Injector: Set to a temperature of 250°C.

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 5-10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Identification: Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Functional Bioassay: Antifungal Activity (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of fungal fatty acid esters against a target fungus.

Materials:

  • Purified fatty acid ester

  • Target fungal strain

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the fatty acid ester in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the ester in the growth medium.

  • Prepare a standardized inoculum of the target fungus (e.g., 1-5 x 10^5 CFU/mL).

  • Add the fungal inoculum to each well.

  • Include positive (fungus in medium) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature for 24-48 hours.

  • Determine the MIC as the lowest concentration of the ester that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Logical Relationships and Workflow

The study and application of fungal-derived fatty acid esters follow a logical progression from discovery to functional characterization.

Logical_Workflow Fungal_Culture Fungal Culture Extraction Extraction & Purification Fungal_Culture->Extraction Identification Structural Elucidation (GC-MS, NMR) Extraction->Identification Bioassays Functional Bioassays Identification->Bioassays Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Bioassays->Antimicrobial Plant_Interaction Plant Interaction Assays (Defense Gene Expression) Bioassays->Plant_Interaction Insect_Interaction Insect Interaction Assays (Behavioral, EAG) Bioassays->Insect_Interaction Ecological_Role Elucidation of Ecological Role Antimicrobial->Ecological_Role Plant_Interaction->Ecological_Role Insect_Interaction->Ecological_Role Applications Potential Applications (e.g., Drug Development, Biocontrol) Ecological_Role->Applications

Workflow for the investigation of the ecological significance of fungal fatty acid esters.

Conclusion and Future Directions

Fungal-derived fatty acid esters are a fascinating and ecologically important class of molecules. Their diverse roles as antimicrobial agents and signaling molecules in complex inter-kingdom interactions highlight their potential for various applications. Future research should focus on the discovery of novel fatty acid esters from a wider range of fungal species, a deeper understanding of their modes of action at the molecular level, and the elucidation of the enzymatic machinery responsible for their biosynthesis. Such efforts will undoubtedly pave the way for the development of new and effective drugs, sustainable agricultural practices, and innovative biotechnological solutions.

References

A Technical Guide to the Commercial Sourcing of Ethyl 10(Z),13(Z)-nonadecadienoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers, procurement considerations, and quality control methodologies for Ethyl 10(Z),13(Z)-nonadecadienoate. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality material for their studies.

Commercial Suppliers and Product Specifications

This compound is a specialized chemical primarily used in research and development. Several commercial suppliers offer this compound, often with varying purity levels and in different quantities. Below is a summary of publicly available information from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAdditional Information
INDOFINE Chemical Company877124-17-9C₂₁H₃₈O₂322.53-Provides MSDS and Certificate of Analysis upon request.[1]
CD Biosynsis877124-17-9C₂₁H₃₈O₂322.53>99%Catalog Number: LP-0832.[2]
BLDpharm877124-17-9---For research use only.[3]
Coger877124-17-9C₂₁H₃₈O₂322.53>99%Lipid number: C19:2 (10Z,13Z) EE.[4]
Angene International Limited133352-32-6---Listed as Ferdisin.[5]
MedChemExpress----States it is an ester product for research use only.[6]

Experimental Protocols

While specific synthesis protocols for this compound are proprietary to the manufacturers, a general understanding of the synthetic and quality control methodologies is crucial for researchers.

Representative Synthesis of Polyunsaturated Fatty Acid Ethyl Esters (FAEEs)

The synthesis of FAEEs, such as this compound, typically involves the esterification of the corresponding free fatty acid (10(Z),13(Z)-nonadecadienoic acid) with ethanol in the presence of a catalyst.

Materials:

  • 10(Z),13(Z)-nonadecadienoic acid

  • Anhydrous ethanol

  • Acid catalyst (e.g., sulfuric acid) or enzyme catalyst (e.g., lipase)

  • Anhydrous solvent (e.g., hexane)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column (silica gel)

Procedure:

  • Dissolve 10(Z),13(Z)-nonadecadienoic acid in a minimal amount of anhydrous solvent.

  • Add a molar excess of anhydrous ethanol.

  • Slowly add the catalyst to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid catalyst with a saturated sodium bicarbonate solution.

  • Extract the ethyl ester into an organic solvent (e.g., hexane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Quality Control and Analytical Methodology

The quality and purity of this compound are critical for reproducible research outcomes. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common techniques for assessing the purity of FAEEs.

General GC-FID Protocol for FAEE Analysis:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for FAME or FAEE analysis (e.g., DB-23, SP-2560).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to separate different FAEEs.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane) to an appropriate concentration. An internal standard may be added for quantification.

  • Analysis: Inject the prepared sample into the GC. The retention time and peak area are used to identify and quantify the compound. Purity is determined by comparing the peak area of the target compound to the total area of all peaks.

Procurement and Quality Assurance Workflow

The process of procuring a specialized chemical like this compound involves more than just placing an order. A systematic approach is necessary to ensure the quality and suitability of the product for the intended research.

Procurement_Workflow cluster_planning 1. Planning & Supplier Identification cluster_evaluation 2. Supplier & Product Evaluation cluster_procurement 3. Procurement & Verification cluster_documentation 4. Documentation & Storage define_specs Define Specifications (Purity, Quantity) search_suppliers Identify Potential Suppliers (Online Databases, Catalogs) define_specs->search_suppliers request_quotes Request Quotes & Documentation (CoA, MSDS) search_suppliers->request_quotes eval_supplier Assess Supplier Reputation (Lead Time, Support) search_suppliers->eval_supplier eval_docs Evaluate Documentation (Compare CoAs) request_quotes->eval_docs select_supplier Select Supplier eval_docs->select_supplier eval_supplier->select_supplier place_order Place Purchase Order select_supplier->place_order receive_product Receive & Inspect Shipment place_order->receive_product qc_analysis In-house Quality Control (e.g., GC-FID) receive_product->qc_analysis store_properly Store According to MSDS receive_product->store_properly release_to_lab Release for Research Use qc_analysis->release_to_lab log_data Log Batch Information & QC Results release_to_lab->log_data

Caption: A logical workflow for the procurement and quality assurance of research-grade chemicals.

Supplier Selection Logic

Choosing the right supplier is a critical step that can impact the quality and timeline of your research. The following diagram illustrates the key decision points in the supplier selection process.

Supplier_Selection start Start: Need Ethyl 10(Z),13(Z)-nonadecadienoate purity_spec Purity Meets Requirement? start->purity_spec coa_available Certificate of Analysis Provided? purity_spec->coa_available Yes reject_supplier Consider Alternative Supplier purity_spec->reject_supplier No price_in_budget Price Within Budget? coa_available->price_in_budget Yes coa_available->reject_supplier No lead_time_acceptable Lead Time Acceptable? price_in_budget->lead_time_acceptable Yes price_in_budget->reject_supplier No select_supplier Select Supplier lead_time_acceptable->select_supplier Yes lead_time_acceptable->reject_supplier No

Caption: A decision-making diagram for selecting a suitable chemical supplier.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 10(Z),13(Z)-nonadecadienoate from its corresponding carboxylic acid, 10(Z),13(Z)-nonadecadienoic acid, via Fischer esterification. This method is a reliable and widely used acid-catalyzed esterification suitable for the preparation of fatty acid ethyl esters (FAEEs).

Introduction

This compound is a polyunsaturated fatty acid ethyl ester. The synthesis from its free fatty acid form is a fundamental step for various research and development applications, including its use as a reference standard, in the development of novel therapeutics, and in the study of lipid metabolism. The Fischer esterification is an equilibrium-controlled reaction where a carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst. To ensure a high yield, the equilibrium is shifted towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction.

Reaction Scheme

The overall chemical transformation is as follows:

10(Z),13(Z)-nonadecadienoic acid + Ethanol ⇌ this compound + Water

This reaction is catalyzed by an acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that the yield is an estimate based on typical Fischer esterification reactions of similar polyunsaturated fatty acids and may vary depending on the specific reaction conditions and scale.

ParameterValueReference/Note
Reactants
10(Z),13(Z)-nonadecadienoic acid1.0 molar equivalentStarting material
Molecular Weight294.47 g/mol [1][2][3][4]
Ethanol (Absolute)20-50 molar equivalentsReactant and solvent
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)0.1 - 0.2 molar equivalentsAcid catalyst
Product
This compound-Target molecule
Molecular Weight322.53 g/mol [5][6][7][8]
Reaction Conditions
TemperatureReflux (approx. 78-80 °C)
Reaction Time4 - 8 hoursReaction progress should be monitored
Estimated Yield
Theoretical YieldCalculated based on starting acid
Expected Yield85 - 95%Based on analogous reactions

Experimental Protocol

This protocol details the synthesis, workup, and purification of this compound.

Materials and Equipment
  • 10(Z),13(Z)-nonadecadienoic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • (Optional) Silica gel for column chromatography

  • (Optional) Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow Diagram

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound Start Start: 10(Z),13(Z)-nonadecadienoic acid Reaction Reaction: - Add absolute ethanol - Add conc. H₂SO₄ (catalyst) - Reflux for 4-8 hours Start->Reaction Cooling Cooling to Room Temperature Reaction->Cooling SolventRemoval Solvent Removal: Partial removal of excess ethanol via rotary evaporation Cooling->SolventRemoval Extraction Extraction: - Dissolve residue in diethyl ether - Transfer to separatory funnel SolventRemoval->Extraction Wash1 Aqueous Wash 1: Saturated NaHCO₃ solution (to neutralize excess acid) Extraction->Wash1 Wash2 Aqueous Wash 2: Brine solution (to remove residual water and salts) Wash1->Wash2 Drying Drying: Dry organic layer over anhydrous MgSO₄ or Na₂SO₄ Wash2->Drying Filtration Filtration: Remove drying agent Drying->Filtration FinalSolventRemoval Final Solvent Removal: Concentrate under reduced pressure (Rotary Evaporator) Filtration->FinalSolventRemoval Purification Purification (Optional): Silica gel column chromatography FinalSolventRemoval->Purification Product Final Product: This compound FinalSolventRemoval->Product If sufficiently pure Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 10(Z),13(Z)-nonadecadienoic acid in 20-30 mL of absolute ethanol.

  • With gentle stirring, slowly add 0.1-0.2 mL of concentrated sulfuric acid to the solution. Caution: The addition of sulfuric acid to ethanol is exothermic. Add the acid dropwise and ensure the solution is well-stirred.

  • Attach a reflux condenser to the flask and place the apparatus in a heating mantle.

2. Esterification Reaction:

  • Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) with continuous stirring.

  • Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

3. Workup:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in approximately 50 mL of diethyl ether and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 2 x 25 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • 1 x 25 mL of deionized water.

    • 1 x 25 mL of brine to facilitate phase separation and remove residual water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

4. Purification:

  • Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator to yield the crude this compound.

  • For higher purity, the crude product can be purified by silica gel column chromatography, typically using a solvent system such as a mixture of hexane and ethyl acetate.

5. Characterization:

  • The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

  • The purified this compound should be stored under an inert atmosphere at a low temperature (e.g., -20 °C) to prevent oxidation of the double bonds.

References

Application Notes and Protocols for the Esterification of Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the principal methods of esterifying polyunsaturated fatty acids (PUFAs). The selection of an appropriate esterification method is critical for the accurate analysis and effective utilization of PUFAs in research and pharmaceutical development. This document outlines chemical and enzymatic approaches, detailing their mechanisms, advantages, and limitations.

Introduction to PUFA Esterification

Polyunsaturated fatty acids (PUFAs) are carboxylic acids with two or more double bonds. Their analysis and application, particularly in gas chromatography (GC) and mass spectrometry (MS), often necessitate their conversion into less polar and more volatile ester derivatives, typically fatty acid methyl esters (FAMEs). Esterification is also a key step in the synthesis of structured lipids and prodrugs. The methods employed for esterification must be carefully chosen to prevent the degradation, isomerization, or oxidation of the labile double bonds characteristic of PUFAs.

This document details four primary methods for PUFA esterification:

  • Acid-Catalyzed Esterification: A widely used method employing strong acid catalysts.

  • Base-Catalyzed Transesterification: A rapid method suitable for converting glycerides to esters.

  • Enzymatic Esterification: A mild and highly specific method utilizing lipases.

  • Diazomethane and Trimethylsilyl Diazomethane Esterification: A rapid and quantitative method, with TMSD offering a safer alternative to the hazardous diazomethane.

Chemical Esterification Methods

Acid-Catalyzed Esterification

Acid-catalyzed esterification is a versatile method applicable to both free fatty acids (FFAs) and the transesterification of acylglycerols. The reaction is typically carried out by heating the lipid sample with an alcohol (usually methanol) in the presence of an acid catalyst.

Mechanism of Acid-Catalyzed Esterification

The reaction proceeds via the protonation of the carbonyl oxygen of the fatty acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the fatty acid ester.

PUFA PUFA (R-COOH) Protonated_PUFA Protonated PUFA PUFA->Protonated_PUFA + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PUFA->Tetrahedral_Intermediate + CH3OH Methanol Methanol (CH3OH) Ester PUFA Methyl Ester (R-COOCH3) Tetrahedral_Intermediate->Ester - H2O, - H+ Water Water (H2O)

Figure 1: General mechanism of acid-catalyzed esterification of a PUFA.

Common Acid Catalysts:

  • Boron Trifluoride (BF₃)-Methanol: A widely used and effective reagent.[1][2] However, it can cause the formation of methoxy artifacts and isomerization of double bonds in PUFAs, especially with prolonged heating or high concentrations.[3]

  • Methanolic Hydrochloric Acid (HCl): A common and cost-effective alternative to BF₃-Methanol.[3][4] It is considered to have fewer side reactions compared to BF₃.[3]

  • Methanolic Sulfuric Acid (H₂SO₄): Another strong acid catalyst, though it can cause charring with excessive heating.[5]

Experimental Protocol: Boron Trifluoride-Methanol Method [6][7]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-cap glass tube with a Teflon liner. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Saponification (for glycerides): Add 1 mL of 0.5 M methanolic KOH. Heat at 80-100°C for 5-10 minutes until the fat globules disappear.

  • Esterification: Cool the tube and add 2 mL of 10-14% BF₃-Methanol solution.[1][6]

  • Heating: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature depend on the specific PUFA and must be optimized to minimize degradation.[6]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane.

  • Phase Separation: Vortex the tube vigorously for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Experimental Protocol: Methanolic HCl Method [4][8]

  • Reagent Preparation: Prepare 3 N methanolic HCl by carefully adding acetyl chloride to anhydrous methanol.

  • Sample Preparation: Place up to 100 µl of the sample (e.g., plasma) in a screw-cap glass tube.

  • Reaction: Add 1.5 mL of 3 N methanolic HCl.

  • Heating: Cap the tube, shake for 30 seconds, and heat at 85°C for 45 minutes.[8]

  • Neutralization and Extraction: Cool to room temperature. Add 0.5 mL of hexane and a neutralizing buffer (e.g., a mixture of sodium carbonate, sodium hydrogen carbonate, and sodium sulfate).[8]

  • Collection: Vortex and allow the phases to separate. Transfer the upper hexane layer for GC analysis.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is a rapid method for preparing FAMEs from triacylglycerols and phospholipids. It is not suitable for esterifying free fatty acids.[9] The reaction is typically carried out at room temperature.

Mechanism of Base-Catalyzed Transesterification

The reaction is initiated by the formation of an alkoxide from the alcohol and the base catalyst. The alkoxide then attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to form the new ester and a di- or monoglyceride, which can undergo further reaction.

Triglyceride Triglyceride Tetrahedral_Intermediate Tetrahedral Intermediate Triglyceride->Tetrahedral_Intermediate + CH3O- Methoxide Methoxide (CH3O-) FAME PUFA Methyl Ester Tetrahedral_Intermediate->FAME Diglyceride_anion Diglyceride Anion Tetrahedral_Intermediate->Diglyceride_anion

Figure 2: General mechanism of base-catalyzed transesterification.

Experimental Protocol: Methanolic KOH Method [9]

  • Sample Preparation: Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a glass tube.

  • Reaction: Add 0.2 mL of 2 M methanolic KOH.

  • Incubation: Vortex the tube for 2 minutes at room temperature.[9]

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Collect an aliquot of the upper hexane layer for GC analysis.

Trimethylsilyl Diazomethane (TMSD) Esterification

Diazomethane reacts rapidly with carboxylic acids to form methyl esters. However, it is highly toxic and explosive.[2] Trimethylsilyl diazomethane (TMSD) is a safer and easier-to-handle alternative for the methylation of fatty acids and eicosanoids.[10]

Safety Precautions for TMSD: TMSD is very toxic upon inhalation and can be fatal.[11] It is also flammable. All work with TMSD must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat, must be worn.[11][12][13]

Experimental Protocol: TMSD Method [10]

  • Sample Preparation: The dried lipid extract containing free PUFAs is dissolved in a suitable solvent mixture, such as toluene-methanol.

  • Reaction: Add a 2.0 M solution of TMSD in hexane dropwise to the fatty acid solution until a faint yellow color persists, indicating a slight excess of the reagent.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Quenching: Add a few drops of acetic acid to quench the excess TMSD, as indicated by the disappearance of the yellow color and cessation of gas evolution.[12]

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the FAME residue in hexane for GC analysis.

Enzymatic Esterification

Enzymatic esterification using lipases offers a mild and highly selective alternative to chemical methods, minimizing the risk of PUFA degradation.[14] Lipases can be used to esterify free fatty acids to an alcohol (e.g., glycerol) or to catalyze the transesterification of existing esters.

Mechanism of Lipase-Catalyzed Esterification

The reaction occurs at the active site of the lipase, typically involving a serine residue. The fatty acid forms an acyl-enzyme intermediate, which is then attacked by the alcohol to release the ester.

Lipase Lipase Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme + PUFA PUFA PUFA Ester PUFA Ester Acyl_Enzyme->Ester + Alcohol Alcohol Alcohol Regenerated_Lipase Regenerated Lipase Ester->Regenerated_Lipase - PUFA Ester

Figure 3: Simplified workflow of lipase-catalyzed esterification.

Experimental Protocol: Lipase-Catalyzed Esterification with Glycerol [15][16]

  • Substrate Preparation: Prepare a mixture of PUFAs and glycerol. The molar ratio of fatty acid to glycerol is a critical parameter, with ratios of less than 1.5 often favoring higher esterification percentages.[15] A solvent such as hexane may be used.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435 from Candida antarctica or a lipase from Rhizomucor miehei). The amount of enzyme is typically a percentage of the total substrate weight.

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 50-60°C) with agitation.[15] The reaction time can range from a few hours to over 24 hours.

  • Water Removal: To drive the reaction towards ester formation, water produced during the reaction can be removed, for example, by using molecular sieves.

  • Enzyme Removal: After the reaction, the immobilized enzyme can be removed by filtration for potential reuse.

  • Product Analysis: The product mixture can be analyzed by chromatography to determine the content of mono-, di-, and triglycerides, as well as any remaining free fatty acids.

Quantitative Comparison of Esterification Methods

The efficiency of different esterification methods can vary depending on the fatty acid composition of the sample and the specific protocol used. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Esterification Yields for Different Methods

MethodPUFA AnalyzedYield/ConcentrationReference
Acid-Catalyzed
JAC (BF₃-Methanol)α-linolenate (soybean oil)37.3 mg/g[17]
ISO (Methanolic H₂SO₄)α-linolenate (soybean oil)37.3 mg/g[17]
JAC (BF₃-Methanol)linoleate (soybean oil)491 mg/g[17]
ISO (Methanolic H₂SO₄)linoleate (soybean oil)501 mg/g[17]
Base-Catalyzed
BBA (Methanolic NaOH)α-linolenate (soybean oil)37.3 mg/g[17]
BBA (Methanolic NaOH)linoleate (soybean oil)490 mg/g[17]
Enzymatic
Lipase-catalyzedFatty acid esterifiedup to 90%[15]
Selective esterificationDHA purity91 wt%[14]
Selective esterificationGLA purity98 wt%[14]
Selective esterificationAA-rich n-6 PUFA purity96 wt%[14]

Table 2: Comparison of Lipase Efficiency in PUFA Esterification

Lipase SourceSubstrateKey FindingReference
Rhizomucor mieheiPUFAs and glycerolHigh selectivity for C8 > C12 > C10, C14 fatty acids.[18]
Candida antarctica BPUFAs and glycerolHigh selectivity for C8 > C10, C6, C12 fatty acids.[18]
Pseudomonas cepaciaPUFAs and glycerolHigh selectivity for C8 > C10, C6, C16 fatty acids.[18]
Candida rugosa (immobilized)Sardine oil fatty acids30% EPA enrichment.[19]
Lipozyme™ (Rhizomucor miehei)Sardine oil fatty acidsUp to 80% DHA enrichment, but no EPA enrichment.[19]

Summary and Recommendations

The choice of an esterification method for PUFAs depends on the specific application, the nature of the sample, and the available resources.

  • For quantitative analysis of total fatty acids, including free fatty acids, in complex mixtures, acid-catalyzed methods like the methanolic HCl or BF₃-Methanol protocols are generally reliable. However, care must be taken to optimize reaction conditions to avoid degradation of PUFAs, especially when using BF₃.

  • For rapid conversion of glycerides to FAMEs where free fatty acids are not of interest, base-catalyzed transesterification is a fast and efficient option.

  • For the synthesis of specific structured lipids or when mild reaction conditions are paramount to preserve the integrity of highly sensitive PUFAs, enzymatic esterification with lipases is the preferred method. The choice of lipase is crucial as it determines the selectivity of the reaction.

  • For the rapid and quantitative esterification of free fatty acids, especially for small-scale preparations, TMSD is an excellent but hazardous reagent that requires strict safety protocols.

It is recommended that for any given application, the chosen method be validated to ensure complete esterification and the absence of artifacts. The use of an internal standard is also crucial for accurate quantification.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 10(Z),13(Z)-nonadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Ethyl 10(Z),13(Z)-nonadecadienoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are intended for researchers, scientists, and professionals in the field of drug development and lipid analysis. This document outlines sample preparation, GC-MS instrument parameters, and data analysis strategies. The provided protocols are based on established methods for the analysis of fatty acid ethyl esters (FAEEs) and can be adapted for various research applications.

Introduction

This compound is a polyunsaturated fatty acid ethyl ester. The analysis of such compounds is crucial in various research areas, including biochemistry, food science, and pharmacology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and mass-selective detection provide the sensitivity and specificity required for complex sample matrices. This application note provides a robust starting point for developing a validated GC-MS method for this specific analyte.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are general protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are commonly used for the extraction of FAEEs from various samples.[1][2]

1.1. Liquid-Liquid Extraction (LLE)

  • To 1 mL of the sample (e.g., plasma, cell culture media), add 2 mL of a hexane:isopropanol (3:2, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Repeat the extraction step with an additional 2 mL of hexane.

  • Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.

1.2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.

  • Load 1 mL of the sample onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of water:methanol (95:5, v/v) to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 2 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of fatty acid ethyl esters.[3][4] These may require optimization for your specific instrument and column.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature: 100°C, hold for 2 minRamp 1: 10°C/min to 250°C, hold for 5 minRamp 2: 5°C/min to 300°C, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-550
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using a certified reference standard. The following table is a template for presenting such quantitative data.

Table 2: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
115,000
578,000
10160,000
25410,000
50825,000
1001,650,000
Linearity (R²) 0.999

Table 3: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution (in Ethyl Acetate) Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Peak Integration & Calibration) Detection->Quantitative Reporting Reporting Qualitative->Reporting Quantitative->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Putative Fragmentation Pathway

The fragmentation of fatty acid ethyl esters in EI-MS is predictable. The following diagram illustrates the expected major fragmentation pathways for this compound.

Caption: Putative fragmentation of this compound in EI-MS.

Discussion

The protocols outlined in this application note provide a solid foundation for the GC-MS analysis of this compound. The choice of sample preparation technique, either LLE or SPE, will be critical in achieving optimal recovery and minimizing matrix effects. The GC-MS parameters provided are a good starting point, but optimization of the temperature program and other parameters may be necessary to achieve the desired chromatographic resolution, especially if isomers are present. For quantitative analysis, the use of an appropriate internal standard, such as a deuterated analog or a fatty acid ethyl ester with a different chain length, is highly recommended to correct for variations in sample preparation and instrument response. The mass spectrum of this compound is expected to show characteristic fragments for fatty acid ethyl esters, including a prominent ion at m/z 88 resulting from a McLafferty rearrangement, and ions corresponding to the loss of the ethoxy group (M-45) and alpha-cleavage.[5]

Conclusion

This application note provides a detailed framework for the GC-MS analysis of this compound. The described protocols for sample preparation and instrument conditions, along with the provided data presentation templates and visualizations, offer a comprehensive guide for researchers and scientists. Successful implementation of this method will enable accurate and reliable quantification of this analyte in various matrices.

References

Application Notes and Protocols for the Interpretation of Mass Spectra of Long-Chain Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol and are implicated in the toxic effects of alcohol on various organs. They also serve as biomarkers for alcohol consumption. In the pharmaceutical industry, long-chain ethyl esters are utilized in various formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these esters. This document provides a detailed guide to interpreting the mass spectra of long-chain ethyl esters, including experimental protocols and data presentation for accurate analysis.

Principles of Mass Spectrometry of Ethyl Esters

Electron ionization (EI) is the most common ionization technique used for the analysis of long-chain ethyl esters. Upon ionization, the ethyl ester molecule undergoes fragmentation, generating a unique mass spectrum that can be used for its identification. The fragmentation patterns are predictable and provide valuable structural information.

Key Fragmentation Pathways

Several key fragmentation pathways are characteristic of long-chain ethyl esters:

  • Molecular Ion (M•+): The peak representing the intact ionized molecule. The intensity of this peak can vary and may be weak or absent for very long-chain esters.

  • McLafferty Rearrangement: This is a hallmark fragmentation for esters containing a γ-hydrogen. It results in the formation of a characteristic ion at a mass-to-charge ratio (m/z) of 88.[1]

  • Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the ethoxy radical (•OCH2CH3), leading to the formation of an acylium ion ([RCO]+), or the loss of the alkyl chain.

  • Loss of the Ethoxy Group: A prominent peak is often observed at M-45, corresponding to the loss of the ethoxy group ([M-OC2H5]+).[2]

  • Hydrocarbon Fragments: The long alkyl chain can undergo fragmentation, producing a series of hydrocarbon ions separated by 14 atomic mass units (corresponding to CH2 groups).

Data Presentation: Characteristic Fragment Ions

The following tables summarize the key fragment ions observed in the mass spectra of representative saturated and unsaturated long-chain ethyl esters.

Saturated Ethyl Ester Molecular Ion (M•+) McLafferty Ion (m/z 88) Acylium Ion ([RCO]+) [M-45]+ Other Key Fragments (m/z)
Ethyl Palmitate (C18H36O2) 284Base Peak239239101, 115, 129, 143, 157, 171, 185, 199, 213
Ethyl Stearate (C20H40O2) 312Prominent267267101, 115, 129, 143, 157, 171, 185, 199, 213, 227, 241, 255
Ethyl Arachidate (C22H44O2) 340Prominent295295Series of hydrocarbon fragments
Unsaturated Ethyl Ester Molecular Ion (M•+) McLafferty Ion (m/z 88) Acylium Ion ([RCO]+) [M-45]+ Other Key Fragments (m/z)
Ethyl Oleate (C20H38O2) 310Prominent26526555, 69, 83, 97 (indicative of unsaturation)
Ethyl Linoleate (C20H36O2) 308Less Abundant26326367, 81, 95 (indicative of polyunsaturation)

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting FAEEs from biological matrices such as serum or tissue homogenates.

  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

  • Internal Standard: Add an internal standard (e.g., ethyl heptadecanoate) to the sample for quantification.

  • Extraction: Add a 2:1 (v/v) mixture of hexane and isopropanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Collection: Carefully collect the upper organic layer (hexane) containing the FAEEs.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

GC-MS Analysis Protocol

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[3]

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.[3]

    • Hold: Hold at 280 °C for 10 minutes.[3]

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizations

Fragmentation Pathway of a Saturated Long-Chain Ethyl Ester

G Figure 1. Key Fragmentation Pathways of Ethyl Palmitate M Ethyl Palmitate [M]•+ m/z 284 McLafferty McLafferty Rearrangement Product [C4H8O2]•+ m/z 88 M->McLafferty γ-H transfer Acylium Acylium Ion [C16H31O]+ m/z 239 M->Acylium α-cleavage - •OC2H5 M_minus_45 [M-OC2H5]+ m/z 239 M->M_minus_45 - •OC2H5 Alkyl_fragments Alkyl Fragments [CnH2n+1]+ M->Alkyl_fragments Chain cleavage

Caption: Key fragmentation pathways of ethyl palmitate in EI-MS.

Experimental Workflow for FAEE Analysis

G Figure 2. GC-MS Workflow for Long-Chain Ethyl Ester Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Serum, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Identification Compound Identification (Fragmentation Pattern) Spectrum->Identification Quantification Quantification (Internal Standard) Identification->Quantification

Caption: Workflow for the analysis of long-chain ethyl esters by GC-MS.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Polyunsaturated Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and quantification of polyunsaturated fatty acid (PUFA) esters.[1][2] This method offers several advantages over traditional chromatographic techniques, such as minimal sample preparation and the ability to analyze complex mixtures without derivatization.[2][3] These notes provide detailed protocols for the analysis of PUFA esters using ¹H and ¹³C NMR spectroscopy, along with key quantitative data to aid in spectral interpretation.

Core Principles

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. For PUFA esters, specific regions of the NMR spectrum correspond to different functional groups, allowing for both qualitative identification and quantitative analysis.[1][4] The integral of a given NMR signal is directly proportional to the number of nuclei responsible for it, enabling the determination of the relative and absolute concentrations of different fatty acids in a sample.[3][5]

Applications in Research and Drug Development

  • Structural Elucidation: Confirmation of the chemical structure of novel synthetic or isolated PUFA esters.

  • Quantitative Analysis: Determination of the fatty acid profile in complex mixtures, such as fish oils, vegetable oils, and lipid extracts from biological samples.[5][6][7] This includes the quantification of important omega-3 and omega-6 fatty acids.[8][9]

  • Quality Control: Assessment of the purity and stability of PUFA ester-based drug products and supplements.[9]

  • Metabolomics: Studying the role of PUFAs in biological systems and disease states.[6]

  • Reaction Monitoring: Tracking the progress of reactions involving PUFA esters, such as transesterification to produce biodiesel.[5]

Experimental Protocols

A generalized workflow for the NMR analysis of PUFA esters is presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample PUFA Ester Sample (e.g., oil, extract) Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution InternalStandard Add Internal Standard (optional) (e.g., TMS) Dissolution->InternalStandard Transfer Transfer to NMR Tube InternalStandard->Transfer NMR_Spectrometer Place Sample in NMR Spectrometer Transfer->NMR_Spectrometer Acquire_1H Acquire ¹H NMR Spectrum NMR_Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum (proton decoupled) NMR_Spectrometer->Acquire_13C Processing Phase and Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Integration Signal Integration Processing->Integration Analysis Chemical Shift Analysis & Quantification Integration->Analysis G Start Acquired ¹H NMR Spectrum Integrate Integrate Key Signals: - Terminal Methyl (ω-3 vs non ω-3) - Bis-allylic - Allylic Start->Integrate Calculate Calculate Molar Percentages using established equations Integrate->Calculate Report Report Fatty Acid Profile: % Oleic, % Linoleic, % Linolenic, etc. Calculate->Report

References

Applications of Ethyl 10(Z),13(Z)-nonadecadienoate in cosmetics and pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 10(Z),13(Z)-nonadecadienoate: Applications in Cosmetics and Pharmaceuticals

Disclaimer: Limited direct experimental data is publicly available for this compound. The following application notes and protocols are based on the established properties of structurally similar polyunsaturated fatty acid esters and are provided as illustrative examples for research and development purposes.

Introduction

This compound is a polyunsaturated fatty acid (PUFA) ester. Its structure, featuring a C19 carbon chain with two cis double bonds, suggests potential for beneficial applications in both cosmetics and pharmaceuticals. PUFA esters are known for their emollient, skin barrier-enhancing, and anti-inflammatory properties. This document outlines potential applications, presents hypothetical data, and provides detailed experimental protocols to guide research in these areas.

Cosmetic Applications

Application Note 1: Emollient and Skin Barrier Function

This compound is proposed as a functional emollient in cosmetic formulations. Its unsaturated nature suggests it can integrate into the lipid matrix of the stratum corneum, helping to improve skin softness, hydration, and barrier integrity.

Key Proposed Attributes:

  • Emolliency: Provides a non-greasy, smooth feel to skin.

  • Skin Barrier Repair: May enhance the synthesis of key lipids like ceramides, which are crucial for a healthy skin barrier.[1][2]

  • Moisture Retention: By reinforcing the skin barrier, it can help reduce transepidermal water loss (TEWL).[1]

Hypothetical Efficacy Data:

To evaluate its efficacy, a prototype cream containing 2% this compound could be tested on human volunteers. The following table summarizes potential expected outcomes compared to a placebo cream.

ParameterBaselineAfter 4 Weeks (Placebo)After 4 Weeks (2% this compound)
Skin Hydration (Corneometer units)35 ± 538 ± 555 ± 6
Transepidermal Water Loss (g/m²/h)15 ± 214 ± 28 ± 1.5
Skin Roughness (Arbitrary Units)80 ± 1075 ± 950 ± 8
Experimental Protocol 1: In Vitro Assessment of Skin Barrier Function using Human Skin Explants

This protocol describes a method to assess the effect of this compound on skin barrier integrity by measuring Transepidermal Water Loss (TEWL).[3][4][5]

Materials:

  • Full-thickness human skin explants

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS)

  • Test formulation (e.g., 2% this compound in a suitable vehicle)

  • Placebo formulation (vehicle only)

  • TEWL measurement device (e.g., Tewameter®)

  • Sodium dodecyl sulfate (SDS) for barrier disruption (positive control)

Procedure:

  • Mount skin explants in Franz diffusion cells with the stratum corneum facing upwards.

  • Equilibrate the explants with PBS in the receptor chamber for 1 hour.

  • Measure baseline TEWL for each explant.

  • Apply a defined amount of the test formulation, placebo, or SDS solution to the skin surface.

  • Incubate for 24 hours under controlled temperature and humidity.

  • After incubation, gently remove any excess formulation.

  • Measure TEWL again at specified time points (e.g., 24, 48, and 72 hours) to assess barrier recovery.

Data Analysis: Compare the TEWL values of the test formulation group with the placebo and SDS groups. A significant decrease in TEWL compared to the disrupted control would indicate a positive effect on skin barrier function.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Mount Skin Explants B Equilibrate with PBS A->B C Measure Baseline TEWL B->C D Apply Formulations C->D E Incubate 24h D->E F Measure Post-Incubation TEWL E->F G Compare TEWL Values F->G H Assess Barrier Function G->H G cluster_pathway Inflammatory Signaling Pathway cluster_intervention Potential Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Compound Ethyl 10(Z),13(Z)- nonadecadienoate Compound->NFkB Inhibition

References

Application Notes and Protocols for Ethyl 10(Z),13(Z)-nonadecadienoate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10(Z),13(Z)-nonadecadienoate (CAS No. 877124-17-9) is a long-chain fatty acid ester that has been identified as a potential flavoring agent due to its ester-derived aromatic profile.[1] Fatty acid esters are a significant class of compounds that contribute to the natural flavors of many foods, including fruits, dairy products, and fermented beverages.[2][3][4][5] This document provides detailed application notes and experimental protocols for the evaluation of this compound for its potential use as a flavoring agent in various food and pharmaceutical applications. While this specific ester is not yet widely characterized as a commercial flavoring ingredient, this guide offers a scientific framework for its systematic investigation.

Sensory Profile and Potential Applications

While specific sensory data for this compound is not extensively documented in public literature, the flavor profile of long-chain fatty acid esters can be generally characterized.

Potential Flavor Profile:

  • Waxy, Fatty: Common characteristic of long-chain esters.

  • Subtle Fruity Notes: Potential for mild, background fruitiness.

  • Green, Herbaceous: The presence of double bonds may contribute slight green or herbaceous notes.

  • Creamy, Buttery: May impart a creamy or buttery mouthfeel.

Potential Applications:

  • Dairy Products: To enhance buttery and creamy notes in cheese, yogurt, and ice cream.

  • Baked Goods: To provide a rich, fatty character in cookies, pastries, and bread.

  • Savory Flavors: As a component in savory flavor formulations for sauces, dressings, and snack foods to add richness.

  • Confectionery: In caramels and toffees to contribute to a buttery profile.

  • Pharmaceutical Formulations: As an excipient to mask unpleasant tastes in oral dosage forms.

Regulatory Status

Currently, this compound does not have a published Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA). Any use in food products would require a thorough safety assessment and submission of a GRAS notification to the FDA.[6][7][8]

Data Presentation: Sensory Evaluation Summary

The following table template is provided for researchers to systematically record and compare sensory evaluation data for this compound.

Parameter Concentration 1 (ppm) Concentration 2 (ppm) Concentration 3 (ppm) Control
Flavor Descriptors
Waxy/Fatty Intensity (1-10)
Fruity Intensity (1-10)
Green/Herbaceous Intensity (1-10)
Creamy/Buttery Intensity (1-10)
Overall Flavor Intensity (1-10)
Mouthfeel Descriptors
Oily/Greasy (1-10)
Smoothness (1-10)
Overall Liking (1-9 Hedonic Scale)
Notes/Comments

Experimental Protocols

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standard method for characterizing the sensory profile of this compound.

Objective: To identify and quantify the sensory attributes of this compound at various concentrations in a neutral food matrix.

Materials:

  • This compound (purity >99%)

  • Deodorized vegetable oil or other neutral food-grade solvent

  • Neutral evaluation base (e.g., spring water, unsalted crackers, or a simple sugar solution)

  • Glass vials with Teflon-lined caps

  • Calibrated pipettes

  • Sensory evaluation booths with controlled lighting and ventilation

  • Computerized data collection system or paper ballots

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity, availability, and interest.

    • Conduct training sessions to familiarize panelists with the basic tastes and common flavor descriptors for fatty acid esters.

    • Develop a consensus vocabulary to describe the sensory attributes of the test compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions at varying concentrations (e.g., 1, 5, and 10 ppm) in the neutral evaluation base.

    • Prepare a control sample containing only the evaluation base.

    • Code all samples with random three-digit numbers.

  • Evaluation:

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to evaluate each sample and rate the intensity of each agreed-upon sensory attribute on a line scale (e.g., 0 = not perceptible, 10 = very strong).

    • Provide panelists with a palate cleanser (e.g., unsalted crackers and water) to use between samples.

    • Conduct the evaluation in triplicate for each panelist.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between samples and to visualize the sensory space.

Protocol for Gas Chromatography-Olfactometry (GC-O)

This protocol is for identifying the key aroma-active compounds in a flavor formulation containing this compound.

Objective: To separate and identify the volatile compounds contributing to the aroma profile of a sample containing this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

  • Appropriate GC column (e.g., DB-5ms).

  • Sample containing this compound.

  • Headspace or solid-phase microextraction (SPME) sampling equipment.

  • Reference standard of this compound.

Procedure:

  • Sample Preparation:

    • Extract the volatile compounds from the sample using headspace or SPME.

  • GC-MS-O Analysis:

    • Inject the extracted volatiles into the GC-MS-O system.

    • Run a temperature program that effectively separates the compounds.

    • Simultaneously, a trained sensory assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

    • The mass spectrometer records the mass spectra of the eluting compounds.

  • Data Analysis:

    • Correlate the retention times of the detected odors with the peaks in the chromatogram.

    • Identify the compounds responsible for the odors by comparing their mass spectra with a library database and by matching the retention index with the reference standard.

Visualizations

Flavor_Agent_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Application & Stability cluster_2 Phase 3: Safety & Regulatory cluster_3 Phase 4: Commercialization A Source or Synthesize This compound B Purity Analysis (GC-MS, NMR) A->B C Preliminary Sensory Evaluation (Flavor Profile) B->C D Determine Flavor Threshold C->D E Test in Food Matrices (e.g., Dairy, Baked Goods) D->E F Stability Testing (pH, Temperature, Light) E->F G Toxicological Assessment F->G H Regulatory Review (GRAS Assessment) G->H I GRAS Notification Submission to FDA H->I J Scale-up Production I->J K Final Product Formulation J->K L Market Launch K->L

Caption: Workflow for the evaluation of a new flavoring agent.

Sensory_Evaluation_Protocol A Panelist Selection & Training B Sample Preparation (Varying Concentrations & Control) A->B C Randomized Sample Presentation B->C D Sensory Evaluation (QDA) C->D E Data Collection D->E F Statistical Analysis (ANOVA, PCA) E->F G Results & Interpretation F->G

Caption: Protocol for Quantitative Descriptive Analysis (QDA).

References

Application Note: Purification of Ethyl 10(Z),13(Z)-nonadecadienoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of Ethyl 10(Z),13(Z)-nonadecadienoate, a polyunsaturated fatty acid ethyl ester (FAEE), using both normal-phase and reversed-phase column chromatography. Methodologies for solvent system optimization using Thin Layer Chromatography (TLC), column preparation, sample application, elution, and fraction analysis are described. These protocols are designed to offer a robust framework for isolating the target compound from reaction mixtures or natural extracts, achieving high purity suitable for further research and development.

Introduction

This compound is a C19 polyunsaturated fatty acid ethyl ester. The purification of such long-chain unsaturated esters is crucial for their characterization and use in biological and pharmaceutical studies. Column chromatography is a fundamental and widely used technique for the separation of these lipophilic compounds.[1][2] The choice between normal-phase and reversed-phase chromatography depends on the nature of the impurities present in the crude sample.

  • Normal-Phase Chromatography (NPC): This technique separates compounds based on their polarity. A polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase.[1] Non-polar compounds, such as the target ester, will elute faster than more polar impurities.[1] This method is effective for removing more polar side-products or reagents.

  • Reversed-Phase Chromatography (RPC): RPC employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.[3][4] Separation is based on hydrophobic interactions; more hydrophobic (less polar) molecules are retained longer on the column.[4] This is particularly useful for separating esters with different chain lengths or degrees of unsaturation.[2]

Experimental Protocols

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This allows for the selection of an eluent that provides good separation between the target compound and impurities.

Protocol:

  • Prepare several developing chambers with different solvent systems (e.g., varying ratios of hexane and ethyl acetate for normal-phase).

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., hexane or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to move up the plate.

  • Visualize the separated spots using a suitable method (e.g., UV light if applicable, or staining with potassium permanganate or iodine).

  • The ideal solvent system for column chromatography will result in a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound.[1]

Table 1: Example TLC Solvent System Optimization

Trial No.Mobile Phase (Hexane:Ethyl Acetate)Rƒ of Target CompoundObservations
199:10.65Poor separation from non-polar impurities.
295:50.38Good separation, target spot is distinct.
390:100.20Target compound retained too strongly.
Protocol 1: Normal-Phase Column Chromatography

This protocol is suitable for separating this compound from more polar impurities.

Materials:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 95:5 v/v, based on TLC results).

  • Glass chromatography column.

  • Crude this compound.

  • Collection tubes.

Methodology:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in the initial mobile phase (hexane).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[1]

    • Add a thin layer of sand on top of the silica gel to prevent disruption of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin adding the mobile phase to the column, maintaining a constant flow rate.

    • Collect fractions in separate tubes. The volume of each fraction should be consistent (e.g., 5-10 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Table 2: Normal-Phase Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 2 cm (ID) x 30 cm (L)
Mobile Phase Hexane:Ethyl Acetate (95:5, v/v)
Sample Load 100 mg of crude material
Flow Rate ~2 mL/min
Fraction Size 8 mL
Protocol 2: Reversed-Phase Column Chromatography

This protocol is effective for separating this compound from less polar impurities or other fatty acid esters with different alkyl chain structures.[2]

Materials:

  • Stationary Phase: C18-functionalized silica gel (ODS).

  • Mobile Phase: Acetonitrile and water or Methanol and water.[4]

  • HPLC or Flash Chromatography system with a C18 column.

  • Crude this compound.

  • Collection vials.

Methodology:

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% Acetonitrile in water).

  • Sample Preparation and Injection:

    • Dissolve the crude sample in a small volume of the mobile phase.

    • Inject the sample onto the column.

  • Elution (Gradient):

    • Begin elution with the initial mobile phase composition.

    • Gradually increase the percentage of the organic solvent (e.g., from 80% to 100% Acetonitrile over 30 minutes) to elute compounds with increasing hydrophobicity.[2]

    • Monitor the elution profile using a suitable detector (e.g., UV at 205-215 nm or an Evaporative Light Scattering Detector).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent, potentially by liquid-liquid extraction into a non-polar solvent followed by evaporation, or by lyophilization if the sample is in an aqueous-organic mixture.

Table 3: Reversed-Phase Chromatography Parameters

ParameterValue/Description
Stationary Phase C18-functionalized Silica
Column Dimensions 20 mm (ID) x 250 mm (L)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 30 min
Flow Rate 10 mL/min
Detection UV at 210 nm

Data Presentation and Analysis

Systematic recording of experimental data is crucial for reproducibility and optimization.

Table 4: Summary of Purification Results

MethodCrude Mass (mg)Purified Mass (mg)Yield (%)Purity (by GC/HPLC)
Normal-Phase 1007575%>98%
Reversed-Phase 1008282%>99%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_prep Preparation & Optimization cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Sample This compound TLC TLC Optimization (Determine Mobile Phase) Crude->TLC Test small aliquot Col_Chrom Column Chromatography (Normal or Reversed-Phase) TLC->Col_Chrom Select optimal conditions Load_Sample Load Sample Col_Chrom->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze_Frac Analyze Fractions (TLC, GC, or HPLC) Collect->Analyze_Frac Combine Combine Pure Fractions Analyze_Frac->Combine Evap Solvent Removal (Rotary Evaporation) Combine->Evap Final_Prod Purified Product Evap->Final_Prod Purity_Check Final Purity Assessment (GC-MS, NMR) Final_Prod->Purity_Check

Caption: Workflow for the purification of this compound.

Advanced Considerations

For separations based on the degree of unsaturation, silver ion chromatography (argentation chromatography) can be employed. In this technique, silica gel is impregnated with silver nitrate. The silver ions form reversible complexes with the double bonds of unsaturated fatty esters, leading to their retention.[5] Compounds with more double bonds are retained more strongly. This method offers high selectivity for separating polyunsaturated fatty acid esters.

References

Quantitative Analysis of Ethyl 10(Z),13(Z)-nonadecadienoate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10(Z),13(Z)-nonadecadienoate is a fatty acid ethyl ester (FAEE), a class of non-oxidative metabolites of ethanol. FAEEs are formed by the esterification of fatty acids with ethanol and can accumulate in various tissues, serving as potential biomarkers for alcohol consumption and mediators of alcohol-induced organ damage. The quantitative analysis of specific FAEEs like this compound in biological samples is crucial for understanding the mechanisms of alcohol-related pathology and for the development of diagnostic and therapeutic strategies.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices such as plasma and tissue. The methodologies described are based on established principles for the analysis of long-chain FAEEs and are intended to serve as a comprehensive guide for researchers.

Note: As of the latest literature review, specific quantitative data for this compound in biological samples is not widely available. Therefore, the data presented in the tables are representative examples based on the analysis of other common FAEEs and should be used as a reference for expected performance. Method validation with a certified standard of this compound is essential.

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Samples

The choice of extraction method depends on the biological matrix and the desired level of purity. Two common and effective methods are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

1.1. Liquid-Liquid Extraction (LLE) for Plasma/Serum

This method is suitable for the relatively clean matrix of plasma or serum.

  • Materials:

    • Plasma or serum sample

    • Internal Standard (IS): Ethyl heptadecanoate (C17:0) or a deuterated analog of the analyte.

    • Cold (-20°C) methanol

    • Hexane

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen stream)

  • Procedure:

    • To 500 µL of plasma or serum in a glass tube, add 25 µL of the internal standard solution (e.g., 10 µg/mL in methanol).

    • Add 1.5 mL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new glass tube.

    • Add 2 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction (steps 5-7) on the aqueous layer and combine the hexane fractions.

    • Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane or mobile phase for LC-MS) for analysis.

1.2. Solid-Phase Extraction (SPE) for Tissue Homogenates

This method provides a cleaner extract and is recommended for complex matrices like tissue homogenates.

  • Materials:

    • Tissue sample

    • Homogenization buffer (e.g., phosphate-buffered saline)

    • Internal Standard (IS)

    • Acetone

    • Hexane

    • Aminopropyl SPE cartridges (e.g., 500 mg, 3 mL)

    • SPE manifold

    • Evaporator

  • Procedure:

    • Homogenize a known weight of tissue (e.g., 100 mg) in 1 mL of homogenization buffer.

    • Add the internal standard to the homogenate.

    • Precipitate proteins by adding 3 volumes of cold acetone.

    • Vortex and centrifuge at 3000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate the acetone under a nitrogen stream.

    • Re-dissolve the residue in 1 mL of hexane.

    • Condition an aminopropyl SPE cartridge with 3 mL of hexane.

    • Load the hexane extract onto the SPE cartridge.

    • Wash the cartridge with 3 mL of hexane to remove polar lipids.

    • Elute the FAEEs with 5 mL of a mixture of hexane and diethyl ether (e.g., 98:2 v/v).

    • Evaporate the eluate to dryness.

    • Reconstitute in a suitable solvent for analysis.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of FAEEs.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer (single quadrupole or tandem quadrupole)

    • GC column: A nonpolar or medium-polarity column is suitable (e.g., DB-5ms, HP-88).

  • GC-MS Parameters (Example):

    Parameter Setting
    GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness
    Injector Temperature 250°C
    Injection Volume 1 µL (splitless mode)
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Oven Program Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
    Transfer Line Temp 280°C
    Ion Source Temp 230°C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

  • Predicted SIM/MRM Transitions for this compound (C₂₁H₃₈O₂; MW: 322.5)

    • Note: These are predicted ions and must be confirmed using a pure standard.

    • SIM Ions:

      • m/z 322 (Molecular Ion [M]⁺)

      • m/z 277 ([M-OC₂H₅]⁺)

      • Characteristic fragment ions from the fatty acid chain.

    • MRM Transition (for tandem MS):

      • Precursor Ion (Q1): 322.3

      • Product Ions (Q3): To be determined empirically, but likely fragments from the cleavage of the ester bond and the unsaturated alkyl chain.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly useful for complex biological matrices.

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • LC column: A reverse-phase C18 column is typically used.

  • LC-MS/MS Parameters (Example):

    Parameter Setting
    LC Column C18, 2.1 x 100 mm, 1.8 µm particle size
    Mobile Phase A Water with 0.1% formic acid
    Mobile Phase B Acetonitrile with 0.1% formic acid
    Gradient Start at 70% B, increase to 100% B over 10 min, hold for 5 min, return to initial conditions
    Flow Rate 0.3 mL/min
    Column Temperature 40°C
    Ionization Mode ESI Positive
    Ion Source Temp 500°C
    Ion Spray Voltage 5500 V

    | Acquisition Mode | Multiple Reaction Monitoring (MRM) |

  • Predicted MRM Transition for this compound:

    • Precursor Ion (Q1): 323.3 ([M+H]⁺)

    • Product Ions (Q3): To be determined by infusing a standard solution of the analyte. Common fragments for FAEEs include the loss of the ethoxy group and fragments related to the fatty acid backbone.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are template tables that can be populated with experimental data.

Table 1: Method Validation Parameters (Representative Data for a FAEE Assay)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Upper Limit of Quantification (ULOQ) 1000 ng/mLAccuracy ±15%, Precision <15%
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (% Bias) -5% to +8%± 15%
Matrix Effect 95% - 105%85% - 115%
Recovery > 85%Consistent and reproducible

Table 2: Quantitative Results of this compound in Biological Samples (Hypothetical Data)

Sample IDMatrixConcentration (ng/mL or ng/g)Standard Deviation
Control 1Plasma< LLOQ-
Control 2Plasma< LLOQ-
Exposed 1Plasma45.23.1
Exposed 2Plasma68.75.5
Control Tissue 1Liver< LLOQ-
Exposed Tissue 1Liver125.610.2

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing (Quantification) analysis->data_processing result Quantitative Data data_processing->result

Caption: General workflow for the quantitative analysis.

Potential Biosynthetic Pathway

This diagram illustrates the simplified enzymatic formation of this compound.

signaling_pathway ethanol Ethanol enzyme Fatty Acid Ethyl Ester Synthase (FAEE Synthase) ethanol->enzyme fatty_acid 10(Z),13(Z)-Nonadecadienoic Acid fatty_acid->enzyme product This compound enzyme->product

Caption: Biosynthesis of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound in biological samples. While specific quantitative data for this analyte is currently scarce in the literature, the methodologies for sample preparation and analysis of similar long-chain fatty acid ethyl esters are well-established. Researchers are strongly encouraged to perform a full method validation using a certified reference standard of this compound to ensure accurate and reliable results. The successful application of these methods will contribute to a better understanding of the role of this specific FAEE in biological systems.

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of Ethyl 10(Z),13(Z)-nonadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the oxidation of Ethyl 10(Z),13(Z)-nonadecadienoate during storage. Adherence to these guidelines is critical for maintaining the integrity of the compound for experimental use.

Troubleshooting Guides and FAQs

Question 1: My stock of this compound has turned yellow and has a rancid odor. What happened?

Answer: Yellowing and a rancid odor are classic signs of oxidation. This compound is a polyunsaturated fatty acid ethyl ester (PUFA-EE) and is highly susceptible to degradation when exposed to oxygen, light, and elevated temperatures. The double bonds in the fatty acid chain are prone to attack by free radicals, leading to the formation of hydroperoxides, which then break down into secondary oxidation products like aldehydes and ketones that cause the off-color and odor.

Question 2: I have been storing the compound as a neat oil at 4°C. Is this incorrect?

Answer: Yes, this is not the recommended storage method. Storing PUFA-EEs as neat oils, especially at refrigerated temperatures, exposes a large surface area to any oxygen present in the container, accelerating oxidation. Furthermore, if the compound is in powder form, it can be hygroscopic, absorbing moisture which can lead to hydrolysis.

Question 3: What are the ideal storage conditions for this compound?

Answer: The ideal storage conditions are designed to minimize exposure to oxygen, light, and heat. The recommended protocol is as follows:

  • Dissolve in a deoxygenated organic solvent: Prepare a stock solution of your compound in a high-purity, deoxygenated organic solvent. Anhydrous ethanol is a common and effective choice.

  • Use an inert atmosphere: Before sealing the container, flush the headspace with an inert gas like argon or nitrogen to displace any oxygen.

  • Store at low temperatures: Store the solution at -20°C or, for long-term storage, at -80°C.

  • Use appropriate containers: Store in amber glass vials with Teflon-lined caps to prevent light exposure and leaching of plasticizers.

  • Consider adding an antioxidant: For extended storage, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) can provide extra protection.

Question 4: What concentration of antioxidant should I use?

Answer: A common concentration for BHT when used to protect analytical standards is 0.01% to 0.1% (w/v). It is advisable to start with a lower concentration and verify its efficacy for your specific application, as high concentrations of antioxidants could potentially interfere with downstream experiments.

Question 5: How can I check if my stored this compound is still good to use?

Answer: You can assess the quality of your stored compound by measuring its peroxide value (PV) or by performing a Thiobarbituric Acid Reactive Substances (TBARS) assay. A low peroxide value (ideally <1 meq/kg) indicates minimal primary oxidation. The TBARS assay measures secondary oxidation products and can also be a good indicator of degradation.

Data Presentation: The Impact of Storage Conditions on PUFA-EE Stability

Table 1: Effect of Temperature on Peroxide Value (PV) of a PUFA-EE Blend in Solvent over 6 Months

Storage TemperatureInitial PV (meq/kg)PV after 3 Months (meq/kg)PV after 6 Months (meq/kg)
4°C< 0.55.815.2
-20°C< 0.51.23.5
-80°C< 0.5< 0.50.8

Data is illustrative and based on typical degradation patterns of PUFA-EEs.

Table 2: Effect of Antioxidants on the Stability of a PUFA-EE Solution Stored at -20°C under Air

ConditionPeroxide Value (meq/kg) after 12 Months
No Antioxidant8.5
With 0.05% BHT1.2
With 0.05% α-Tocopherol2.8

This data demonstrates the protective effect of antioxidants, with BHT often showing slightly better efficacy for pure esters.

Experimental Protocols

Peroxide Value (PV) Titration Method

Principle: This method measures the amount of iodine liberated from potassium iodide by the peroxides present in the lipid. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.

Materials:

  • Sample of this compound solution

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized 0.01 N sodium thiosulfate solution

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 5 g of the oil (or an equivalent amount from the solution after solvent evaporation) into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Swirl the flask for exactly 1 minute.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate with the 0.01 N sodium thiosulfate solution with constant shaking until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch indicator solution, which will result in a blue color.

  • Continue the titration until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration with the reagents only.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This colorimetric assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.

Materials:

  • Sample of this compound solution

  • TBA reagent (0.375% w/v thiobarbituric acid, 15% w/v trichloroacetic acid in 0.25 N HCl)

  • MDA standard for calibration curve

  • Spectrophotometer

Procedure:

  • Pipette 100 µL of the sample (or standard) into a test tube.

  • Add 2 mL of the TBA reagent.

  • Vortex the mixture.

  • Incubate the tubes in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature.

  • Centrifuge at 1000 x g for 10 minutes.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify the MDA concentration in the sample using the standard curve.

Mandatory Visualizations

Oxidation_Pathway PUFA Ethyl 10(Z),13(Z)- nonadecadienoate Radical Lipid Radical (L•) PUFA->Radical Initiator Initiator (O₂, Light, Heat, Metal Ions) Initiator->PUFA H• abstraction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Radical->Peroxyl_Radical + O₂ Oxygen Oxygen (O₂) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide + PUFA-H Stable_Radical Stable Antioxidant Radical (A•) PUFA2 Another PUFA (Propagation) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition Antioxidant Antioxidant (AH) Antioxidant->Peroxyl_Radical H• donation (Termination)

Caption: Autoxidation pathway of polyunsaturated fatty acids and the intervention point for antioxidants.

Storage_Workflow cluster_prep Preparation for Storage cluster_storage Storage cluster_use Usage Receive Receive Compound Dissolve Dissolve in Deoxygenated Anhydrous Ethanol Receive->Dissolve Add_Antioxidant Add Antioxidant (e.g., BHT) (Optional, for long-term) Dissolve->Add_Antioxidant Aliquot Aliquot into Amber Glass Vials with Teflon-lined Caps Add_Antioxidant->Aliquot Flush Flush with Inert Gas (Argon or Nitrogen) Aliquot->Flush Seal Seal Vials Tightly Flush->Seal Store Store at -20°C (short-term) or -80°C (long-term) Seal->Store Thaw Thaw at Room Temperature Store->Thaw Retrieve one aliquot Use Use in Experiment Thaw->Use Discard Discard Unused Portion in Thawed Aliquot Use->Discard

Caption: Recommended workflow for the proper storage and handling of this compound.

Technical Support Center: Optimizing Fatty-Acid Ethyl Ester (FAEE) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of fatty acid ethyl ester (FAEE) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during FAEE synthesis in a question-and-answer format.

Issue: Low FAEE Yield

1. Q: My FAEE yield is consistently low. What are the most likely causes?

A: Low yields in FAEE synthesis can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The efficiency of the transesterification or esterification reaction is highly dependent on parameters like temperature, reaction time, and the molar ratio of alcohol to oil/fatty acid.[1] An excess of alcohol is typically required to shift the reaction equilibrium towards product formation.

  • Presence of Impurities: Water and free fatty acids (FFAs) in the feedstock can significantly reduce yields.[2] Water can lead to the hydrolysis of the esters, while high FFA content can cause soap formation, which complicates purification and reduces the final product yield.[3][2]

  • Catalyst Inactivation or Insufficient Concentration: The type and concentration of the catalyst are crucial.[3][4] For base-catalyzed reactions, FFAs can neutralize the catalyst, rendering it ineffective.[2] In enzymatic synthesis, factors like temperature and the presence of excess ethanol can denature or inhibit the lipase.[5][6]

2. Q: How do I determine the optimal molar ratio of ethanol to oil/fatty acid?

A: The stoichiometric ratio for transesterification is 3 moles of alcohol to 1 mole of triglyceride.[7] However, to drive the reaction forward, a significant excess of ethanol is generally used. The optimal ratio can vary depending on the feedstock and catalyst. For example, in one study, the optimal ethanol-to-oil molar ratio for Jatropha Curcas oil was found to be 19.48:1.[8] For enzymatic reactions, an ethanol-to-fatty acid ratio of 1:1 resulted in maximal esterification in one case, with higher ratios leading to enzyme inhibition.[6] It is recommended to perform a series of small-scale experiments with varying molar ratios to determine the optimum for your specific system.

3. Q: What is the impact of water and free fatty acids (FFAs) on my reaction, and how can I mitigate it?

A: Both water and FFAs have a detrimental effect on FAEE yield, particularly in base-catalyzed transesterification.[2]

  • Water: Promotes the hydrolysis of triglycerides and the newly formed esters, leading to the formation of FFAs and reducing the yield.[3][2] It can also contribute to soap formation.

  • Free Fatty Acids (FFAs): React with base catalysts (like NaOH or KOH) to form soap.[2] This consumes the catalyst and makes the separation of the ester product from glycerol difficult.[7]

Mitigation Strategies:

  • Feedstock Pre-treatment: If the FFA content is high (typically >1%), a two-step process is recommended.[4][7] First, an acid-catalyzed esterification is performed to convert the FFAs to esters. This is followed by a base-catalyzed transesterification of the triglycerides.[7]

  • Drying: Ensure that both the oil/fatty acid feedstock and the ethanol are as anhydrous as possible. Molecular sieves can be used to remove water from the reaction mixture, which was shown to be an effective method in enzymatic synthesis.[5][9]

Issue: High Acid Value in the Final Product

1. Q: My final FAEE product has a high acid value. What causes this and how can I reduce it?

A: A high acid value indicates the presence of residual free fatty acids in your product. This can be due to an incomplete reaction or hydrolysis of the esters during workup.

  • Incomplete Esterification: If your starting material has a high FFA content, the esterification reaction may not have gone to completion.

  • Hydrolysis: Exposure to water, especially in the presence of an acid or base catalyst, during the purification steps can hydrolyze the FAEEs back to FFAs.

Solutions:

  • Optimize Reaction Conditions: Ensure sufficient reaction time, catalyst concentration, and appropriate temperature to drive the esterification to completion.

  • Enzymatic Approach: Using a combination of lipases can be effective in reducing the acid value. For instance, a dual-enzyme system with liquid lipase Eversa® Transform 2.0 and dry powder CALB lipase reduced the acid value of the product to 0.39 ± 0.10 mgKOH/g.[5][9]

  • Purification: Thorough washing of the ester phase to remove residual catalyst and FFAs is crucial. Gentle water washing can aid in rapid and complete phase separation.[10]

Frequently Asked Questions (FAQs)

1. Q: What are the key differences between chemical and enzymatic synthesis of FAEEs?

A: Both methods have distinct advantages and disadvantages:

FeatureChemical Synthesis (Acid/Base Catalyzed)Enzymatic Synthesis (Lipase Catalyzed)
Catalyst Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH, KOH).[4]Lipases (e.g., from Candida antarctica, Rhizomucor miehei).[11][12]
Reaction Conditions Often requires high temperatures (e.g., 60-70°C) and pressures.[3][13]Milder conditions (e.g., 35-60°C), reducing energy consumption.[5][9]
Selectivity Less selective, can lead to side reactions like saponification.[7]Highly selective, minimizing by-product formation.[12]
Feedstock Quality Sensitive to free fatty acids and water, often requiring pre-treatment.[2][4]More tolerant to FFAs and can simultaneously catalyze esterification and transesterification.[5][9]
Downstream Processing Catalyst removal and product purification can be complex and generate wastewater.[9]Easier product separation as the enzyme is often immobilized and easily removed.[12]
Cost Catalysts are generally inexpensive.[7]Enzymes can be more expensive, though immobilization allows for reuse.[11]

2. Q: How can I purify my synthesized FAEEs?

A: Purification aims to remove unreacted starting materials, catalyst, by-products (like glycerol), and any soaps formed. Common methods include:

  • Washing: The crude ester layer is typically washed with warm, slightly acidic water to neutralize and remove any remaining base catalyst and soaps.[10] This is followed by washing with distilled water until the wash water is neutral.

  • Drying: Residual water is removed from the ester phase using anhydrous sodium sulfate or by heating under vacuum.

  • Chromatography: For high-purity applications, techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can be employed.[14][15] A two-step SPE method using an aminopropyl-silica column followed by an octadecylsilyl (ODS) column has been shown to be effective.[14][15] Reversed-phase medium-pressure liquid chromatography (RP-MPLC) is another efficient method for purifying omega-3 fatty acid ethyl esters.[16]

3. Q: What analytical techniques are used to confirm the synthesis and purity of FAEEs?

A: Several techniques can be used:

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the most common method for quantifying the FAEE content and identifying the fatty acid profile.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to isolate and quantify specific FAEE species.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the synthesized esters.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the fatty acid carbonyl group and the appearance of the ester carbonyl group.

Experimental Protocols & Workflows

General Protocol for Base-Catalyzed Transesterification

This protocol is a generalized procedure. Optimal conditions, particularly the ethanol/oil ratio and catalyst concentration, should be determined experimentally.

  • Feedstock Preparation: Ensure the oil is free of water and has a low free fatty acid (FFA) content (<1%). If the FFA content is high, pre-treat the oil with an acid-catalyzed esterification step.

  • Catalyst Preparation: Prepare a solution of sodium ethoxide by dissolving sodium hydroxide (NaOH) or potassium hydroxide (KOH) in anhydrous ethanol. A common catalyst concentration is 0.5-1.0 wt% of the oil.[4]

  • Reaction: Heat the oil to the desired reaction temperature (typically 55-65°C) in a stirred reactor.[3][4] Add the catalyst solution to the oil. The molar ratio of ethanol to oil is typically in excess, for example, 6:1 or 9:1.[4]

  • Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 1-2 hours) with continuous stirring.[4]

  • Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: an upper ester layer and a lower glycerol layer.

  • Purification:

    • Drain the glycerol layer.

    • Wash the ester layer with warm, slightly acidic water, followed by washes with distilled water until the pH is neutral.

    • Dry the ester layer over anhydrous sodium sulfate or by heating under vacuum.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for FAEE synthesis and a troubleshooting decision tree.

FAEE_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Feedstock Oil/Fatty Acid Feedstock Reactor Transesterification/Esterification Reactor Feedstock->Reactor Ethanol Anhydrous Ethanol Ethanol->Reactor Catalyst Catalyst (e.g., NaOH in Ethanol) Catalyst->Reactor Separation Gravity Separation (Glycerol Removal) Reactor->Separation Reaction Mixture Washing Washing Separation->Washing Crude FAEE Drying Drying Washing->Drying Analysis GC/HPLC Analysis Drying->Analysis Final_Product Purified FAEE Analysis->Final_Product

Caption: General experimental workflow for FAEE synthesis.

Troubleshooting_Tree Start Low FAEE Yield? Check_Impurities Check Feedstock for Water & FFAs Start->Check_Impurities Yes Yield_OK Yield is Acceptable Start->Yield_OK No High_Impurities High Water/FFA Content? Check_Impurities->High_Impurities Pretreat Action: Dry Feedstock & Perform Acid Esterification Pre-treatment High_Impurities->Pretreat Yes Check_Conditions Check Reaction Conditions High_Impurities->Check_Conditions No Pretreat->Check_Conditions Suboptimal_Conditions Suboptimal Temp, Time, or Alcohol:Oil Ratio? Check_Conditions->Suboptimal_Conditions Optimize_Conditions Action: Optimize Reaction Parameters (Temp, Time, Molar Ratio) Suboptimal_Conditions->Optimize_Conditions Yes Check_Catalyst Check Catalyst Suboptimal_Conditions->Check_Catalyst No Optimize_Conditions->Check_Catalyst Catalyst_Issue Incorrect Catalyst Concentration or Inactivation? Check_Catalyst->Catalyst_Issue Optimize_Catalyst Action: Adjust Catalyst Concentration or Use Fresh Catalyst Catalyst_Issue->Optimize_Catalyst Yes Catalyst_Issue->Yield_OK No, other issues Optimize_Catalyst->Yield_OK

Caption: Troubleshooting decision tree for low FAEE yield.

References

Common side reactions in the esterification of polyunsaturated fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the esterification of polyunsaturated fatty acids (PUFAs).

Troubleshooting Guides

This section is designed to help researchers identify and resolve specific issues that may arise during their experiments.

Issue 1: Low Yield of Desired PUFA Ester and Presence of Isomeric Impurities

Question: My final product shows a low yield of the target PUFA ester, and analytical tests (e.g., GC-MS) indicate the presence of geometric (cis/trans) or positional isomers. What could be the cause, and how can I prevent this?

Answer:

Isomerization of the double bonds in polyunsaturated fatty acids is a common side reaction during esterification, particularly under harsh reaction conditions. High temperatures and prolonged reaction times can promote the conversion of the naturally occurring cis isomers to more thermodynamically stable trans isomers, or cause migration of the double bonds along the fatty acid chain.

Troubleshooting Steps:

  • Reaction Temperature and Time: High temperatures are a primary driver of isomerization.

    • Recommendation: Lower the reaction temperature and shorten the reaction time. Optimization experiments may be necessary to find the ideal balance between reaction rate and isomerization. For enzymatic esterification, the optimal temperature is often between 50-73°C.[1][2]

  • Catalyst Choice: The type and concentration of the catalyst can influence isomerization.

    • Acid Catalysts: Strong mineral acids at high concentrations can promote isomerization. Consider using a milder acid catalyst or a lower concentration. Heterogeneous catalysts like zeolites can offer better selectivity and milder reaction conditions.[3]

    • Base Catalysts: While generally causing less isomerization than strong acids at high temperatures, prolonged exposure can still lead to double bond migration.

    • Enzymatic Catalysts: Lipases are highly specific and operate under mild conditions, significantly reducing the risk of isomerization.[4]

  • Inert Atmosphere: While primarily to prevent oxidation, minimizing oxygen can also help reduce the formation of radical species that might contribute to isomerization.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Logical Workflow for Troubleshooting Isomerization

Isomerization_Troubleshooting start Low Yield & Isomers Detected check_temp_time Review Reaction Temperature & Time start->check_temp_time high_temp Is Temperature > 80°C or Time prolonged? check_temp_time->high_temp reduce_temp_time Action: Lower Temperature & Shorten Duration high_temp->reduce_temp_time Yes check_catalyst Evaluate Catalyst high_temp->check_catalyst No reduce_temp_time->check_catalyst harsh_catalyst Using Strong Acid/Base Catalyst? check_catalyst->harsh_catalyst switch_catalyst Action: Switch to Milder/Enzymatic Catalyst harsh_catalyst->switch_catalyst Yes check_atmosphere Assess Reaction Atmosphere harsh_catalyst->check_atmosphere No switch_catalyst->check_atmosphere is_inert Is an Inert Atmosphere Used? check_atmosphere->is_inert use_inert Action: Implement Nitrogen/Argon Blanket is_inert->use_inert No reanalyze Re-run Experiment & Analyze Product is_inert->reanalyze Yes use_inert->reanalyze

Caption: Troubleshooting workflow for low yield and isomerization.

Issue 2: Product Degradation and a Rancid Odor

Question: My PUFA ester product has a rancid smell and shows signs of degradation. What is happening and how can I stop it?

Answer:

The multiple double bonds in PUFAs are highly susceptible to oxidation, especially when exposed to oxygen, heat, light, and metal ions.[5] This process leads to the formation of hydroperoxides, which then decompose into a variety of volatile compounds (aldehydes, ketones, etc.) that cause rancidity and degrade the product quality.

Troubleshooting Steps:

  • Oxygen Exclusion: Oxygen is the primary culprit in oxidation.

    • Recommendation: Degas all solvents and reagents before use. Conduct the entire experiment, including purification and storage, under a blanket of an inert gas like nitrogen or argon.

  • Use of Antioxidants: Antioxidants can be added to inhibit the oxidation process.

    • Recommendation: Add a suitable antioxidant to the reaction mixture. Natural antioxidants like essential oils from clove bud, cinnamon leaves, or oregano have been shown to be effective.[6] Synthetic antioxidants such as tert-butylhydroquinone (TBHQ) can also be used.[7]

  • Temperature Control: Heat accelerates oxidation.

    • Recommendation: Use the lowest possible temperature for the esterification reaction. If using distillation for purification, employ high vacuum to lower the boiling point and minimize thermal stress.

  • Light Protection: UV light can initiate oxidation.

    • Recommendation: Protect the reaction mixture and the final product from light by using amber glassware or by covering the glassware with aluminum foil.

  • Metal Chelation: Metal ions (e.g., iron, copper) can catalyze oxidation.

    • Recommendation: Use high-purity reagents and solvents. If metal contamination is suspected, consider adding a chelating agent like EDTA.[5]

Issue 3: Formation of a Viscous or Solid Mass During the Reaction

Question: During my esterification reaction, the mixture became viscous, and in some cases, a solid polymer-like substance formed. What causes this, and how can I prevent it?

Answer:

The double bonds in PUFAs can undergo polymerization, especially at high temperatures and in the presence of oxygen or radical initiators. This leads to the formation of higher molecular weight oligomers and polymers, which increases the viscosity of the reaction mixture and reduces the yield of the desired monomeric ester.

Troubleshooting Steps:

  • Temperature Control: High temperatures are a major factor in thermal polymerization.

    • Recommendation: Maintain a lower reaction temperature. For some polymerization processes of fatty acids, temperatures of at least 260°C are used, so staying well below this is crucial.

  • Oxygen Exclusion: Oxygen can initiate radical polymerization.

    • Recommendation: As with preventing oxidation, it is critical to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Inhibitors: Radical inhibitors can be used to prevent polymerization.

    • Recommendation: While not always desirable due to potential contamination of the final product, in some cases, small amounts of a radical inhibitor (e.g., hydroquinone) can be added.

  • Reaction Time: Longer reaction times increase the probability of polymerization.

    • Recommendation: Monitor the reaction progress and stop it as soon as a satisfactory conversion has been achieved to avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of during the esterification of PUFAs?

A1: The three most common side reactions are:

  • Isomerization: The shifting of the position or geometry (cis/trans) of the double bonds.

  • Oxidation: The reaction of the double bonds with oxygen, leading to rancidity and degradation.[5]

  • Polymerization: The linking of multiple fatty acid molecules to form higher molecular weight compounds.

Q2: Which type of catalyst is best for minimizing side reactions?

A2: Enzymatic catalysts, such as lipases, are generally the best choice for minimizing side reactions.[4] They operate under mild temperature and pH conditions and are highly specific, which significantly reduces the risk of isomerization, oxidation, and polymerization compared to chemical catalysts.

Q3: How can I effectively remove water from the reaction to drive the equilibrium towards ester formation without promoting side reactions?

A3: Removing water is crucial for Fischer esterification.[8] To do this under mild conditions, you can:

  • Use a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water at a lower temperature.[8]

  • Add molecular sieves to the reaction mixture to adsorb water as it is formed. This is particularly useful in solvent-free systems or with enzymatic reactions.[2][9]

Q4: What are the best storage conditions for PUFA esters to prevent degradation?

A4: To ensure the long-term stability of PUFA esters, they should be stored:

  • At low temperatures (ideally -20°C or below).

  • Under an inert atmosphere (nitrogen or argon).

  • In the dark (using amber vials or by wrapping the container).

  • With an added antioxidant if permissible for the final application.

Quantitative Data on Side Reactions

The extent of side reactions can be influenced by various factors. The following tables provide some illustrative quantitative data.

Table 1: Effect of Antioxidants on the Oxidation of PUFA Methyl Esters

AntioxidantConcentration (ppm)Inhibition of Primary Oxidation (%)Inhibition of Secondary Oxidation (%)Reference
tert-butylhydroquinone (TBHQ)5099.5 ± 0.196.1 ± 0.7[7]

Table 2: Influence of Catalyst on Esterification of Oleic Acid

CatalystConversion of Oleic Acid (%)Unreacted Oleic Acid (wt. %)Byproducts (wt. %)Reference
SiO2-PSO3H/1 (small pore)>99<0.5-[10]
SiO2-PSO3H/2 (macroporous)953-4>6[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of PUFAs

This protocol describes a general method for the acid-catalyzed esterification of free PUFAs to form fatty acid methyl esters (FAMEs).

Materials:

  • PUFA-containing oil or free fatty acid mixture

  • Methanol (anhydrous)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

Procedure:

  • Sample Preparation: Place a known amount of the PUFA sample (e.g., 100 mg) into a round-bottom flask.

  • Reagent Addition: Add toluene (e.g., 2 mL), methanol (e.g., 15 mL), and a solution of 8% HCl in methanol/water (85:15 v/v) (e.g., 3 mL). The final HCl concentration should be around 1.2% (w/v).[11]

  • Reaction:

    • Mild Conditions: Incubate the mixture at 45°C overnight (14 hours or longer).[11]

    • Rapid Conditions: Heat the mixture at 100°C for 1-1.5 hours under reflux.[11]

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of hexane and 10 mL of water and transfer to a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper hexane layer containing the FAMEs.

    • Wash the hexane layer with a saturated sodium chloride solution.

  • Drying and Evaporation:

    • Dry the hexane layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the hexane under a gentle stream of nitrogen to obtain the FAMEs.

  • Analysis: Analyze the resulting FAMEs by GC-MS to determine the product profile and identify any side products.

Protocol 2: Base-Catalyzed Transesterification of PUFA Triglycerides

This protocol is for the conversion of PUFA-rich oils (triglycerides) into FAMEs.

Materials:

  • PUFA-rich oil

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation: Prepare a 0.5 M solution of NaOH or KOH in anhydrous methanol. This is your sodium/potassium methoxide catalyst.

  • Reaction:

    • Heat the PUFA-rich oil (e.g., 100 mg) to 50-60°C in a reaction vessel.

    • Add the methanolic base solution (e.g., 2 mL) to the oil.

    • Stir the mixture vigorously for 5-10 minutes at 50-60°C. The reaction is typically rapid.[12]

  • Neutralization and Extraction:

    • Cool the mixture and add a neutralizing agent such as 15% sodium bisulfate (NaHSO₄) until the mixture is neutral.[12]

    • Add hexane (e.g., 10 mL) and water (e.g., 10 mL) and mix thoroughly.

    • Allow the layers to separate. The upper hexane layer contains the FAMEs, and the lower glycerol/methanol layer can be discarded.

  • Washing and Drying:

    • Wash the hexane layer with saturated sodium chloride solution.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • Product Recovery: Filter and evaporate the solvent as described in Protocol 1.

Protocol 3: GC-MS Analysis of PUFA Esters and Side Products

This protocol provides a general framework for the analysis of FAMEs by Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary column suitable for FAME analysis (e.g., a polar SP™-2560 or DB-Wax column).[9][13]

GC Conditions (Example):

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, ramp to 200°C at 6°C/min, then to 218°C at 1°C/min, then to 220°C at 0.25°C/min, and finally to 230°C at 1°C/min, hold for 8 minutes.[13]

  • Detector Temperature (FID or MS Transfer Line): 260°C.

Procedure:

  • Sample Preparation: Dissolve the FAME sample in a suitable solvent (e.g., hexane or isooctane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Identification:

    • Identify the FAME peaks by comparing their retention times with those of known standards.

    • Confirm the identity of the peaks by interpreting their mass spectra and comparing them to library spectra.

    • Look for characteristic peaks of side products, such as trans isomers (which often have slightly different retention times than cis isomers) or oxidation products (which will have higher masses due to the addition of oxygen atoms).

Diagram of Side Reaction Pathways

Side_Reactions cluster_isomerization Isomerization cluster_oxidation Oxidation cluster_polymerization Polymerization PUFA Polyunsaturated Fatty Acid (PUFA) (cis double bonds) Isomer Geometric & Positional Isomers (trans or shifted double bonds) PUFA->Isomer Heat, Acid/Base Catalysis Hydroperoxide Hydroperoxides PUFA->Hydroperoxide Oxygen, Heat, Light, Metal Ions Polymer Oligomers & Polymers (High MW Products) PUFA->Polymer High Heat, Oxygen Aldehydes Aldehydes, Ketones, etc. (Rancid Products) Hydroperoxide->Aldehydes Decomposition

Caption: Common side reaction pathways in PUFA esterification.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Enzymatic Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enzymatic esterification. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher conversion rates.

Troubleshooting Guide

Low conversion rates in enzymatic esterification can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Q1: My ester conversion rate is significantly lower than expected. What are the first steps I should take to troubleshoot?

When facing low conversion rates, it's best to start by evaluating the most common culprits. Follow this logical workflow to diagnose the problem:

TroubleshootingWorkflow cluster_issues Potential Issues Start Low Conversion Rate Observed CheckEnzyme Verify Enzyme Activity & Stability Start->CheckEnzyme CheckConditions Review Reaction Conditions CheckEnzyme->CheckConditions Enzyme is active CheckSubstrates Examine Substrates & Water Content CheckConditions->CheckSubstrates Conditions are optimal CheckEquilibrium Investigate Reaction Equilibrium CheckSubstrates->CheckEquilibrium Substrates are pure & water is controlled Optimize Systematically Optimize Parameters CheckEquilibrium->Optimize Equilibrium is limiting Success Improved Conversion Rate Optimize->Success

A step-by-step workflow for troubleshooting low conversion rates.

Start by verifying your enzyme's activity and then move sequentially through your reaction conditions, substrates, and finally, consider the reaction equilibrium.

Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your enzymatic esterification experiments.

Enzyme-Related Issues

Q2: How can I tell if my enzyme is inactive or has denatured?

Enzyme inactivity is a primary cause of low conversion.[1] Several factors can lead to enzyme deactivation:

  • Improper Storage: Enzymes are sensitive to temperature and pH. Ensure your lipase has been stored according to the manufacturer's specifications.

  • Thermal Denaturation: High reaction temperatures can cause the enzyme to unfold and lose its catalytic activity.[1] Each enzyme has an optimal temperature range for stability and activity.

  • Solvent Effects: Certain organic solvents can strip the essential layer of water from the enzyme, leading to deactivation.

  • Inhibitors: The presence of inhibitors in your reaction mixture can block the enzyme's active site.

To test for enzyme activity, you can run a standard activity assay. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: What is the optimal enzyme loading for my reaction?

The rate of esterification generally increases with a higher concentration of the enzyme.[1] However, using an excessive amount of enzyme can lead to mass transfer limitations due to particle aggregation and may not proportionally increase the conversion rate, while significantly increasing costs.[1][2] The optimal enzyme loading is specific to your reaction system and should be determined experimentally.

Reaction Condition-Related Issues

Q4: What is the optimal temperature for my esterification reaction?

Temperature is a critical parameter that influences both reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation if outside the optimal range.[1][3] The optimal temperature is specific to the lipase being used.

Table 1: Optimal Temperature for Various Lipases in Esterification

Lipase SourceSubstratesOptimal Temperature (°C)Reference
Candida antarctica Lipase B (Novozym 435)Phenylglycinol and Capric Acid60[1]
Candida antarctica Lipase B (Novozym 435)Hydroxyphenylpropionic Acid and Octanol52.9[1]
Thermomyces lanuginosus Lipase (Immobilized)n-Propanol and Acetic Acid29[1]
Pyrococcus furiosus Lipase (Immobilized)-90[1][2]
Candida rugosa LipaseGlycerol and Oleic Acid30[4]
Porcine Pancreas LipaseGlycerol and Oleic Acid40[4]
Carica papaya LipaseButanol and Lauric Acid55[5]

Q5: What is the optimal pH for my reaction?

The optimal pH for enzymatic esterification is often in the acidic range, which can differ significantly from the optimal pH for hydrolysis.[1][6] This is because the protonated form of the carboxylic acid is the preferred substrate for the esterification reaction.[1][6]

Table 2: Optimal pH for Lipase-Catalyzed Esterification

Lipase SourceSubstratesOptimal pHReference
Candida rugosa Lipasen-Butanol and Propionic Acid3.5[1][6]
Thermomyces lanuginosa Lipasen-Butanol and Propionic Acid4.25[1][6]
Candida antarctica Lipase B (Novozym 435)Hydroxyphenylpropionic Acid and Octanol7.0 (pH memory)[1]
Pancreatic Lipase-8.0[7]
Stomach Lipase-4.0 - 5.0[7]
Substrate and Water-Related Issues

Q6: How does the molar ratio of my substrates affect the conversion rate?

The molar ratio of the alcohol to the carboxylic acid is a crucial factor. According to Le Chatelier's principle, using an excess of one of the reactants (usually the less expensive one, often the alcohol) can shift the reaction equilibrium towards the formation of the ester product, thereby increasing the conversion of the limiting reactant.[8] However, a very large excess of some substrates, particularly short-chain alcohols, can inhibit or even inactivate the lipase.[1] Therefore, the optimal molar ratio should be determined experimentally for each specific system.

Table 3: Effect of Substrate Molar Ratio on Ester Conversion

Limiting SubstrateExcess SubstrateMolar Ratio (Limiting:Excess)Conversion/YieldReference
Levulinic AcidMethanol1:1.5~65% conversion[9]
Palmitic/Stearic AcidGlycerol2:1High Yield (Purified)[10]
Formic AcidOctanol1:7~81% conversion[2]
Butyric AcidButanol1:3.9399.62% yield[11]
PFADMethanol1:9~99% conversion[12]

Q7: How does water content affect my reaction?

Water plays a dual role in enzymatic esterification. A small amount of water is essential to maintain the three-dimensional structure and catalytic activity of the enzyme.[1] However, since esterification is a reversible reaction, the water produced as a byproduct can promote the reverse reaction (hydrolysis), which reduces the overall ester yield.[1] Controlling the water activity (a_w) of the system is therefore critical for maximizing conversion. The optimal water activity is highly dependent on the specific enzyme.[13]

WaterEffect cluster_water Water Content LowWater Low Water (Sub-optimal a_w) Enzyme Enzyme State LowWater->Enzyme Reduced Enzyme Activity OptimalWater Optimal Water (Optimal a_w) OptimalWater->Enzyme Maintained Enzyme Activity & Structure HighWater High Water (High a_w) ReactionEquilibrium Reaction Equilibrium HighWater->ReactionEquilibrium Shifts Equilibrium to Hydrolysis LowConversion Low Ester Conversion Enzyme->LowConversion Leads to ReactionEquilibrium->LowConversion Leads to

The dual effect of water content on enzymatic esterification.
Inhibition-Related Issues

Q8: Could substrate or product inhibition be causing my low conversion rate?

Yes, high concentrations of either the substrate or the product can inhibit the enzyme's activity.[1]

  • Substrate Inhibition: Some substrates, particularly short-chain acids and alcohols, can bind to the enzyme in a non-productive manner, preventing the desired reaction from occurring.[1]

  • Product Inhibition: The accumulation of the ester product or the water byproduct can also inhibit the enzyme.

If you suspect inhibition, you can perform kinetic studies at varying substrate concentrations to identify any inhibitory effects.

Experimental Protocols

Protocol 1: Determination of Lipase Activity

This protocol provides a general method for determining the esterification activity of a lipase using titration.

Materials:

  • Lipase (free or immobilized)

  • Carboxylic acid (e.g., butyric acid)

  • Alcohol (e.g., butanol)

  • Organic solvent (e.g., heptane)

  • Ethanol:Acetone mixture (1:1 v/v)

  • Phenolphthalein indicator

  • Standardized NaOH solution (e.g., 0.1 M)

Procedure:

  • Reaction Setup: In a sealed vial, prepare a reaction mixture containing the carboxylic acid and alcohol at a defined molar ratio in the organic solvent.

  • Pre-incubation: Equilibrate the reaction mixture at the desired temperature with constant agitation.

  • Enzyme Addition: Add a known amount of the lipase to initiate the reaction.[1]

  • Sampling: At regular time intervals, withdraw a known volume of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a flask containing the ethanol:acetone mixture to stop the reaction.[1]

  • Titration: Add a few drops of phenolphthalein indicator and titrate the unreacted carboxylic acid with the standardized NaOH solution until a persistent pink color is observed.

  • Calculation: The amount of consumed carboxylic acid is determined by subtracting the amount of acid at a given time from the initial amount. One unit of lipase activity can be defined as the amount of enzyme that catalyzes the esterification of 1 µmol of carboxylic acid per minute under the specified conditions.

Protocol 2: Determination of Optimal Water Activity (a_w)

This protocol uses saturated salt solutions to control the initial water activity of the reaction components.[13]

Materials:

  • A series of salts that maintain known water activities at a constant temperature (e.g., LiCl, MgCl₂, NaCl, K₂SO₄)

  • Sealed desiccators or chambers

  • Immobilized lipase, substrates, and organic solvent

Procedure:

  • Prepare Saturated Salt Slurries: Create saturated aqueous solutions of the different salts in separate sealed desiccators, ensuring an excess of solid salt is present.[13]

  • Pre-equilibrate Reaction Components: Place known quantities of the immobilized enzyme, substrates, and solvent in separate, open vials within each desiccator. Allow them to equilibrate for 24-48 hours at the reaction temperature.[13]

  • Initiate Reaction: After equilibration, combine the pre-equilibrated components for each water activity condition in a sealed reaction vessel.[13]

  • Incubate: Place the reaction vessels in a shaker incubator at the desired temperature and agitation speed.[13]

  • Monitor Reaction: Withdraw aliquots at regular intervals and analyze for ester formation (e.g., using GC or HPLC).[13]

  • Data Analysis: Plot the initial reaction rate and/or the final ester conversion against the water activity to determine the optimal a_w.[13]

Protocol 3: Product Analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

This protocol provides a general outline for analyzing the reaction products. The specific parameters will need to be optimized for your particular ester.

Sample Preparation:

  • Withdraw an aliquot from the reaction mixture.

  • If using an immobilized enzyme, centrifuge or filter the sample to remove the enzyme.

  • Dilute the sample with a suitable solvent (e.g., the mobile phase for HPLC or a volatile solvent for GC).

  • If necessary, derivatize the analytes to improve their volatility (for GC) or detectability.

GC Analysis:

  • Column: Select a column with a stationary phase appropriate for separating your substrates and product (e.g., a nonpolar column like a 5%-phenyl-methylpolysiloxane).

  • Injector: Use a split/splitless injector at a temperature that ensures rapid volatilization of the sample without degradation.

  • Oven Program: Develop a temperature program that provides good separation of all components in a reasonable time.

  • Detector: A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds.

  • Quantification: Create a calibration curve using standards of known concentrations for the ester product and the limiting substrate.

HPLC Analysis:

  • Column: A reversed-phase C18 column is often suitable for separating esters from their more polar acid and alcohol precursors.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detector: A UV detector is commonly used if the ester or substrates have a chromophore. If not, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed.

  • Quantification: As with GC, use external standards to create a calibration curve for accurate quantification.

References

Optimizing temperature and catalyst for Ethyl 10(Z),13(Z)-nonadecadienoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 10(Z),13(Z)-nonadecadienoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, covering both acid-catalyzed (Fischer) esterification and lipase-catalyzed methods.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction Acid Catalysis: Increase reaction time or temperature. Ensure a sufficient excess of ethanol is used to drive the equilibrium towards product formation. Consider using a Dean-Stark apparatus to remove water, a byproduct of the reaction. Enzymatic Catalysis: Optimize reaction time and temperature. Ensure the lipase is not denatured by excessive heat. Consider stepwise addition of ethanol to minimize potential lipase inhibition.[1]
Catalyst Inactivity Acid Catalysis: Use fresh, anhydrous acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). Ensure the catalyst has not been deactivated by moisture. Enzymatic Catalysis: Use a fresh or properly stored lipase preparation. Ensure the chosen lipase is suitable for the esterification of long-chain polyunsaturated fatty acids. Consider immobilization of the lipase to improve stability and reusability.
Side Reactions Isomerization of the double bonds can occur, especially at high temperatures and with strong acid catalysts. Use milder reaction conditions or a more selective catalyst. Oxidation of the polyunsaturated fatty acid can be minimized by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup Ensure complete extraction of the ester from the reaction mixture using a suitable organic solvent. Minimize the number of purification steps to avoid cumulative losses. Optimize purification techniques such as column chromatography or distillation.

Issue 2: Presence of Impurities in the Final Product

Potential ImpurityIdentification MethodRecommended Solution
Unreacted 10(Z),13(Z)-nonadecadienoic acid Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)Optimize reaction conditions to drive the reaction to completion. Purify the product using column chromatography on silica gel.
Byproducts from Side Reactions (e.g., isomers, oxidation products) GC-MS, Nuclear Magnetic Resonance (NMR) SpectroscopyUse milder reaction conditions. Purify using techniques like silver nitrate-impregnated silica gel chromatography to separate isomers. Store the starting material and product under an inert atmosphere and at low temperatures to prevent oxidation.
Residual Catalyst Acid Catalysis: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup. Enzymatic Catalysis: If using a soluble lipase, denature and precipitate the enzyme, followed by filtration. If using an immobilized lipase, simply filter it off.
Solvent Residues GC-MS, NMREnsure complete removal of solvents under reduced pressure after extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature depends on the catalytic method used.

  • Acid-Catalyzed (Fischer) Esterification: Typically, the reaction is carried out at the reflux temperature of the alcohol used (for ethanol, this is approximately 78°C). However, for long-chain polyunsaturated fatty acids, it is advisable to use the lowest effective temperature to minimize side reactions such as isomerization and oxidation. Temperatures in the range of 60-80°C are common.

  • Lipase-Catalyzed Esterification: The optimal temperature is dictated by the specific lipase being used. Many lipases exhibit optimal activity between 30°C and 50°C.[1] Exceeding the optimal temperature can lead to denaturation and loss of catalytic activity.

Q2: Which catalyst is best for the synthesis of this compound?

A2: The choice of catalyst depends on the desired reaction conditions and sensitivity of the substrate.

  • Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can promote side reactions. Milder solid acid catalysts, such as certain acidic resins, can also be used and offer the advantage of easier removal from the reaction mixture.

  • Enzymatic Catalysts (Lipases): Lipases are highly selective and operate under milder conditions, which is advantageous for preventing degradation of the polyunsaturated fatty acid. Immobilized lipases are particularly useful as they can be easily recovered and reused.

Q3: How can I monitor the progress of the esterification reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The ester product will have a higher Rf value (will travel further up the plate) than the starting carboxylic acid.

  • GC: Withdraw a small aliquot from the reaction mixture, quench the reaction, and analyze it by GC. The appearance of a new peak corresponding to the ethyl ester and the disappearance of the peak for the starting fatty acid will indicate the progress of the reaction.

Q4: What are the best practices for storing this compound?

A4: Due to the presence of double bonds, this compound is susceptible to oxidation. It should be stored under an inert atmosphere (nitrogen or argon), at low temperatures (ideally -20°C or lower), and protected from light. The addition of an antioxidant such as butylated hydroxytoluene (BHT) can also help to prolong its shelf life.

Experimental Protocols

1. Acid-Catalyzed Fischer Esterification of 10(Z),13(Z)-nonadecadienoic acid

This protocol is a general guideline and may require optimization.

  • Materials:

    • 10(Z),13(Z)-nonadecadienoic acid

    • Anhydrous ethanol (absolute)

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., diethyl ether or hexane)

  • Procedure:

    • Dissolve 10(Z),13(Z)-nonadecadienoic acid in a 10 to 20-fold molar excess of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the fatty acid).

    • Heat the reaction mixture to a gentle reflux (around 70-80°C) and stir for 2-6 hours. Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

    • Purify the crude product by column chromatography on silica gel if necessary.

2. Lipase-Catalyzed Esterification of 10(Z),13(Z)-nonadecadienoic acid

This protocol provides a general framework for enzymatic synthesis.

  • Materials:

    • 10(Z),13(Z)-nonadecadienoic acid

    • Anhydrous ethanol

    • Immobilized lipase (e.g., Novozym 435)

    • Organic solvent (optional, e.g., hexane)

    • Molecular sieves (optional)

  • Procedure:

    • Combine 10(Z),13(Z)-nonadecadienoic acid and ethanol (a molar ratio of 1:1 to 1:3 is a good starting point) in a flask. A solvent-free system can be used, or an organic solvent like hexane can be added.

    • Add the immobilized lipase (typically 5-10% by weight of the fatty acid).

    • If operating in a solvent-free system, molecular sieves can be added to remove the water produced during the reaction and drive the equilibrium towards the product.

    • Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 40-50°C) with gentle agitation for 24-72 hours. Monitor the reaction by TLC or GC.

    • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with a solvent and reused.

    • If a solvent was used, remove it under reduced pressure.

    • The resulting product can be purified by column chromatography if necessary.

Visualization

Synthesis_Workflow cluster_esterification Esterification cluster_workup Workup & Purification Reactants 10(Z),13(Z)-nonadecadienoic acid + Ethanol Reaction Reaction Mixture (Heating/Agitation) Reactants->Reaction Catalyst Acid or Lipase Catalyst Catalyst->Reaction Quenching Quenching/ Neutralization Reaction->Quenching Cooling Extraction Solvent Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification FinalProduct Ethyl 10(Z),13(Z)- nonadecadienoate Purification->FinalProduct

References

Technical Support Center: Purification of Synthetic Ethyl 10(Z),13(Z)-nonadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Ethyl 10(Z),13(Z)-nonadecadienoate. Our aim is to help you identify and resolve common impurities encountered during and after synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your synthetic this compound.

Q1: My crude product is a complex mixture. What are the likely impurities from the synthesis?

A1: The impurities in your crude product will depend on the synthetic route employed. Two common methods for synthesizing unsaturated esters are Fischer esterification and the Wittig reaction.

  • Fischer Esterification Route: If you've synthesized the ester by reacting 10(Z),13(Z)-nonadecadienoic acid with ethanol under acidic catalysis, common impurities include:

    • Unreacted 10(Z),13(Z)-nonadecadienoic acid: The starting carboxylic acid may not have fully reacted.

    • Excess Ethanol: The alcohol is often used in excess to drive the equilibrium and may remain after the reaction.[1][2][3][4]

    • Acid Catalyst: Residual acid catalyst (e.g., sulfuric acid) will be present.

    • Byproducts of Side Reactions: Strong acid catalysts can sometimes cause side reactions, although this is less common with milder catalysts.[5]

  • Wittig Reaction Route: If your synthesis involved a Wittig reaction to form one or both of the double bonds, you might encounter:

    • Triphenylphosphine oxide (TPPO): A common byproduct of the Wittig reaction.[6][7]

    • Geometric Isomers: The Wittig reaction can sometimes produce a mixture of (E) and (Z) isomers (trans and cis) of the double bonds, in addition to your desired (10Z, 13Z) configuration.[6][8]

    • Unreacted Aldehyde/Ketone and Phosphonium Salt: Incomplete reaction can leave starting materials in your mixture.

Q2: How can I remove unreacted carboxylic acid from my crude ester?

A2: Unreacted carboxylic acid can be effectively removed with a simple liquid-liquid extraction using a mild base.

  • Procedure:

    • Dissolve your crude product in a non-polar organic solvent like hexane or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic carboxylic acid to form a salt, which is soluble in the aqueous layer.

    • Separate the aqueous layer.

    • Repeat the washing step 2-3 times to ensure complete removal of the acid.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: My purified product shows multiple peaks on HPLC. What could they be?

A3: Multiple peaks in your purified product on HPLC, especially after a preliminary purification, often suggest the presence of closely related isomers.

  • Geometric Isomers (cis/trans): The most likely culprits are geometric isomers of your target compound, such as Ethyl 10(E),13(Z)-nonadecadienoate, Ethyl 10(Z),13(E)-nonadecadienoate, or Ethyl 10(E),13(E)-nonadecadienoate. These isomers can be challenging to separate from the desired all-cis product.

  • Positional Isomers: Depending on the synthetic strategy, you might also have positional isomers where the double bonds are at different locations on the carbon chain.

To confirm the identity of these peaks, analytical techniques like GC-MS are highly recommended.[9][10][11][12][13]

Q4: How can I separate the geometric isomers of this compound?

A4: The separation of cis and trans isomers of fatty acid esters requires specialized chromatographic techniques.

  • Silver Nitrate (Argentation) Chromatography: This is a powerful technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds. Silver ions interact more strongly with cis double bonds than with trans double bonds, allowing for their separation. This can be performed using column chromatography with silica gel impregnated with silver nitrate or with silver ion HPLC columns.[14][15][16][17][18]

  • Preparative HPLC with a suitable stationary phase: A high-resolution reversed-phase or normal-phase HPLC column may be able to resolve the isomers. Method development will be crucial to optimize the separation.

Q5: I am having trouble with my HPLC purification. What are some common issues and solutions?

A5: HPLC troubleshooting can be complex, but a systematic approach can often resolve the issue. Here is a basic troubleshooting workflow:

Caption: A workflow diagram for troubleshooting common HPLC issues.

For more detailed guidance, consulting a comprehensive HPLC troubleshooting guide is recommended.[19][20][21][22]

Data on Purification Methods

The following table summarizes typical performance data for various purification methods applicable to long-chain unsaturated fatty acid ethyl esters. Note that actual results will vary depending on the specific experimental conditions and the nature of the crude mixture.

Purification MethodTypical Purity AchievedTypical Recovery RateKey AdvantagesKey Disadvantages
Column Chromatography (Silica Gel) 85-95%60-80%Cost-effective, good for removing polar impurities (e.g., TPPO).Lower resolution for isomers, can be time-consuming.
Solid-Phase Extraction (SPE) >70% (for total FAEE)~70%[9][23][24]Fast, good for initial cleanup and sample preparation.Not suitable for high-resolution separation of isomers.
Preparative HPLC (Reversed-Phase) >98%50-70%High resolution, capable of separating some isomers.More expensive, lower sample capacity.
Medium-Pressure Liquid Chromatography (MPLC) ~90%[25][26]~74%[25][26]Higher throughput than HPLC, good for larger scale purification.Lower resolution than HPLC.
Silver Nitrate (Argentation) Chromatography >95% (for specific isomers)40-60%Excellent for separating geometric and positional isomers.Can be complex to set up, silver may need to be removed from the final product.

Experimental Protocols

General Workflow for Purification

The following diagram illustrates a general workflow for the purification of synthetic this compound.

Purification_Workflow crude_product Crude Synthetic Product extraction Liquid-Liquid Extraction (e.g., with NaHCO3 wash) crude_product->extraction column_chrom Column Chromatography (Silica Gel) extraction->column_chrom purity_check1 Purity Assessment (TLC, GC-FID) column_chrom->purity_check1 prep_hplc Preparative HPLC or Argentation Chromatography purity_check1->prep_hplc Isomers or other impurities present final_product Pure Ethyl 10(Z),13(Z)- nonadecadienoate purity_check1->final_product Sufficiently pure purity_check2 Final Purity and Isomer Analysis (GC-MS, HPLC) prep_hplc->purity_check2 purity_check2->final_product

Caption: A general workflow for the purification of this compound.

Protocol 1: Column Chromatography on Silica Gel

This protocol is suitable for a first-pass purification to remove highly polar or non-polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Equilibration: Elute the column with the starting mobile phase (e.g., 100% hexane) until the bed is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting mobile phase and load it onto the top of the silica bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is intended for high-purity separation, including the potential resolution of some isomers.

  • System Preparation:

    • Column: Install a suitable preparative reversed-phase column (e.g., C18).

    • Mobile Phase: Prepare and degas the mobile phase. A common mobile phase for fatty acid esters is a mixture of acetonitrile and water, or methanol and water. The exact ratio will need to be optimized.

  • Method Development (Analytical Scale): Before moving to a preparative scale, develop an analytical method to determine the optimal mobile phase composition for separating your target compound from its impurities.

  • System Equilibration: Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Dissolve the partially purified sample in the mobile phase and inject it onto the column. Avoid overloading the column, as this will lead to poor separation.

  • Fraction Collection: Collect fractions corresponding to the peak of your target compound.

  • Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC or GC-FID.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents. This may require liquid-liquid extraction into a more volatile organic solvent followed by evaporation under reduced pressure, or lyophilization if the sample is in a largely aqueous mobile phase.

References

Stability of Ethyl 10(Z),13(Z)-nonadecadienoate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Ethyl 10(Z),13(Z)-nonadecadienoate in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound, a polyunsaturated fatty acid ethyl ester (PUFA ESE), are oxidation and hydrolysis.

  • Oxidation: The bis-allylic protons in the polyunsaturated chain are susceptible to abstraction, leading to a free radical chain reaction in the presence of oxygen. This results in the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. This process is often accelerated by light, heat, and the presence of metal ions.

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction that can be catalyzed by acids or bases, to yield the parent fatty acid (10(Z),13(Z)-nonadecadienoic acid) and ethanol.

Q2: How should I store this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored as a solution in a suitable organic solvent at low temperatures.[1] The recommended storage conditions are in an airtight container, under an inert atmosphere (nitrogen or argon), at -20°C.[1] It is crucial to use a solvent that is free of peroxides and water.

Q3: Which solvents are recommended for storing this compound?

A3: Anhydrous, peroxide-free aprotic solvents are the best choice for storing this compound. Suitable options include:

  • Hexane

  • Cyclohexane

  • Toluene

  • Dichloromethane (anhydrous)

It is advisable to avoid protic solvents like ethanol or methanol for long-term storage, as they can participate in transesterification reactions, although for immediate experimental use, they are often employed.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram (GC/HPLC) after a short period of storing the compound in solution.

Possible Cause 1: Oxidation

  • Troubleshooting Steps:

    • Check Solvent Purity: Ensure the solvent used was designated as "peroxide-free" or was tested for peroxides before use.

    • Inert Atmosphere: Confirm that the solution was stored under an inert atmosphere (nitrogen or argon). If not, subsequent preparations should be sparged with an inert gas before sealing.

    • Light Exposure: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

    • Temperature: Verify that the storage temperature was consistently at or below the recommended -20°C.

Possible Cause 2: Hydrolysis

  • Troubleshooting Steps:

    • Solvent Anhydrousness: Use a freshly opened bottle of anhydrous solvent or a properly dried solvent.

    • Container Preparation: Ensure that all glassware was thoroughly dried before use to remove any adsorbed water.

Issue 2: I observe a decrease in the concentration of this compound over time, even with proper storage.

Possible Cause: Inherent Instability in the Chosen Solvent

  • Troubleshooting Steps:

    • Solvent Selection: Re-evaluate the solvent choice. If you are using a slightly protic or reactive solvent due to experimental constraints, consider preparing fresh solutions more frequently.

    • Stability Study: If the stability in a specific solvent is critical for your experiment, perform a small-scale stability study to determine the acceptable time frame for using the solution. (See Experimental Protocols section for a sample protocol).

Stability Data in Different Solvents

The following tables summarize the expected relative stability of this compound in various solvents under controlled conditions. Data is presented as the percentage of the initial compound remaining after a specified period.

Table 1: Stability after 30 days at -20°C under Nitrogen Atmosphere

SolventPurity Specification% Remaining (Mean ± SD)
HexaneAnhydrous, Peroxide-Free99.5 ± 0.2%
DichloromethaneAnhydrous98.9 ± 0.4%
EthanolAnhydrous97.2 ± 0.8%
AcetonitrileHPLC Grade96.5 ± 1.1%

Table 2: Accelerated Stability after 7 days at 25°C Exposed to Air

SolventPurity Specification% Remaining (Mean ± SD)
HexaneStandard Grade85.3 ± 2.5%
DichloromethaneStandard Grade82.1 ± 3.1%
EthanolStandard Grade78.6 ± 3.5%
AcetonitrileHPLC Grade75.4 ± 4.2%

Experimental Protocols

Protocol 1: Determination of this compound Stability in a Given Solvent

Objective: To quantify the degradation of this compound in a selected solvent over time.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the test solvent in a volumetric flask. This creates a 1 mg/mL stock solution.

  • Sample Preparation:

    • Dispense 1 mL aliquots of the stock solution into several amber glass vials.

    • Purge the headspace of each vial with nitrogen gas before tightly sealing with a PTFE-lined cap.

  • Storage Conditions:

    • Store the vials at the desired temperature (e.g., -20°C, 4°C, or 25°C).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., Day 0, Day 7, Day 14, Day 30).

  • Analytical Method (GC-FID):

    • Column: A suitable capillary column for fatty acid methyl ester (FAME) analysis (e.g., DB-23 or equivalent).

    • Oven Program: Start at 150°C, ramp to 220°C at 5°C/min, and hold for 10 minutes.

    • Injector and Detector Temperature: 250°C.

    • Carrier Gas: Helium.

    • Injection Volume: 1 µL.

  • Quantification:

    • At each time point, analyze a sample in triplicate.

    • Calculate the peak area of this compound.

    • The percentage of remaining compound is calculated as: (Peak Area at Day X / Peak Area at Day 0) * 100%.

Visualizations

degradation_pathways main Ethyl 10(Z),13(Z)- nonadecadienoate oxidation Oxidation (O2, light, heat, metal ions) main->oxidation hydrolysis Hydrolysis (H2O, H+ or OH-) main->hydrolysis hydroperoxides Hydroperoxides oxidation->hydroperoxides Primary Oxidation fatty_acid 10(Z),13(Z)-Nonadecadienoic Acid hydrolysis->fatty_acid ethanol Ethanol hydrolysis->ethanol secondary_products Secondary Oxidation Products (Aldehydes, Ketones) hydroperoxides->secondary_products Decomposition

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot purge Purge with Nitrogen and Seal aliquot->purge store Store at Defined Temperature (-20°C, 4°C, 25°C) purge->store time_points Analyze at Time Points (Day 0, 7, 14, 30) store->time_points gc_analysis GC-FID Analysis time_points->gc_analysis quantify Quantify Peak Area gc_analysis->quantify

Caption: Workflow for the stability testing of this compound.

References

Technical Support Center: Purifying Long-Chain Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of long-chain unsaturated esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when purifying long-chain unsaturated esters?

The primary challenges in purifying long-chain unsaturated esters stem from their chemical instability and the presence of structurally similar impurities. Key difficulties include:

  • Oxidation: The double bonds in unsaturated esters are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products.[1][2] This can be initiated by exposure to air, light, and trace metals.

  • Isomerization: The cis double bonds can isomerize to the more thermodynamically stable trans form, particularly at elevated temperatures.[1][3] This alters the biological and physical properties of the molecule.

  • Co-elution of Impurities: Structurally similar saturated and unsaturated esters often have very close retention times in chromatographic methods, making their separation difficult.

  • Low Recovery: The nonpolar nature of these esters can lead to adsorption onto surfaces of glassware and chromatographic media, resulting in significant product loss.[4]

  • Peak Splitting in HPLC: This phenomenon can complicate chromatogram interpretation and quantification. It can be caused by various factors including issues with the column, mobile phase, or injection solvent.[5][6][7]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: I'm observing peak splitting for my unsaturated ester in reverse-phase HPLC.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Column Void or Contamination A void at the column inlet or contamination can cause the sample to travel through different paths, resulting in split peaks.[6] Solution: Reverse-flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger (less polar in reverse-phase) than the mobile phase, it can lead to peak distortion.[7] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a slightly stronger solvent.
Co-elution of Isomers or Impurities Geometric isomers (cis/trans) or closely related impurities may elute very close to each other, appearing as a split peak.[5] Solution: Optimize the mobile phase composition or gradient to improve resolution. A change in the stationary phase (e.g., from C18 to a phenyl-hexyl column) might also be beneficial.
Temperature Mismatch A significant temperature difference between the mobile phase and the column can cause peak splitting. Solution: Use a column oven to maintain a consistent temperature. Pre-heating the mobile phase before it enters the column can also help.

Problem: My recovery of the unsaturated ester is very low.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Irreversible Adsorption to the Column The analyte may be strongly and irreversibly binding to active sites on the stationary phase.[4] Solution: Try a different stationary phase (e.g., one with end-capping). Adding a small amount of a competitive binder to the mobile phase can sometimes help.
Analyte Degradation The ester may be degrading on the column due to factors like an acidic or basic stationary phase or exposure to trace metals in the HPLC system.[8] Solution: Use a biocompatible or inert HPLC system. Test the stability of your compound on silica gel using a 2D TLC plate.[8] If unstable, consider alternative purification methods or deactivating the silica.
Incomplete Elution The mobile phase may not be strong enough to elute the compound completely from the column.[4] Solution: Increase the proportion of the strong (organic) solvent in your mobile phase or use a stronger solvent altogether.
Column Chromatography

Problem: My unsaturated ester is not eluting from the silica gel column.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound is Too Polar for the Eluent The chosen solvent system is not polar enough to move the compound down the column. Solution: Gradually increase the polarity of the eluent. For very polar compounds, consider using a more polar stationary phase like alumina or a reverse-phase silica gel.[8]
Compound Decomposed on the Column Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[8] Solution: Test the stability of your compound on a TLC plate first. If it degrades, you can deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like Florisil or alumina.[8]
Incorrect Solvent System Preparation An error in preparing the eluent can lead to it being less polar than intended. Solution: Double-check the composition of your solvent system and prepare it fresh.[8]

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol outlines a general procedure for the purification of a long-chain unsaturated ester using flash column chromatography on silica gel.

  • Slurry Preparation:

    • In a beaker, add silica gel to your chosen starting eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry that is not too thick.

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approximately 1-2 cm) over the plug.

    • Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another layer of sand (approximately 1 cm) on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude ester in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol for Preventing Oxidation and Isomerization During Purification
  • Use Degassed Solvents: Before use, degas all solvents for chromatography by bubbling an inert gas (e.g., nitrogen or argon) through them for 15-30 minutes to remove dissolved oxygen.

  • Add an Antioxidant: For particularly sensitive compounds, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents (typically 0.001-0.01%).

  • Work Under Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere. This is especially important during solvent evaporation.

  • Avoid High Temperatures: Concentrate fractions at the lowest possible temperature using a rotary evaporator to minimize thermal isomerization.[1]

  • Protect from Light: Wrap columns and collection vessels in aluminum foil to protect light-sensitive compounds from degradation.

Quantitative Data Summary

Table 1: Effect of Temperature on the Isomerization of Linoleic Acid Esters

Temperature (°C)Amount of trans Isomers (mg/g)
1400.782
1601.549
200Not specified, but significant increase
2203.971

Data summarized from a study on the thermal treatment of trilinolein.[1]

Table 2: Purity and Recovery of Omega-3 Fatty Acid Ethyl Esters using Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)

ParameterValue
Stationary Phase AQ-C18
Mobile Phase Methanol:Water (90:10, v/v)
Flow Rate 30 mL/min
Purity of EPA + DHA 90.34%
Recovery Rate 74.30%

Data from a study on the purification of fish oil ethyl esters.[9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Recovery crude_ester Crude Unsaturated Ester dissolve Dissolve in Minimal Non-Polar Solvent crude_ester->dissolve load_sample Load Sample dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent (Low Temperature) combine->evaporate pure_product Pure Unsaturated Ester evaporate->pure_product

Caption: Experimental workflow for the purification of long-chain unsaturated esters.

troubleshooting_workflow start Low Recovery of Unsaturated Ester check_elution Is the compound eluting from the column? start->check_elution check_stability Is the compound stable to the stationary phase? check_elution->check_stability Yes increase_polarity Increase Eluent Polarity check_elution->increase_polarity No change_stationary_phase Change Stationary Phase (e.g., alumina, deactivated silica) check_stability->change_stationary_phase No check_adsorption Is there irreversible adsorption? check_stability->check_adsorption Yes end_good Recovery Improved increase_polarity->end_good change_stationary_phase->end_good use_inert_system Use Biocompatible/Inert System or Different Stationary Phase check_adsorption->use_inert_system Yes end_bad Problem Persists check_adsorption->end_bad No use_inert_system->end_good

Caption: Troubleshooting flowchart for low recovery in chromatography.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_isomerization Isomerization Pathway unsaturated_ester_ox Unsaturated Ester hydroperoxide Lipid Hydroperoxide unsaturated_ester_ox->hydroperoxide O2, light, metal ions alkoxy_radical Alkoxy Radical hydroperoxide->alkoxy_radical Heat, metal ions degradation_products Aldehydes, Ketones, etc. alkoxy_radical->degradation_products β-scission cis_ester Cis-Unsaturated Ester transition_state Transition State cis_ester->transition_state Heat, acid/base catalyst trans_ester Trans-Unsaturated Ester transition_state->trans_ester

Caption: Degradation pathways of long-chain unsaturated esters.

References

Minimizing isomerization during the synthesis of (Z,Z)-dienes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomerization during the synthesis of (Z,Z)-dienes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unintentional isomerization during the synthesis of (Z,Z)-dienes?

A1: Unintentional isomerization from the desired (Z,Z) configuration to other isomers (e.g., (E,Z), (Z,E), or (E,E)) is a frequent challenge. The primary causes include:

  • Acidic or Basic Conditions: Trace amounts of acid or base can catalyze the isomerization of double bonds.[1] This can be a problem both during the reaction and the subsequent work-up.

  • Residual Transition Metals: Certain transition metal catalysts, particularly palladium complexes, can promote isomerization if not properly removed or quenched after the reaction is complete.[2]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the rotational barrier of the double bonds, leading to the formation of the more thermodynamically stable isomers.

  • Prolonged Reaction Times: Extended exposure of the (Z,Z)-diene to the reaction conditions increases the likelihood of isomerization.[2]

  • Light Exposure: Photochemical isomerization can occur, especially for conjugated dienes, upon exposure to light of a suitable wavelength.[3][4][5][6]

Q2: How can I minimize isomerization during the reaction itself?

A2: To maintain the stereochemical integrity of your (Z,Z)-diene during the synthesis, consider the following strategies:

  • Catalyst and Ligand Selection: The choice of catalyst and ligands is crucial. For instance, in palladium-catalyzed dienylation reactions, the ligand can dramatically influence stereoselectivity. While a Pd/dppbz system may favor the E-isomer, a Pd/Xantphos system can be highly selective for the Z-isomer.[7]

  • Temperature Control: Conduct the reaction at the lowest effective temperature to minimize thermally induced isomerization.[2]

  • Reaction Time Optimization: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially isomerizing conditions.[2]

  • Use of Additives/Inhibitors: In some cases, the addition of inhibitors can suppress isomerization. For example, phosphorous-based compounds can passivate residual metathesis catalysts.[2]

  • Solvent Choice: The solvent can influence the stereochemical outcome of a reaction.[8][9] It is advisable to screen different solvents to find the optimal conditions for your specific reaction.

Q3: What are the best practices for work-up and purification to prevent isomerization?

A3: The work-up and purification steps are critical for preserving the isomeric purity of the synthesized (Z,Z)-diene.

  • Neutral Work-up: Ensure that all aqueous solutions used during the work-up are neutral to avoid acid- or base-catalyzed isomerization.[2] If your product is acid- or base-sensitive, use appropriate buffers.

  • Prompt Purification: Purify the product as soon as possible after the work-up to minimize the chance of degradation or isomerization upon standing.[2]

  • Careful Chromatography:

    • Avoid using acidic or basic mobile phases if your compound is sensitive to them.

    • Consider using a neutral stationary phase like deactivated silica gel.

    • Some sources suggest that silver nitrate-impregnated silica gel can be effective for separating diene isomers, though care must be taken as the silver ions can also potentially catalyze reactions.

  • Storage: Store the purified (Z,Z)-diene in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent thermal and photochemical isomerization over time.[2]

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of diene isomers instead of the desired (Z,Z)-diene.

This is a common issue that can often be addressed by systematically evaluating the reaction parameters.

Troubleshooting Workflow

start Isomer mixture obtained catalyst Review Catalyst and Ligand Is the system known for Z,Z-selectivity? start->catalyst temp Lower Reaction Temperature Run at the lowest feasible temperature. catalyst->temp If catalyst system is appropriate time Optimize Reaction Time Monitor closely and quench upon completion. temp->time solvent Screen Solvents Polarity and coordinating ability can impact selectivity. time->solvent reagents Check Reagent Purity Use freshly purified reagents and anhydrous solvents. solvent->reagents workup Analyze Work-up and Purification Are conditions strictly neutral? reagents->workup solution Improved Z,Z-selectivity workup->solution

Caption: A logical workflow for troubleshooting undesired isomerization in (Z,Z)-diene synthesis.

Problem 2: I am losing the isomeric purity of my (Z,Z)-diene during purification.

Loss of stereochemistry during purification is often due to the conditions of chromatography.

Troubleshooting Purification

start Start Isomerically pure crude product check_silica Check Silica Gel Is it acidic? start->check_silica deactivate_silica Deactivate Silica Gel Flush with a triethylamine solution in eluent, then re-equilibrate with eluent. check_silica->deactivate_silica Yes check_eluent Analyze Eluent Does it contain acid/base (e.g., TFA, NH3)? check_silica->check_eluent No deactivate_silica->check_eluent neutral_eluent Switch to Neutral Eluent Use buffered or neutral solvent systems. check_eluent->neutral_eluent Yes check_light Light Exposure Is the column exposed to UV light? check_eluent->check_light No neutral_eluent->check_light protect_light Protect from Light Wrap the column in aluminum foil. check_light->protect_light Yes end End Isomerically pure final product check_light->end No protect_light->end

Caption: Troubleshooting guide for preventing isomerization during chromatographic purification.

Data Presentation

Table 1: Effect of Ligand on Stereoselectivity in Palladium-Catalyzed Dienylation

EntryCatalystLigandSolventZ/E RatioYield (%)
1Pd(OAc)₂dppbzDioxane<1:3085
2Pd(OAc)₂XantphosDioxane>30:181

Data adapted from a study on stereodivergent dienylation, demonstrating the critical role of ligand choice in determining the isomeric outcome.[7]

Table 2: Influence of Reaction Conditions on Isomerization

InhibitorConcentration (mol%)Temperature (°C)Reaction Time (h)Isomerization (%)
None-40425
Phosphorous Acid5404<2
Phosphinic Acid5404<3
None-2548

Representative data illustrating the impact of temperature and inhibitors on the isomerization of a diene.[2]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a (Z,Z)-Diene via Palladium-Catalyzed Dienylation with a Xantphos Ligand

This protocol is adapted from a literature procedure for the Z-selective dienylation of an aryl halide with a sulfolene reagent.[7]

Reaction Scheme

A Aryl-X C (Z,Z)-Diene A->C Pd(OAc)2, Xantphos K2CO3, Dioxane, 100 °C B Sulfolene B->C

Caption: General scheme for Z-selective dienylation.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and potassium carbonate (2.0 equivalents).

  • Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen). Add the aryl halide (1.0 equivalent) and the sulfolene reagent (1.2 equivalents) followed by anhydrous dioxane via syringe.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Ensure all aqueous washes are neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a neutral eluent system (e.g., hexanes/ethyl acetate) to afford the desired (Z,Z)-diene.

Protocol 2: Purification of a (Z,Z)-Diene while Minimizing Isomerization

This protocol outlines a general procedure for the chromatographic purification of a potentially sensitive (Z,Z)-diene.

Workflow for Purification

start Crude (Z,Z)-Diene prepare_column Prepare Silica Gel Column (Optional: Deactivate with Et3N if necessary) start->prepare_column load_sample Load Sample Use minimal solvent prepare_column->load_sample elute Elute with Neutral Solvent System (e.g., Hexane/EtOAc) load_sample->elute collect Collect Fractions Monitor by TLC elute->collect combine Combine Pure Fractions collect->combine concentrate Concentrate at Low Temperature and Reduced Pressure combine->concentrate end Pure (Z,Z)-Diene concentrate->end

Caption: Step-by-step workflow for the purification of (Z,Z)-dienes.

Procedure:

  • Column Preparation: Prepare a silica gel column with the chosen neutral eluent. If the diene is particularly acid-sensitive, consider pre-treating the silica gel by flushing the packed column with a solution of 1% triethylamine in the eluent, followed by equilibration with the pure eluent.

  • Sample Loading: Dissolve the crude diene in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the neutral solvent system, collecting fractions. To minimize light exposure, the column can be wrapped in aluminum foil.[6]

  • Fraction Analysis: Analyze the collected fractions by TLC, staining with a suitable agent (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure (Z,Z)-diene and remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.

  • Storage: Store the final product under an inert atmosphere at a low temperature and protected from light.[2]

References

Technical Support Center: Overcoming Poor Solubility of Fatty Acid Esters in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble fatty acid esters in aqueous media.

Troubleshooting Guides

This section provides solutions to common problems encountered during experimentation with fatty acid esters.

Issue: Precipitation of my fatty acid ester is observed when added to aqueous buffer.

  • Possible Cause 1: Low Aqueous Solubility. Fatty acid esters are inherently hydrophobic and have limited solubility in aqueous solutions.

    • Solution:

      • pH Adjustment: The solubility of fatty acids and their esters can be pH-dependent. For fatty acids, increasing the pH above their pKa (typically around 4.5) will deprotonate the carboxylic acid, forming a more soluble salt. While esters are less affected by pH, the stability of the entire formulation can be influenced.

      • Use of Co-solvents: Introduce a water-miscible organic solvent to increase the solubility.[1][2] Ethanol, dimethyl sulfoxide (DMSO), and methanol are commonly used.[1][3] Start with a low percentage (e.g., 1-5% v/v) and gradually increase as needed, being mindful of potential solvent toxicity in biological assays.[1][3]

      • Gentle Heating: A slight increase in temperature can sometimes improve solubility.[1] However, use this method with caution as excessive heat can lead to the degradation of sensitive compounds.[1]

  • Possible Cause 2: Inadequate Mixing. The fatty acid ester may not be adequately dispersed in the aqueous medium.

    • Solution:

      • Sonication: Use ultrasonication to break down aggregates and promote the formation of a fine dispersion or micelles.[4][5]

      • Vortexing: Vigorous vortexing can help to initially disperse the compound.

Issue: My fatty acid ester solution is cloudy or forms an emulsion.

  • Possible Cause: Micelle or Emulsion Formation. At concentrations above the critical micelle concentration (CMC), surfactants or the amphipathic nature of the fatty acid esters themselves can lead to the formation of micelles, resulting in a cloudy appearance.

    • Solution:

      • Use of Surfactants: The controlled use of surfactants can create stable emulsions or mixed micelles, which can be desirable for some applications.[6][7] Non-ionic surfactants are generally considered less toxic than ionic surfactants.[8]

      • Lipid-Based Formulations: For in vivo or cell-based assays, consider formulating the fatty acid ester into a lipid-based delivery system such as a Self-Emulsifying Drug Delivery System (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs).[9][10][11][12] These systems are designed to form fine emulsions or nanoparticles upon gentle agitation in an aqueous medium.[2]

Issue: I am seeing inconsistent results in my biological assays.

  • Possible Cause 1: Poor Bioavailability. The low solubility of the fatty acid ester in the assay medium can lead to low and variable concentrations of the active compound reaching the cells.

    • Solution:

      • Complexation with Bovine Serum Albumin (BSA): In cell culture experiments, complexing the fatty acid ester with fatty acid-free BSA can enhance its bioavailability.[3][13] The molar ratio of the fatty acid ester to BSA is a critical parameter that needs to be optimized and controlled.[3]

      • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.[14][15][16][17] Methylated β-cyclodextrins are particularly effective at solubilizing fatty acids and their esters.[14]

  • Possible Cause 2: Solvent Toxicity. The co-solvent used to dissolve the fatty acid ester may be affecting the cells in your assay.

    • Solution:

      • Minimize Solvent Concentration: Use the lowest possible concentration of the organic solvent. Ethanol concentrations should generally not exceed 0.05% in cell culture media.[1]

      • Include Solvent Controls: Always include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilize a novel fatty acid ester for an in vitro assay?

A1: A good starting point is to first attempt dissolving a small amount in a water-miscible organic solvent like ethanol or DMSO.[1][3] This stock solution can then be diluted into the aqueous assay medium. If precipitation occurs upon dilution, consider complexing the fatty acid ester with fatty acid-free BSA for cell-based assays or using cyclodextrins for acellular assays.[3][14][15]

Q2: How can I increase the oral bioavailability of a fatty acid ester-based drug candidate?

A2: Poor oral bioavailability of lipidic compounds is often due to their low aqueous solubility in the gastrointestinal tract.[2] Lipid-based formulations are a highly effective strategy to overcome this.[18][19] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon contact with gastrointestinal fluids, enhancing solubilization and absorption.[2]

Q3: Are there any alternatives to using organic solvents for preparing aqueous solutions of fatty acid esters?

A3: Yes. Nanoparticle-based formulations, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can be prepared using fully aqueous conditions.[11] These systems encapsulate the fatty acid ester within a solid lipid core, improving its stability and dispersibility in water.[10][11][12] Cyclodextrin complexation is another solvent-free approach to enhance aqueous solubility.[14][16]

Q4: How do I choose the right surfactant for my formulation?

A4: The choice of surfactant depends on the specific fatty acid ester, the desired formulation (e.g., emulsion, microemulsion), and the intended application. Key factors to consider are the Hydrophile-Lipophile Balance (HLB) value, toxicity, and regulatory approval. For oral formulations, non-ionic surfactants are generally preferred due to their lower toxicity.[8] A combination of low and high HLB surfactants can often provide superior solubilization and dispersion.[9]

Q5: How can I measure the solubility of my fatty acid ester in different formulations?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for accurately determining the solubility of a compound in various media.[9] A saturated solution is prepared, filtered to remove any undissolved particles, and then the concentration of the dissolved compound is quantified by HPLC.[20] For fatty acid esters, Gas Chromatography (GC) can also be used after conversion to a more volatile derivative, such as a fatty acid methyl ester (FAME).[21]

Data Presentation

Table 1: Comparison of Solubilization Strategies for Fatty Acid Esters

StrategyMechanism of ActionAdvantagesDisadvantagesTypical Fold Solubility Increase
Co-solvents (e.g., Ethanol, DMSO) Increase the polarity of the solvent mixture.Simple to implement, effective for many compounds.Potential for solvent toxicity, risk of precipitation upon dilution.Variable, depends on the compound and co-solvent concentration.
Surfactants (e.g., Tweens, Cremophor) Form micelles that encapsulate the hydrophobic compound.High solubilization capacity, can form stable emulsions.Potential for toxicity (especially ionic surfactants), can interfere with some assays.Can be significant, often >100-fold.
Cyclodextrins (e.g., HP-β-CD, Methyl-β-CD) Form inclusion complexes by encapsulating the hydrophobic molecule.[16]Low toxicity, can improve stability.[14]Limited capacity for large molecules, can be expensive.240 to 1660-fold for C12-C18 fatty acids with methylated cyclodextrins.[14]
Lipid-Based Formulations (SEDDS, SLNs, NLCs) Encapsulate the compound in a lipid matrix that forms an emulsion or nanoparticles in aqueous media.[2][11]Enhances oral bioavailability, protects the compound from degradation.More complex to formulate and characterize.Highly variable, formulation-dependent.
pH Adjustment For fatty acids, increases solubility by forming a salt.Simple and effective for ionizable compounds.Not effective for neutral compounds like many esters, can affect compound stability.Can be >1000-fold for ionizable drugs.[8]

Experimental Protocols

Protocol 1: Preparation of a Fatty Acid Ester-BSA Complex for Cell Culture

This protocol is adapted from methods used for preparing fatty acid solutions for cell culture models of lipotoxicity.[3]

  • Prepare a stock solution of the fatty acid ester: Dissolve the fatty acid ester in ethanol to create a concentrated stock solution (e.g., 100-200 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in your cell culture medium to the desired concentration (e.g., 10% w/v).

  • Complexation:

    • Warm the BSA solution to 37°C.

    • While gently vortexing the BSA solution, add the fatty acid ester stock solution dropwise to achieve the final desired concentration and molar ratio of fatty acid ester to BSA.

    • Incubate the mixture on a shaker at 37°C for at least 1 hour to allow for complexation.

  • Sterilization and Storage:

    • Sterile-filter the final solution through a 0.22 µm filter.

    • The solution can be stored at -20°C.

Protocol 2: Solubilization using Cyclodextrins

  • Determine the appropriate cyclodextrin: For many fatty acid esters, methylated β-cyclodextrins are effective.[14]

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in the aqueous buffer of choice. Gentle heating may be required to fully dissolve the cyclodextrin.

  • Complexation:

    • Add the fatty acid ester to the cyclodextrin solution.

    • Stir or sonicate the mixture until the fatty acid ester is fully dissolved. The time required will vary depending on the specific components.

  • Equilibration: Allow the solution to equilibrate, typically for several hours or overnight, to ensure complete complex formation.

  • Filtration: Filter the solution to remove any undissolved material.

Mandatory Visualizations

Troubleshooting_Workflow cluster_invitro In Vitro Strategies cluster_oral Oral Formulation Strategies start Start: Fatty Acid Ester Precipitates in Aqueous Media q1 Is the compound for an in vitro biological assay? start->q1 q2 Is the compound for an oral formulation? q1->q2 No sol1 Use Co-solvent (e.g., Ethanol, DMSO) q1->sol1 Yes sol2 Complex with BSA q1->sol2 Yes, for cell-based assays sol3 Use Cyclodextrins q1->sol3 Yes, for acellular assays sol4 Formulate as SEDDS q2->sol4 Yes sol5 Formulate as SLN/NLC q2->sol5 Yes check_toxicity Perform Solvent Toxicity Control sol1->check_toxicity end_success Success: Solubilized Fatty Acid Ester sol2->end_success sol3->end_success check_toxicity->end_success sol4->end_success sol5->end_success Protocol_Workflow cluster_stock Stock Solution Preparation cluster_complexation Complexation cluster_final Final Steps step1 Dissolve Fatty Acid Ester in Ethanol (e.g., 150 mM) step4 Add Ester Stock to BSA Solution Dropwise with Vortexing step1->step4 step2 Prepare Fatty Acid-Free BSA in Cell Culture Medium step3 Warm BSA solution to 37°C step2->step3 step3->step4 step5 Incubate on shaker at 37°C for at least 1 hour step4->step5 step6 Sterile Filter (0.22 µm) step5->step6 step7 Store at -20°C step6->step7

References

Validation & Comparative

A Comparative Guide to Ethyl 10(Z),13(Z)-nonadecadienoate and Methyl 10(Z),13(Z)-nonadecadienoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 10(Z),13(Z)-nonadecadienoate and Mthis compound, two closely related long-chain polyunsaturated fatty acid esters. While direct comparative research on these specific molecules is limited, this document consolidates available data and draws inferences from the broader classes of fatty acid ethyl esters (FAEEs) and fatty acid methyl esters (FAMEs) to guide researchers in selecting the appropriate compound for their specific experimental needs.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl and Mthis compound is presented below. These properties can influence their solubility, stability, and handling in experimental settings.

PropertyThis compoundMthis compound
CAS Number 877124-17-929204-30-6[1]
Molecular Formula C21H38O2C20H36O2[1]
Molecular Weight 322.53 g/mol 308.5 g/mol [1]
Purity >99%>98%[1]

Performance in Research Applications: A Comparative Overview

The choice between the ethyl and methyl ester of a fatty acid can have implications for its biological activity, metabolic fate, and analytical detection. While specific data for 10(Z),13(Z)-nonadecadienoate is scarce, general characteristics of FAEEs and FAMEs can inform their application.

Biological Activity and Metabolism:

Fatty acid ethyl esters (FAEEs) are known to be produced in vivo as non-oxidative metabolites of ethanol.[2] This endogenous pathway suggests that FAEEs may have distinct biological roles and interactions within cellular systems. Some studies indicate that long-chain polyunsaturated fatty acid (PUFA) ethyl esters possess anti-inflammatory and cardiovascular benefits.[3] In contrast, fatty acid methyl esters (FAMEs) are less commonly found in biological systems and are primarily utilized in research for the analytical derivatization of fatty acids for gas chromatography.[4][5]

Solubility and Stability:

The slightly larger and more nonpolar ethyl group in this compound may confer slightly different solubility properties compared to its methyl counterpart. Both esters are expected to be soluble in organic solvents like ethanol, DMSO, and chloroform.[6][7] For cell culture experiments, they are typically complexed with bovine serum albumin (BSA) to facilitate their delivery in aqueous media.[8]

Regarding stability, polyunsaturated fatty acids and their esters are susceptible to oxidation. While direct comparative stability data for these specific esters is unavailable, some evidence from the biodiesel industry suggests that FAEEs may exhibit greater oxidative stability than FAMEs.[9] However, for research purposes, it is crucial to store both compounds under inert gas at low temperatures and to use antioxidants when necessary to prevent degradation.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are generalized protocols for key experiments involving fatty acid esters, which can be adapted for Ethyl and Mthis compound.

Protocol 1: Preparation of Fatty Acid Ester-BSA Complex for Cell Culture

This protocol describes the preparation of a fatty acid ester solution for treating cells in vitro.

Materials:

  • Ethyl or Mthis compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (200 proof)

  • Sterile phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

Procedure:

  • Prepare a stock solution of the fatty acid ester in ethanol.

  • In a sterile tube, dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v).

  • Slowly add the fatty acid ester stock solution to the BSA solution while gently vortexing to achieve the desired final concentration. The molar ratio of fatty acid ester to BSA should be carefully controlled (e.g., 2:1 to 5:1).

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile-filter the fatty acid ester-BSA complex solution before adding it to the cell culture medium.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Esters

This protocol outlines the general steps for analyzing the purity and composition of Ethyl or Mthis compound.

Materials:

  • Fatty acid ester sample

  • Hexane or other suitable organic solvent

  • Internal standard (e.g., a C17:0 or C19:0 fatty acid ester)

  • GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)

Procedure:

  • Sample Preparation: Dissolve a known amount of the fatty acid ester in hexane. Add a known amount of the internal standard.

  • GC-MS Injection: Inject 1 µL of the sample into the GC-MS system.

  • Chromatographic Separation: Use a temperature program that allows for the separation of the fatty acid ester from other potential components. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected fragments of the fatty acid ester.

  • Data Analysis: Identify the peak corresponding to the fatty acid ester based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard.

Signaling Pathways

Long-chain polyunsaturated fatty acids and their metabolites are key signaling molecules involved in various cellular processes. Two major pathways are the Eicosanoid and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.

Eicosanoid Signaling Pathway

Polyunsaturated fatty acids, such as the parent acid of the discussed esters, can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of signaling molecules called eicosanoids (e.g., prostaglandins, leukotrienes).[10][11] These molecules are critical regulators of inflammation and immune responses.[12][13]

Eicosanoid_Pathway cluster_0 PUFA PUFA (e.g., 10,13-Nonadecadienoic Acid) COX COX-1/2 PUFA->COX Metabolism LOX LOX PUFA->LOX Metabolism PLA2 PLA2 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Immune Response Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

Caption: Simplified Eicosanoid Signaling Pathway.

PPAR Signaling Pathway

Fatty acids and their derivatives can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[14][15] PPARs play crucial roles in lipid and glucose metabolism, as well as in the inflammatory response.[16][17][18]

PPAR_Pathway cluster_nucleus Nucleus FA_Ester Fatty Acid Ester (Ethyl or Methyl) FA Fatty Acid FA_Ester->FA Hydrolysis Cell_Membrane Cell Membrane PPAR PPAR FA->PPAR Ligand Binding PPRE PPRE (DNA) PPAR->PPRE Heterodimerization with RXR & DNA Binding RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Metabolism Lipid Metabolism Inflammation Gene_Expression->Metabolism

Caption: Overview of the PPAR Signaling Pathway.

Conclusion

The selection between this compound and Mthis compound for research applications will depend on the specific experimental goals. For studies investigating the biological activities and metabolism of endogenously relevant fatty acid derivatives, the ethyl ester may be the more appropriate choice. For analytical purposes, particularly for GC-MS based quantification of the parent fatty acid, the methyl ester is the conventional standard. Researchers should carefully consider the potential for the ester group to influence the compound's behavior in their experimental system and choose accordingly. Further direct comparative studies are warranted to fully elucidate the nuanced differences between these two molecules in various research contexts.

References

A Comparative Analysis of the Bioactivity of Cis and Trans Fatty Acid Isomers: A Case Study on Resveratrol and Palmitoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The geometric isomerism of fatty acid esters, specifically the cis and trans configurations of double bonds, plays a pivotal role in their biological activity. This guide provides a comparative overview of the bioactivity of cis and trans isomers, with a focus on anti-inflammatory, cytotoxic, and antimicrobial effects. By examining the contrasting activities of resveratrol and palmitoleic acid isomers, we aim to provide a framework for understanding and investigating the therapeutic potential of specific geometric isomers of other fatty acid esters, such as nonadecadienoate esters.

Data Presentation: Comparative Bioactivity of Cis and Trans Isomers

The following tables summarize the quantitative data on the differential bioactivity of cis and trans isomers of resveratrol and palmitoleic acid.

Table 1: Comparative Antitumor Activity of Resveratrol Isomers

Cell LineAssayIsomerConcentration (µM)EffectReference
Hepatocellular Carcinoma (HepG2, Hep3B)Viability/Cytotoxicitytrans-Resveratrol100~2x more inhibitory activity than cis-isomer[1]
Colon Carcinoma (HCT-116)Viability/Cytotoxicitytrans-Resveratrol100Stronger efficacy than cis-isomer[1]
Pancreatic Carcinoma (Capan-2)Viability/Cytotoxicitycis- & trans-Resveratrol100Similar susceptibility[1]
Renal Cell Carcinoma (A498)Viability/Cytotoxicitytrans-Resveratrol100Higher potency than cis-isomer[1]

Table 2: Comparative Anti-Inflammatory Activity of Palmitoleic Acid Isomers

IsomerCell ModelStimulusConcentrationEffect on Pro-inflammatory Gene ExpressionReference
16:1n-7 (cis-9-hexadecenoic acid)MacrophagesLPS10 µMStrong anti-inflammatory activity[2]
16:1n-9 (cis-7-hexadecenoic acid)MacrophagesLPS10 µMStrong anti-inflammatory activity[2]
16:1n-10 (cis-6-hexadecenoic acid)MacrophagesLPS>25 µMWeaker anti-inflammatory activity[2]

Experimental Protocols

Antitumor Activity of Resveratrol Isomers
  • Cell Lines: Human cell lines for hepatocellular carcinoma (HepG2, Hep3B), colon carcinoma (HCT-116, HCT-116/p53(-/-)), pancreatic carcinoma (Capan-2, MiaPaCa-2), and renal cell carcinoma (A498, SN12C) were used.[1]

  • Methodology: The antiproliferative and cytotoxic properties of cis- and trans-resveratrol were analyzed. Viability and cytotoxicity assays were employed to determine the differential, dose-dependent sensitivity of the tumor cells to the resveratrol isomers.[1]

Anti-Inflammatory Activity of Palmitoleic Acid Isomers
  • Cell Culture and Treatment: Murine macrophage-like cell lines were used. To enrich the cells with the various isomers, they were incubated with a low concentration (10 μM) of the corresponding fatty acid for 14 hours in a serum-free medium.[2]

  • Stimulation: The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2]

  • Analysis: The effects of the fatty acid isomers on pro-inflammatory gene expression were analyzed to determine their anti-inflammatory activity.[2]

Mandatory Visualization

Signaling Pathways in Macrophage-Mediated Inflammation

The diagram below illustrates the general signaling pathways involved in macrophage activation, which are modulated by fatty acid isomers. Pro-inflammatory stimuli like LPS activate pathways such as NF-κB, leading to the production of inflammatory cytokines. Anti-inflammatory fatty acids can interfere with these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB (active) NFkB_complex->NFkB releases DNA DNA NFkB->DNA translocates to nucleus & binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines induces transcription LPS LPS LPS->TLR4 binds FA Anti-inflammatory Fatty Acids FA->IKK inhibits FA->NFkB inhibits

Caption: Pro-inflammatory signaling cascade in macrophages and points of inhibition.

Experimental Workflow for Comparing Isomer Bioactivity

The following diagram outlines a general experimental workflow for comparing the bioactivity of cis and trans isomers of a given compound.

G start Start: Isolate/Synthesize cis & trans Isomers cell_culture Prepare Cell Cultures (e.g., Macrophages, Cancer Cells) start->cell_culture treatment Treat Cells with cis Isomer, trans Isomer, & Control cell_culture->treatment incubation Incubate under Controlled Conditions treatment->incubation assays Perform Bioactivity Assays (e.g., Cytotoxicity, Anti-inflammatory) incubation->assays data_analysis Analyze and Compare Quantitative Data assays->data_analysis conclusion Draw Conclusions on Differential Bioactivity data_analysis->conclusion

References

A Comparative Guide to the HPLC Purity Validation of Ethyl 10(Z),13(Z)-nonadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Ethyl 10(Z),13(Z)-nonadecadienoate, a polyunsaturated fatty acid ethyl ester of significant interest in various research and pharmaceutical applications. We present a detailed experimental protocol and comparative data to assist in the accurate assessment of product quality.

Performance Comparison: this compound Purity

While specific comparative studies on the purity of commercially available this compound are not extensively published, several suppliers specify a high purity grade for this compound. The primary analytical method for determining the purity of such long-chain fatty acid ethyl esters is reversed-phase HPLC, often complemented by gas chromatography (GC).

For the purpose of this guide, we will compare the stated purity of commercially available this compound with a typical purity achieved for a structurally similar, well-characterized fatty acid ethyl ester, Ethyl Linoleate, using a validated HPLC method. This comparison provides a benchmark for expected purity levels and highlights the capabilities of HPLC in resolving potential impurities.

Product/MethodPurity Specification/ResultAnalytical MethodKey Advantages
This compound (Supplier 1) >99%[1][2]Not specified, likely GC or HPLCHigh purity standard suitable for sensitive applications.
This compound (Supplier 2) >99%[1][2]Not specified, likely GC or HPLCHigh purity standard suitable for sensitive applications.
Ethyl Linoleate (Reference Method) ≥99%Reversed-Phase HPLCHigh resolution of isomers and related substances.
Omega-3 Fatty Acid Ethyl Esters (Purification Comparison) 85.27% (RP-MPLC) vs. ≥84% (RP-HPLC)[3][4][5][6]RP-MPLC and RP-HPLCDemonstrates the utility of HPLC for achieving high purity.[3][4][5][6]

Experimental Protocol: HPLC Purity Validation

This protocol is adapted from established methods for the analysis of long-chain polyunsaturated fatty acid ethyl esters and is suitable for the purity validation of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate non-polar compounds like fatty acid esters.[7]

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • UV detection at 205 nm (as fatty acid esters have a weak chromophore).

    • Alternatively, an ELSD or a Charged Aerosol Detector (CAD) can be used for more universal detection of non-volatile analytes.

  • Gradient Elution:

Time (minutes)% Solvent A (Acetonitrile)% Solvent B (Water)
08020
201000
301000
318020
408020

3. Data Analysis

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

HPLC_Purity_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/ELSD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity validation.

Signaling_Pathway_Placeholder Analyte This compound Interaction Differential Partitioning Analyte->Interaction StationaryPhase C18 Stationary Phase StationaryPhase->Interaction MobilePhase Acetonitrile/Water Mobile Phase MobilePhase->Interaction Separation Separation of Components Interaction->Separation Detection Detection (UV/ELSD) Separation->Detection

Caption: Logical relationship of components in HPLC separation.

References

Pheromonal Efficacy of Ethyl 10(Z),13(Z)-nonadecadienoate: A Comparative Analysis Based on Structurally Related Insect Attractants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals no direct experimental data on the pheromonal efficacy of Ethyl 10(Z),13(Z)-nonadecadienoate. However, by examining structurally similar compounds and general principles of insect chemical ecology, we can infer its potential activity and compare it to established insect attractants.

This guide synthesizes information on related long-chain unsaturated esters and other relevant pheromones to provide a predictive comparison for researchers and professionals in entomology and pest management.

Introduction to Insect Pheromones

Insect pheromones are chemical signals used for communication between members of the same species. They are highly diverse in their chemical structures, often consisting of unsaturated hydrocarbons, alcohols, aldehydes, and esters. The specificity of these signals is crucial for species recognition in mating, aggregation, and alarm signaling. The biosynthesis of many moth sex pheromones, for instance, originates from fatty acids, which undergo desaturation and chain-shortening or elongation, followed by modification of the functional group.[1] Esters, in particular, are a common class of insect pheromones.[2]

Analysis of Structurally Similar Compounds

While data for this compound is absent, analysis of compounds with similar carbon chain lengths and unsaturation patterns provides valuable insights.

Table 1: Comparison of this compound with Structurally Related Semiochemicals

Compound NameChemical FormulaKnown Pheromonal ActivityTarget Insect(s)Source(s)
This compound (Hypothetical) C21H38O2No data available --
(Z,Z)-10,13-Nonadecadien-2-oneC19H34OPheromoneGlossotermes oculatus (Termite)[3]
(Z,Z)-11,13-HexadecadienalC16H28OAttractant / PheromonePyralis farinalis (Meal moth), Amyelois transitella (Navel orangeworm)[4][5]
Ethyl (Z,Z)-11,13-hexadecadienoateC18H32O2Component of synthetic pheromoneNavel orangeworm, Meal moth[4]
Ethyl (Z)-9-hexadecenoateC18H34O2Sex pheromoneSyndipnus rubiginosus (Sawfly parasitoid)[6]
Ethyl OleateC20H38O2Primer pheromoneApis mellifera (Honey bee)[7][8]

The presence of a C19 backbone with unsaturation at the 10th and 13th carbons in (Z,Z)-10,13-Nonadecadien-2-one, a known termite pheromone, suggests that this structural motif is biologically active.[3] Furthermore, a U.S. patent for a synthetic pheromone composition for controlling the navel orangeworm and meal moth includes ethyl (Z,Z)-11,13-hexadecadienoate, an ethyl ester with a similar conjugated diene system.[4] This indicates that ethyl esters of long-chain dienoic acids can function as effective insect attractants.

Experimental Protocols for Pheromone Identification and Bioassays

To definitively determine the pheromonal efficacy of this compound, a series of established experimental protocols would need to be followed.

Synthesis of the Compound

The initial step would be the chemical synthesis of this compound. This would involve multi-step organic synthesis to achieve the correct stereochemistry of the double bonds, which is critical for biological activity.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a specific chemical stimulus. This would be the primary method to screen for the potential of the synthesized compound to be detected by the olfactory system of a target insect species.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD combines gas chromatography with electroantennography to identify biologically active compounds in a complex mixture, such as a natural pheromone gland extract. If a natural source of the pheromone is hypothesized, this technique can confirm the presence and activity of the specific compound.

Behavioral Bioassays

Following positive EAG results, behavioral bioassays are conducted to observe the insect's response to the compound. These can range from simple Y-tube olfactometer tests to more complex wind tunnel experiments and field trapping studies.

Diagram 1: General Workflow for Pheromone Identification and Efficacy Testing

Pheromone_Workflow cluster_lab Laboratory Analysis cluster_field Field Validation Synthesis Chemical Synthesis of This compound EAG Electroantennography (EAG) Screening Synthesis->EAG Behavior Behavioral Bioassays (Olfactometer, Wind Tunnel) EAG->Behavior GCEAD GC-EAD Analysis of Natural Extracts GCEAD->EAG Field Field Trapping Experiments Behavior->Field

Caption: A simplified workflow for identifying and validating the efficacy of a potential insect pheromone.

Potential Signaling Pathway Activation

Insect odorant reception is a complex process involving odorant-binding proteins (OBPs) and odorant receptors (ORs) located on the dendrites of olfactory sensory neurons.

Diagram 2: Simplified Insect Olfactory Signaling Pathway

Olfactory_Signaling Pheromone Pheromone Molecule (e.g., this compound) OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron OR->Neuron Activation Brain Antennal Lobe of Brain Neuron->Brain Signal Transduction Behavior Behavioral Response (Attraction) Brain->Behavior Processing & Action

Caption: A schematic of the key steps in insect olfactory signal transduction leading to a behavioral response.

Conclusion and Future Directions

While there is currently no direct evidence for the pheromonal efficacy of this compound, the structural similarities to known insect semiochemicals, particularly other long-chain ethyl esters, suggest that it is a plausible candidate for an insect attractant. Its C19 backbone and specific diene system are features found in other biologically active molecules.

To ascertain its role, if any, in insect communication, the following steps are recommended for future research:

  • Chemical Synthesis: The primary requirement is the successful synthesis of a pure standard of this compound.

  • Screening against Economically Important Pests: The synthesized compound should be screened using EAG against a panel of economically important insect pests, particularly stored-product moths and other species known to utilize long-chain esters as pheromones.

  • Behavioral Studies: Positive EAG results should be followed by rigorous behavioral bioassays to confirm attraction and determine the optimal concentration for a response.

  • Field Trials: The final step would be to conduct field trapping studies to evaluate its efficacy under natural conditions and in comparison to commercially available lures.

The exploration of novel semiochemicals like this compound is crucial for the development of new and more specific pest management strategies.

References

Spectroscopic comparison of synthetic vs. natural Ethyl 10(Z),13(Z)-nonadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ethyl 10(Z),13(Z)-nonadecadienoate is a polyunsaturated fatty acid ethyl ester (FAEE) with potential applications in various research fields. Its synthesis allows for the production of high-purity material, while its natural counterpart, isolated from sources such as the marine-derived fungus Aspergillus sp., provides a benchmark for structural and functional studies. This guide offers a comparative spectroscopic analysis of synthetic versus natural this compound, supported by detailed experimental protocols and illustrative data based on closely related analogs, owing to the limited availability of published spectra for this specific molecule.

Spectroscopic Data Comparison

The primary spectroscopic techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While the fundamental spectroscopic properties of the synthetic and natural forms of a pure molecule are identical, differences can arise from the presence of impurities or isomers.

Note: The following tables present illustrative data based on the known spectral characteristics of similar long-chain polyunsaturated fatty acid ethyl esters due to the absence of publicly available, detailed spectroscopic data for this compound.

Table 1: Illustrative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment Illustrative Chemical Shift (δ, ppm) Expected Multiplicity Key Protons
CH₃ (C-19)~0.89tTerminal methyl
(CH₂)n~1.25-1.35mMethylene chain
CH₂-C=O (C-2)~2.28tMethylene alpha to carbonyl
O-CH₂-CH₃~4.12qMethylene of ethyl ester
O-CH₂-CH₃~1.25tMethyl of ethyl ester
=C-CH₂-C= (C-12)~2.77tBis-allylic protons
CH=CH~5.34mOlefinic protons

Table 2: Illustrative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment Illustrative Chemical Shift (δ, ppm) Key Carbons
CH₃ (C-19)~14.1Terminal methyl
(CH₂)n~22.6-31.9Methylene chain
CH₂-C=O (C-2)~34.4Methylene alpha to carbonyl
C=O~174.3Carbonyl of ester
O-CH₂-CH₃~60.1Methylene of ethyl ester
O-CH₂-CH₃~14.3Methyl of ethyl ester
=C-CH₂-C= (C-12)~25.6Bis-allylic carbon
CH=CH~127.0-130.2Olefinic carbons

Table 3: Illustrative Mass Spectrometry (Electron Ionization) Data

m/z Illustrative Relative Intensity (%) Proposed Fragment
3225[M]⁺ (Molecular Ion)
27715[M - OCH₂CH₃]⁺
88100[CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement)
55, 67, 81, 95VariableCharacteristic hydrocarbon fragments

Table 4: Illustrative FTIR Spectral Data

Wavenumber (cm⁻¹) Illustrative Functional Group Assignment
~3010=C-H stretch (alkene)
~2925, ~2855C-H stretch (alkane)
~1740C=O stretch (ester)
~1655C=C stretch (cis-alkene)
~1170C-O stretch (ester)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-500.

    • Ion source temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with spectral libraries.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the neat liquid directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Comparative Analysis: Synthetic vs. Natural

The primary difference between synthetic and natural this compound is likely to be the impurity profile.

  • Synthetic Product: The synthesis of this compound typically involves the esterification of 10(Z),13(Z)-nonadecadienoic acid. Potential impurities could include residual starting materials (the carboxylic acid and ethanol), catalysts, and side-products from the reaction, such as isomers with different double bond positions or geometries (e.g., E,Z or Z,E isomers). The presence of these impurities would be detectable by the spectroscopic methods described. For instance, unreacted carboxylic acid would show a broad O-H stretch in the IR spectrum (around 3000 cm⁻¹) and a carboxylic acid proton signal in the ¹H NMR spectrum (δ 10-12 ppm).

  • Natural Product: The natural product, isolated from a biological source, may contain other related fatty acid esters or lipids from the organism. The extraction and purification process will determine the level of these impurities. Spectroscopic analysis can help identify these co-eluting or co-extracted compounds.

Visualization of Experimental Workflow and Metabolic Context

experimental_workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Output Synthetic Synthetic NMR NMR Synthetic->NMR GC_MS GC-MS Synthetic->GC_MS FTIR FTIR Synthetic->FTIR Natural Natural Natural->NMR Natural->GC_MS Natural->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment GC_MS->Purity_Assessment Impurity_Identification Impurity Identification GC_MS->Impurity_Identification FTIR->Structure_Confirmation

Caption: Workflow for the spectroscopic comparison of synthetic and natural samples.

faee_metabolism Ethanol Ethanol FAEE_Synthase FAEE Synthase Ethanol->FAEE_Synthase Fatty_Acid Fatty Acid Fatty_Acid->FAEE_Synthase FAEE Ethyl 10(Z),13(Z)- nonadecadienoate FAEE_Synthase->FAEE Esterification Esterases Esterases FAEE->Esterases Hydrolysis Cellular_Effects Cellular Effects (e.g., membrane interaction, signaling modulation) FAEE->Cellular_Effects Esterases->Ethanol Esterases->Fatty_Acid

Caption: Simplified metabolic pathway of fatty acid ethyl ester (FAEE) formation and breakdown.

In vitro activity of Ethyl 10(Z),13(Z)-nonadecadienoate versus other fatty acid esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the In Vitro Biological Activities of Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

I. Antimicrobial Activity of Fatty Acid Esters

Fatty acids and their ester derivatives have long been recognized for their antimicrobial properties, particularly against Gram-positive bacteria. The general mechanism of action is believed to involve the disruption of the bacterial cell membrane's integrity, leading to increased permeability and subsequent cell lysis.[1][2][3] The effectiveness of these compounds is influenced by several factors, including chain length, degree of unsaturation, and the nature of the ester group.

Generally, medium-chain fatty acids (C6-C12) and their monoglyceride esters exhibit the most potent antibacterial effects.[1] Esterification of the fatty acid's carboxyl group can modulate its activity. While monoglyceride esters often show enhanced activity compared to their corresponding free fatty acids, methyl and ethyl esters tend to be less active.[4][5] For instance, one study found that while linoleic acid and α-linolenic acid showed antibacterial effects, their ethyl esters did not exhibit bactericidal activity.[6]

Table 1: Comparative Antimicrobial Activity (MIC) of Fatty Acid Esters and Related Compounds

CompoundTest OrganismMICSource
Sucrose MonocaprateBacillus cereus, Bacillus subtilis, Staphylococcus aureus2.5 mM[3]
Sucrose MonocaprateEscherichia coli, Salmonella typhimurium10 mM[3]
Monolaurin (Monoglyceride)Staphylococcus aureus0.04 mM[4]
Lauric Acid (Free Fatty Acid)Staphylococcus aureus0.63 mM[4]
Fatty Acid Methyl Esters (from Excoecaria agallocha)Bacillus subtilis, Staphylococcus aureus0.125 mg/mL[7]
Palmitoleic Acid (n-7)Streptococcus mutans>25 µg/mL (Bactericidal)[8]
Linoleic Acid (n-6)Streptococcus mutans>25 µg/mL (Bactericidal)[8]
Oleic Acid (n-9)Streptococcus mutans~27% inhibition at 25 µg/mL[8]
Ethyl LinoleateStaphylococcus aureus, Bacillus subtilisNo bactericidal activity[6]
Ethyl LinolenateStaphylococcus aureus, Bacillus subtilisNo bactericidal activity[6]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental protocols between studies.

II. Anticancer Activity of Fatty Acid Esters

Several studies have highlighted the potential of fatty acid esters as anticancer agents. Their cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death) in cancer cells. Polyunsaturated fatty acids (PUFAs) and their derivatives can modulate various signaling pathways involved in cell survival and proliferation.

For instance, omega-3 PUFAs have been shown to induce apoptosis by downregulating survival pathways such as PI3K/Akt and NF-κB, and activating MAPK pathways.[9] While comprehensive quantitative data for a wide range of simple fatty acid esters is limited, some studies have demonstrated the antiproliferative effects of extracts containing these compounds. An ethanolic extract of Onosma bracteatum, containing ethyl oleate, demonstrated significant growth inhibition against LN-18 and A-549 cancer cell lines.[10][11]

Table 2: Comparative Anticancer Activity (IC50) of Fatty Acid Ester-Containing Extracts

Compound/ExtractCancer Cell LineIC50 / % InhibitionSource
Ethanolic Extract of Onosma bracteatum (contains Ethyl Oleate)LN-18 (Human Malignant Glioma)84% growth inhibition[10][11]
Ethanolic Extract of Onosma bracteatum (contains Ethyl Oleate)A-549 (Human Lung Cancer)81% growth inhibition[10][11]

Note: The data above represents the activity of a crude extract, and the specific contribution of ethyl oleate to this activity is not quantified.

Experimental Protocols and Methodologies

The data presented in this guide are derived from standard in vitro assays. Below are detailed summaries of the typical methodologies employed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique for determining MIC values.[12][13]

Experimental Workflow:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a sterile broth medium (e.g., Mueller-Hinton Broth) to a standardized concentration, typically around 10^5 Colony Forming Units (CFU)/mL.[14]

  • Serial Dilution: The test compound (fatty acid ester) is dissolved in a suitable solvent (like ethanol) and serially diluted in the broth medium in a 96-well microtiter plate.[5] This creates a range of decreasing concentrations of the compound across the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria, and bacteria with solvent only) are also included.[12]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.[5]

  • Data Analysis: After incubation, the plate is visually inspected or read with a microplate reader to determine the lowest concentration of the compound at which no visible growth (turbidity) is observed. This concentration is recorded as the MIC.[12]

G Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis A Prepare standardized bacterial inoculum (~10^5 CFU/mL) F Inoculate wells with bacterial suspension A->F B Prepare 2x stock solution of Fatty Acid Ester D Add 100µL of 2x stock to first column B->D C Add 100µL of broth to all wells C->D E Perform 2-fold serial dilutions across the plate D->E E->F G Incubate plate (e.g., 37°C for 24h) F->G H Read plate visually or with a spectrophotometer G->H I Determine MIC (lowest concentration with no visible growth) H->I

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Determination of Cytotoxicity (IC50) via MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it indicates the concentration of a drug that is required for 50% inhibition of cancer cell viability. The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[15]

Experimental Workflow:

  • Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a specific density (e.g., 1x10^4 cells/well) and allowed to attach and grow for 24 hours.[16]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (fatty acid ester) prepared through serial dilution. A vehicle control (solvent only) is also included. The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.[15] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.[17]

  • Data Analysis: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.[16] The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Workflow for IC50 Determination A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of Fatty Acid Ester B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance (~570nm) G->H I Calculate IC50 value from dose-response curve H->I

Caption: Workflow for determining IC50 using the MTT assay.

Signaling Pathways in Anticancer Activity

Polyunsaturated fatty acids (PUFAs) can induce apoptosis in cancer cells by modulating key signaling pathways that control cell survival, proliferation, and death. A simplified representation of these interactions is shown below. PUFAs can inhibit pro-survival pathways like PI3K/Akt and promote apoptotic pathways, ultimately leading to the activation of caspases, the executioners of apoptosis.

G Simplified Apoptosis Signaling by Fatty Acid Esters cluster_survival Pro-Survival Pathways cluster_apoptosis Apoptotic Machinery PUFA Fatty Acid Esters (PUFA derivatives) PI3K PI3K PUFA->PI3K Inhibition Mito Mitochondria PUFA->Mito Promotion Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis NFkB->Apoptosis Inhibition Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Fatty acid esters can induce apoptosis by inhibiting survival pathways.

References

A Comparative Guide to the Receptor Binding of Fatty Acid Geometric Isomers: Insights from Conjugated Linoleic Acid as a Surrogate for Nonadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract:

This guide provides a comparative analysis of the receptor binding characteristics of fatty acid geometric isomers. Due to the limited availability of direct quantitative data for nonadecadienoate isomers, this document utilizes the well-researched geometric isomers of conjugated linoleic acid (CLA) as a surrogate to explore the principles of isomer-specific receptor interactions. The primary receptors of focus are the Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40), both crucial in metabolic regulation. This guide synthesizes available binding affinity data, details relevant experimental methodologies, and illustrates the associated signaling pathways to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Significance of Geometric Isomerism in Receptor Binding

Geometric isomerism in unsaturated fatty acids, arising from the spatial arrangement of hydrogen atoms across a double bond (cis vs. trans), plays a pivotal role in their biological activity. This structural variation significantly influences how these molecules interact with the binding pockets of cellular receptors, leading to differential activation or inhibition of downstream signaling pathways. While nonadecadienoate, a 19-carbon fatty acid, and its isomers are of growing interest, a comprehensive understanding of their specific receptor binding affinities is still emerging. In contrast, the 18-carbon conjugated linoleic acid (CLA) isomers have been extensively studied, revealing isomer-specific effects on lipid metabolism, inflammation, and insulin sensitivity, largely mediated by their interactions with PPARs and GPR40. This guide will leverage the existing knowledge on CLA isomers to provide a framework for understanding the potential receptor binding differences among nonadecadienoate geometric isomers.

Comparative Receptor Binding Affinities of CLA Geometric Isomers

The binding affinities of the two most studied CLA isomers, cis-9, trans-11-CLA and trans-10, cis-12-CLA, for PPARα and their activity towards PPARγ and GPR40 are summarized below. These values illustrate the principle that subtle changes in geometric configuration can lead to significant differences in receptor interaction.

Ligand (CLA Isomer)ReceptorBinding Affinity (IC50)Assay TypeReference
cis-9, trans-11-CLAHuman PPARα140 nMScintillation Proximity Assay[1]
trans-10, cis-12-CLAHuman PPARα> 140 nM (Lower affinity than c9,t11)Scintillation Proximity Assay[1]
cis-9, trans-11-CLAHuman PPARγActivatorReporter Gene Assay[2][3]
trans-10, cis-12-CLAHuman PPARγAntagonist/ModulatorReporter Gene Assay[4][5]
cis-9, trans-11-CLAHuman GPR40AgonistIn vitro functional assays[6]
trans-10, cis-12-CLAHuman GPR40AgonistIn vitro functional assays[6]

Note: The data presented for CLA isomers serves as an illustrative example of how geometric isomerism can impact receptor binding and activity. Direct quantitative binding data for nonadecadienoate isomers is not currently available in the public domain.

Experimental Protocols for Quantifying Receptor Binding

The determination of binding affinities for fatty acid isomers to their receptors is crucial for understanding their mechanism of action. Below are detailed methodologies for commonly employed in vitro binding assays.

This method is frequently used to determine the binding affinity of unlabeled ligands (like fatty acid isomers) by measuring their ability to compete with a known radiolabeled ligand for binding to a receptor.

Objective: To determine the IC50 value of a test compound (e.g., a nonadecadienoate isomer) for a specific receptor (e.g., PPARγ).

Materials:

  • Purified recombinant human PPARγ protein.

  • SPA beads (e.g., protein A-coated PVT SPA beads).

  • Radiolabeled ligand (e.g., [3H]-Rosiglitazone).

  • Unlabeled geometric isomers of nonadecadienoate.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2, 100 mM NaCl, and 0.1% (w/v) fatty acid-free BSA).[7]

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Receptor-Bead Coupling: Incubate the purified PPARγ protein with an anti-PPARγ antibody. Add this complex to the protein A-coated SPA beads and incubate to allow for coupling.

  • Assay Setup: In a 96-well plate, add the assay buffer, the receptor-coupled SPA beads, and the radiolabeled ligand at a concentration close to its Kd.

  • Competition: Add varying concentrations of the unlabeled nonadecadienoate geometric isomers to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 4 hours).[7]

  • Detection: Measure the light emission from each well using a microplate scintillation counter. The amount of light emitted is proportional to the amount of radiolabeled ligand bound to the receptor on the SPA beads.

  • Data Analysis: Plot the scintillation counts against the logarithm of the unlabeled ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This assay measures the functional consequence of ligand binding, i.e., the activation or inhibition of receptor-mediated gene transcription.

Objective: To determine if a nonadecadienoate isomer acts as an agonist or antagonist of PPARγ.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T or adipocytes).

  • An expression vector for the receptor of interest (e.g., human PPARγ).

  • A reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Geometric isomers of nonadecadienoate.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

  • Cell Plating: Plate the transfected cells into 96-well plates and allow them to adhere and recover.

  • Treatment: Treat the cells with varying concentrations of the nonadecadienoate geometric isomers. For antagonist testing, co-treat with a known PPARγ agonist (e.g., rosiglitazone). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the ligand concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflows

The binding of fatty acid isomers to their receptors initiates specific signaling cascades that mediate their biological effects. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.

G Hypothetical Experimental Workflow for Nonadecadienoate Isomer Receptor Binding cluster_0 Isomer Preparation cluster_1 In Vitro Binding Assays cluster_2 Data Analysis cluster_3 Downstream Cellular Assays iso1 Geometric Isomer 1 (e.g., cis,trans-Nonadecadienoate) binding_assay Competitive Receptor Binding Assay (e.g., SPA for PPARγ) iso1->binding_assay reporter_assay Cell-Based Reporter Gene Assay (for PPARγ and GPR40 activity) iso1->reporter_assay iso2 Geometric Isomer 2 (e.g., trans,trans-Nonadecadienoate) iso2->binding_assay iso2->reporter_assay ic50 Determine IC50/EC50 Values binding_assay->ic50 reporter_assay->ic50 compare Compare Binding Affinities and Functional Activities ic50->compare gene_expression Gene Expression Analysis (e.g., qPCR for target genes) compare->gene_expression protein_analysis Protein Analysis (e.g., Western Blot for p-ERK) compare->protein_analysis

Figure 1: A logical workflow for quantifying and comparing the receptor binding of geometric isomers.

G PPARγ Signaling Pathway ligand Fatty Acid Isomer (e.g., c9,t11-CLA) pparg PPARγ ligand->pparg complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre transcription Target Gene Transcription ppre->transcription response Biological Response (e.g., Adipogenesis, Insulin Sensitization) transcription->response

Figure 2: The canonical PPARγ signaling pathway activated by a fatty acid agonist.

G GPR40 (FFAR1) Signaling Pathway ligand Fatty Acid Isomer (e.g., CLA) gpr40 GPR40 ligand->gpr40 gq Gαq gpr40->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Biological Response (e.g., Insulin Secretion) ca2->response pkc->response

Figure 3: The GPR40 signaling cascade initiated by fatty acid binding.

Conclusion

While direct quantitative data on the receptor binding of nonadecadienoate geometric isomers remains to be fully elucidated, the extensive research on conjugated linoleic acid isomers provides a valuable predictive framework. The evidence strongly suggests that geometric isomerism will be a critical determinant of the binding affinity and functional activity of nonadecadienoate isomers at key metabolic receptors such as PPARs and GPR40. The experimental protocols and signaling pathway diagrams presented in this guide offer a robust starting point for researchers to quantify these differences and unravel the specific biological roles of these emerging lipid molecules. Further research in this area is warranted to expand our understanding of the structure-activity relationships of C19 fatty acids and their potential as therapeutic agents.

References

Comparative Analysis of Ethyl 10(Z),13(Z)-nonadecadienoate Cross-reactivity with Lepidopteran Pheromone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Guide for Researchers

Introduction: Pheromone-based communication in insects offers a highly specific and sensitive channel for critical behaviors such as mating.[1][2] The specificity of this system is primarily determined by the interaction between a pheromone ligand and its corresponding olfactory receptor (OR) located on the dendrites of olfactory sensory neurons (OSNs).[3][4] However, the potential for a single compound to interact with multiple receptors, a phenomenon known as cross-reactivity, can have significant implications for behavior and the development of species-specific pest management strategies.[5] This guide presents a hypothetical cross-reactivity study of the synthetic compound Ethyl 10(Z),13(Z)-nonadecadienoate against a panel of well-characterized lepidopteran pheromone receptors. While this specific compound is not a widely recognized natural pheromone, this analysis serves as a model for evaluating novel semiochemicals.

The following data and protocols are based on established methodologies in the field of insect olfaction to provide a framework for such comparative studies.

Quantitative Comparison of Receptor Activation

This section summarizes the hypothetical response of several known moth pheromone receptors to this compound. The data is presented as the half-maximal effective concentration (EC₅₀), which indicates the concentration of the ligand required to elicit 50% of the maximal receptor response. A lower EC₅₀ value signifies a higher potency. The receptors were hypothetically expressed in a Drosophila-based heterologous system and their activation was measured.

Receptor (Species)Native LigandNative Ligand EC₅₀ (μM)This compound EC₅₀ (μM)Fold Difference in Potency
SlitOR6 (S. littoralis)(Z,E)-9,12-Tetradecadienyl acetate0.05> 1000> 20,000x
SlitOR13 (S. littoralis)(Z)-9-Tetradecenyl acetate0.12850~ 7,083x
SlituOR5 (S. litura)(Z,E)-9,11-Tetradecadienyl acetate0.02> 1000> 50,000x
BmorOR1 (B. mori)Bombykol0.01> 1000> 100,000x

Interpretation: The hypothetical data above indicates that this compound exhibits very low potency across all tested lepidopteran pheromone receptors compared to their respective native ligands. The EC₅₀ values are several orders of magnitude higher, suggesting that it is unlikely to be a significant activator or a competitive antagonist at physiological concentrations for these specific receptors. The receptor SlitOR13 shows a minimal, likely non-specific, response at very high concentrations.

Experimental Protocols

The generation of the comparative data presented above would rely on established in vivo heterologous expression systems and electrophysiological recording techniques.

Heterologous Expression of Pheromone Receptors

This protocol involves expressing the target pheromone receptor in an olfactory neuron of a model organism, typically Drosophila melanogaster, which lacks its own corresponding receptor.

  • Vector Construction: The coding sequence for the target pheromone receptor (e.g., SlitOR6) is cloned into a UAS (Upstream Activation Sequence) expression vector.

  • Fly Stock Generation: The vector is injected into Drosophila embryos that carry a driver line (e.g., Or67d-GAL4) to ensure the expression is directed specifically to olfactory neurons.

  • Fly Rearing: Transgenic flies are raised on standard cornmeal-agar medium at 25°C. The expression of the target receptor is confirmed through techniques like immunohistochemistry.[6]

Single-Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons in response to odorant stimuli.

  • Preparation: A male moth or transgenic Drosophila is immobilized in a pipette tip, with one antenna exposed and stabilized.

  • Electrode Placement: A tungsten recording electrode is inserted into the base of a single pheromone-sensitive sensillum (e.g., a trichoid sensillum).[7] A reference electrode is inserted elsewhere, often in the eye.

  • Odorant Delivery: A continuous stream of purified air is passed over the antenna through a glass tube. A defined pulse of air carrying a known concentration of the test compound (e.g., this compound) is injected into the airstream.

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the neuron are amplified, filtered, and recorded. The neuronal response is quantified by counting the number of spikes in a defined period after the stimulus.

  • Dose-Response Curve: A dose-response curve is generated by testing a range of concentrations for each compound to calculate the EC₅₀ value.

Visualizations

Signaling and Experimental Diagrams

The following diagrams illustrate the conceptual frameworks behind pheromone detection and the experimental workflow for its analysis.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane PBP Pheromone Binding Protein Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP Receptor Pheromone Receptor (OR + Orco) Pheromone_PBP->Receptor delivers Ion_Channel Ion Channel (Open) Receptor->Ion_Channel activates Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization causes Pheromone Pheromone Molecule Pheromone->PBP binds Experimental_Workflow A 1. Receptor Gene Identification & Cloning B 2. Generation of Transgenic Drosophila A->B C 3. Single-Sensillum Recording (SSR) B->C E 5. Data Acquisition (Spike Counting) C->E D 4. Stimulus Preparation (Serial Dilutions) D->C F 6. Dose-Response Analysis (EC₅₀ Calculation) E->F G 7. Comparative Analysis F->G

References

Safety Operating Guide

Prudent Disposal of Ethyl 10(Z),13(Z)-nonadecadienoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult the official Safety Data Sheet for Ethyl 10(Z),13(Z)-nonadecadienoate and comply with all local, state, and federal regulations before handling and disposal.

Immediate Safety and Handling Protocols

Prior to disposal, proper personal protective equipment (PPE) must be worn. This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal. The affected area should then be thoroughly cleaned.

Step-by-Step Disposal Procedure

  • Waste Characterization: Based on available information for similar chemical compounds, this compound may be classified as a non-highly hazardous substance. However, without a specific SDS, it is prudent to handle it as a chemical waste product. It should not be disposed of down the drain or in regular trash.

  • Containerization: Use a designated, properly labeled, and sealed waste container for the collection of this compound waste. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" or with the specific chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.

  • Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal contractor. Provide the contractor with all available information about the chemical.

Quantitative Disposal Data

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding disposal, such as concentration limits for specific disposal methods, is not available. Researchers must refer to the specific SDS for the product they are using and consult with their institution's environmental health and safety (EHS) department for guidance.

ParameterValueSource
Regulatory Concentration Limits No data availableN/A
Reportable Quantities No data availableN/A

General Laboratory Chemical Disposal Workflow

The following diagram outlines a general workflow for the disposal of laboratory chemicals, which should be adapted to specific institutional and regulatory requirements.

cluster_0 A Identify Chemical for Disposal B Consult Safety Data Sheet (SDS) A->B C Determine Waste Category (e.g., Hazardous, Non-Hazardous) B->C D Select Appropriate Waste Container C->D E Label Container Correctly D->E F Transfer Waste to Container E->F G Store in Designated Waste Area F->G H Arrange for Professional Disposal G->H

Caption: General workflow for the safe disposal of laboratory chemicals.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。